6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Description
Properties
IUPAC Name |
6,8-dimethyl-2-oxo-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-7-3-8(2)11-9(4-7)5-10(6-14)12(15)13-11/h3-6H,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLNASSZZCFBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354997 | |
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332883-19-9 | |
| Record name | 6,8-Dimethyl-2-oxo-1,2-dihydro-quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Architecture: A Technical Guide to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. While direct experimental data for this specific molecule is limited in published literature, this document compiles predicted spectroscopic data and a proposed synthetic methodology based on established chemical principles and extensive data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel quinoline derivatives in drug discovery and materials science.
Molecular Structure
The chemical structure of this compound is presented below. The molecule features a quinolin-2-one core, substituted with two methyl groups at positions 6 and 8, and a carbaldehyde group at position 3.
An In-depth Technical Guide on the Chemical Properties and Biological Potential of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS Number: 332883-19-9) and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological properties of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS 332883-19-9) is limited in publicly available literature. This guide provides a comprehensive overview of its known chemical properties and extrapolates potential biological activities based on extensive research conducted on structurally similar analogs, particularly the 6-methyl derivative. The information on biological effects and experimental protocols should be interpreted as illustrative for this class of compounds and may not be directly representative of the 6,8-dimethyl variant.
Core Chemical Properties
This compound is a solid organic compound. Its core structure consists of a quinoline ring system with methyl groups at positions 6 and 8, an oxo group at position 2, and a carbaldehyde group at position 3.
| Property | Value | Source |
| Molecular Formula | C12H11NO2 | N/A |
| Molecular Weight | 201.22 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis and Characterization of a Structurally Similar Analog: 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Detailed experimental protocols are available for the synthesis of the closely related 6-methyl analog, which serves as a crucial precursor for creating more complex derivatives with potential biological activities.
Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazone Derivatives[1]
A common synthetic route involves the condensation of the carbaldehyde with a thiosemicarbazide.
Experimental Protocol:
-
Preparation of the Ligand:
-
Dissolve thiosemicarbazide (0.91 g, 0.01 mol) in warm methanol (50 mL).
-
Add this solution to a methanol solution (50 mL) containing 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.87 g, 0.01 mol).
-
Reflux the mixture for one hour, during which a yellow precipitate will form.
-
Cool the reaction mixture to room temperature.
-
Filter the solid, wash it with methanol, and dry it under a vacuum.
-
This procedure yields the thiosemicarbazone derivative, which can then be used to form metal complexes.
Synthesis of Copper(II) Complexes[1]
Experimental Protocol:
-
Complex Formation:
-
A solution of the thiosemicarbazone ligand in methanol is reacted with a methanolic solution of copper(II) nitrate trihydrate.
-
The mixture is stirred and refluxed to facilitate the formation of the copper(II) complex.
-
The resulting precipitate is filtered, washed, and dried.
-
Biological Activity of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde Analogs
Derivatives of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde have demonstrated a range of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Research on 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone copper(II) complexes has revealed significant cytotoxic effects against various human tumor cell lines.[1][2]
Table of IC50 Values for Copper(II) Complexes of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-substituted Thiosemicarbazones [1]
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Carcinoma) | MCF7 (Breast Carcinoma) | HEK293 (Non-cancerous) |
| Complex 1 (-NH2) | > 50 µM | > 50 µM | > 50 µM | > 50 µM |
| Complex 2 (-NHMe) | 1.8 ± 0.2 µM | 2.5 ± 0.3 µM | 3.1 ± 0.4 µM | 15.2 ± 1.5 µM |
| Complex 3 (-NHEt) | 1.5 ± 0.1 µM | 2.1 ± 0.2 µM | 2.8 ± 0.3 µM | 12.5 ± 1.2 µM |
| Cisplatin | 8.5 ± 0.9 µM | 10.2 ± 1.1 µM | 12.8 ± 1.3 µM | 25.6 ± 2.6 µM |
These results indicate that complexes 2 and 3 exhibit high cytotoxicity against the tested cancer cell lines, in some cases surpassing the efficacy of the established anticancer drug cisplatin.[1] Notably, these complexes also showed a degree of selectivity for cancerous cells over the non-cancerous HEK293 cell line.[1]
Other studies on various quinoline-3-carbaldehyde derivatives have reported IC50 values in the low micromolar range against different cancer cell lines, suggesting that this chemical scaffold is a promising starting point for the development of novel anticancer agents.[3]
Potential Mechanisms of Action
The precise mechanisms of action for this class of compounds are still under investigation, but several studies on related quinoline derivatives point towards the following possibilities:
-
Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.[4]
-
Inhibition of Tyrosine Kinases: The quinoline scaffold is present in several tyrosine kinase inhibitors, suggesting that derivatives could interfere with key signaling pathways involved in cancer growth.
-
DNA Intercalation: Some quinoline-based compounds can insert themselves into the DNA helix, disrupting replication and transcription.[3]
Experimental Methodologies
Cytotoxicity Assessment (MTT Assay)[5]
The cytotoxic activity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a thiosemicarbazone ligand and its copper(II) complex.
Experimental Workflow for Cytotoxicity Evaluation
Caption: Experimental workflow for determining the in vitro cytotoxicity of test compounds.
Postulated Signaling Pathway Involvement in Anticancer Activity
Caption: Postulated signaling pathways affected by 2-oxo-quinoline-3-carbaldehyde derivatives leading to anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data from closely related analogs to present a predictive but thorough resource.
Core Compound Properties
This compound belongs to the family of 2-quinolones, which are known for their diverse biological activities. The presence of a carbaldehyde group at the 3-position makes it a versatile intermediate for the synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and oximes, which are of significant interest in drug discovery.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Predicted values are based on computational models and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₂ | - |
| Molecular Weight | 201.22 g/mol | - |
| CAS Number | 332883-19-9 | - |
| Boiling Point (Predicted) | 421.4 ± 45.0 °C | [1] |
| Density (Predicted) | 1.263 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 10.84 ± 0.70 | [1] |
Spectral Data (Predicted)
| Technique | Expected Peaks |
| ¹H NMR | Aldehyde proton (CHO) singlet around δ 9.8-10.5 ppm; Aromatic protons between δ 7.0-8.0 ppm; Two methyl (CH₃) singlets around δ 2.3-2.6 ppm; N-H proton singlet (broad) at δ 11.0-12.0 ppm. |
| ¹³C NMR | Aldehyde carbonyl (C=O) around δ 190-195 ppm; Quinolinone carbonyl (C=O) around δ 160-165 ppm; Aromatic and vinyl carbons between δ 115-150 ppm; Methyl carbons around δ 15-25 ppm. |
| FT-IR (cm⁻¹) | N-H stretch around 3200-3400 cm⁻¹; C-H (aromatic and alkyl) stretches around 2850-3100 cm⁻¹; Aldehyde C=O stretch around 1680-1700 cm⁻¹; Quinolinone C=O stretch around 1640-1660 cm⁻¹; C=C (aromatic) stretches around 1450-1600 cm⁻¹. |
Synthesis and Experimental Protocols
The synthesis of this compound is anticipated to follow a well-established two-step procedure for related quinoline compounds: the Vilsmeier-Haack reaction followed by acidic hydrolysis.[3][4]
Synthetic Workflow
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 15 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C to form the Vilsmeier reagent.
-
After the addition is complete, add 3,5-dimethylacetanilide (1 equivalent) portion-wise to the reaction mixture.
-
Remove the ice bath and heat the mixture at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
-
After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
The precipitated solid, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde, is then filtered, washed with cold water, and dried. This intermediate can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reflux the crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde from the previous step in a mixture of glacial acetic acid and a small amount of sodium acetate or in dilute hydrochloric acid for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into cold water.
-
The resulting precipitate, this compound, is collected by filtration.
-
Wash the solid with water until the filtrate is neutral and then dry.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the quinoline scaffold is a well-known pharmacophore. Derivatives of similar 2-oxo-quinoline-3-carbaldehydes have shown promising biological activities.
-
Anticancer Activity: Copper(II) complexes of thiosemicarbazones derived from 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have exhibited high cytotoxicity against human tumor cells.[2][6] These complexes are thought to induce cancer cell death, potentially through mechanisms involving DNA intercalation or the generation of reactive oxygen species.
-
Antimicrobial Properties: The quinoline ring is a core structure in many antibacterial and antimalarial drugs. Derivatives of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde are considered valuable intermediates for developing compounds with such properties.[2]
-
Enzyme Inhibition: Carboxamide derivatives of 2-oxo-1,2-dihydroquinolines have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[7] This suggests that derivatives of the title compound could also be explored for neuroprotective applications.
The aldehyde functional group of this compound serves as a key reactive site for the synthesis of new chemical entities with potential therapeutic value. The diagram below illustrates the logical relationship for developing new bioactive compounds from this core structure.
Safety and Handling
Based on hazard statements for the unmethylated parent compound, this compound should be handled with care. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a promising chemical entity for which a plausible and efficient synthetic route can be proposed based on established methodologies for analogous compounds. While direct experimental data on its properties and biological activity are currently lacking, its structural similarity to other biologically active quinolines suggests its potential as a valuable building block in the development of new therapeutic agents and functional materials. Further research is warranted to synthesize, characterize, and evaluate the biological profile of this compound and its derivatives.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]
- 3. A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS No. 332883-19-9). Due to the limited availability of experimental data in peer-reviewed literature, this guide combines predicted data with established synthetic methodologies to serve as a valuable resource for researchers interested in this compound and its derivatives.
Compound Identity
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 332883-19-9[1] |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol [1] |
| Canonical SMILES | CC1=CC2=C(C=C1C)NC(=O)C(=C2)C=O |
| InChI Key | SGLNASSZZCFBTP-UHFFFAOYSA-N[1] |
Predicted Spectroscopic Data
Table 2.1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.0 | br s | NH (quinolinone) |
| ~10.2 | s | CHO (aldehyde) |
| ~8.5 | s | H-4 |
| ~7.4 | s | H-5 |
| ~7.2 | s | H-7 |
| ~2.4 | s | CH₃ at C-6 |
| ~2.3 | s | CH₃ at C-8 |
Table 2.2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | C=O (aldehyde) |
| ~162 | C=O (quinolinone) |
| ~145 | C-4 |
| ~138 | C-8a |
| ~135 | C-6 |
| ~133 | C-8 |
| ~128 | C-4a |
| ~125 | C-5 |
| ~122 | C-7 |
| ~118 | C-3 |
| ~21 | CH₃ at C-6 |
| ~17 | CH₃ at C-8 |
Table 2.3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-2900 | N-H stretch (quinolinone) |
| ~2850, ~2750 | C-H stretch (aldehyde) |
| ~1690 | C=O stretch (aldehyde) |
| ~1650 | C=O stretch (quinolinone amide) |
| ~1600 | C=C stretch (aromatic) |
Table 2.4: Predicted Mass Spectrometry (MS) Data
| m/z | Assignment |
| 201 | [M]⁺ (Molecular Ion) |
| 172 | [M-CHO]⁺ |
| 144 | [M-CHO-CO]⁺ |
Experimental Protocols: Synthesis
The most probable synthetic route to this compound is via a Vilsmeier-Haack formylation of N-(3,5-dimethylphenyl)acetamide, followed by hydrolysis of the resulting 2-chloro-3-formylquinoline intermediate.[2]
Step 1: Synthesis of N-(3,5-dimethylphenyl)acetamide
-
To a solution of 3,5-dimethylaniline (1 equivalent) in a suitable solvent such as dichloromethane or under neat conditions, add acetic anhydride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to yield N-(3,5-dimethylphenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃, 4-5 equivalents) to anhydrous N,N-dimethylformamide (DMF, 3-4 equivalents) dropwise with stirring to form the Vilsmeier reagent.[3][4]
-
To this reagent, add N-(3,5-dimethylphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 5 °C.[2]
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 4-6 hours.[2]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry. Recrystallize from a suitable solvent like ethanol to obtain pure 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde.
Step 3: Hydrolysis to this compound
-
Suspend 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde (1 equivalent) in a mixture of glacial acetic acid and water (e.g., 70% acetic acid).
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and then with a small amount of cold ethanol.
-
Dry the product to obtain this compound.
Visualizations
Diagram 4.1: Synthetic Pathway
References
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This document outlines the expected spectral data, detailed experimental protocols for synthesis and analysis, and a structural representation for a deeper understanding of this compound's molecular characteristics.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. Based on the general principles of ¹H NMR spectroscopy of substituted quinolines, the following table summarizes the predicted chemical shifts (δ), multiplicities, coupling constants (J), and proton assignments.[1] The quinoline ring protons typically resonate in the aromatic region (δ 6.5-9.0 ppm), with their precise shifts influenced by the electronic effects of the substituents.[1]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CHO | 9.5 - 10.5 | Singlet (s) | - | 1H |
| H-4 | 8.0 - 8.5 | Singlet (s) | - | 1H |
| H-5 | 7.0 - 7.5 | Singlet (s) | - | 1H |
| H-7 | 7.0 - 7.5 | Singlet (s) | - | 1H |
| 6-CH₃ | 2.3 - 2.6 | Singlet (s) | - | 3H |
| 8-CH₃ | 2.3 - 2.6 | Singlet (s) | - | 3H |
| N-H | 11.0 - 12.0 | Broad Singlet (br s) | - | 1H |
Note: The exact chemical shifts can vary depending on the solvent and concentration used for the NMR analysis.
Molecular Structure and Proton Numbering
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system for proton assignment.
Caption: Structure of this compound.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, likely involving a Vilsmeier-Haack formylation of a corresponding 6,8-dimethyl-2-oxo-1,2-dihydroquinoline precursor. The precursor itself can be synthesized from appropriately substituted anilines. A generalized procedure is outlined below, adapted from known syntheses of similar quinolinone structures.[2][3]
Materials:
-
2,4-Dimethylaniline
-
Diethyl malonate
-
Sodium ethoxide
-
Polyphosphoric acid (PPA)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of 6,8-Dimethyl-4-hydroxy-2(1H)-quinolone:
-
React 2,4-dimethylaniline with diethyl malonate in the presence of a strong base like sodium ethoxide.
-
The resulting intermediate is then cyclized using a dehydrating agent such as polyphosphoric acid at an elevated temperature to yield 6,8-dimethyl-4-hydroxy-2(1H)-quinolone.
-
-
Synthesis of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde:
-
The quinolone from the previous step is subjected to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This reaction introduces the formyl group at the 3-position and chlorinates the 2-position.
-
-
Hydrolysis to this compound:
-
The 2-chloro derivative is then hydrolyzed under acidic or basic conditions to replace the chlorine atom with a hydroxyl group, which exists in tautomeric equilibrium with the more stable 2-oxo form.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol.
-
The workflow for the synthesis is depicted in the following diagram.
Caption: Synthetic workflow for the target compound.
¹H NMR Spectroscopic Analysis
A high-quality ¹H NMR spectrum is crucial for the structural confirmation of the synthesized compound.
Materials:
-
This compound sample (5-10 mg)
-
High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
5 mm NMR tube
-
Internal standard (e.g., Tetramethylsilane - TMS)
Instrumentation:
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for quinolinone derivatives due to their potential for hydrogen bonding).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The NMR spectrometer should be properly tuned and shimmed to ensure high resolution.
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K.[4]
-
Typical acquisition parameters include:
-
Spectral width: -2 to 15 ppm
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed.
-
The spectrum is then phased and baseline corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (TMS at 0.00 ppm).
-
Integration of the signals is performed to determine the relative number of protons for each resonance.
-
The following diagram outlines the workflow for the NMR analysis.
Caption: Workflow for ¹H NMR analysis.
Conclusion
This guide provides a detailed framework for the ¹H NMR analysis of this compound. The predicted spectral data, coupled with the comprehensive experimental protocols, will aid researchers in the synthesis, purification, and structural elucidation of this and related quinolinone compounds, which are of significant interest in medicinal chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones [mdpi.com]
- 3. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to 13C NMR Chemical Shifts for Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13C Nuclear Magnetic Resonance (NMR) spectroscopy as it applies to the structural elucidation of substituted quinolinones. Quinolinone scaffolds are prevalent in numerous biologically active compounds, making the precise determination of their substitution patterns crucial for drug discovery and development. This document details experimental protocols, presents a compilation of 13C NMR chemical shift data, and illustrates key concepts through diagrams to aid researchers in this field.
Introduction to 13C NMR Spectroscopy of Quinolinones
13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. For substituted quinolinones, it provides invaluable information regarding the position and electronic influence of various functional groups on the quinolinone core. The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, shielding, and the presence of electron-donating or electron-withdrawing substituents. The typical range for 13C NMR chemical shifts in organic molecules is 0-220 ppm, with the carbonyl carbon of the quinolinone ring generally appearing significantly downfield.
General Experimental Protocols
The successful acquisition of high-quality 13C NMR spectra for substituted quinolinones relies on standardized experimental procedures. Below are representative protocols for sample preparation and NMR data acquisition.
Synthesis of Substituted Quinolinones
A variety of synthetic methods have been developed for the preparation of substituted quinolinones. The choice of method often depends on the desired substitution pattern. Some common approaches include:
-
Friedländer Annulation: This is a classical and widely used method for synthesizing quinolines and quinolinones, typically involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group.
-
Conrad-Limpach-Knorr Synthesis: This method involves the reaction of anilines with β-ketoesters. Depending on the reaction conditions, either quinolin-4-ones or quinolin-2-ones can be obtained.
-
Camps Cyclization: This is an intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base to form two different quinolinone products.
-
Metal-Catalyzed Cyclizations: Modern synthetic approaches often employ transition metal catalysts (e.g., copper, palladium) to achieve efficient and regioselective synthesis of complex quinolinone derivatives.[1]
13C NMR Data Acquisition
The following provides a general procedure for obtaining 13C NMR spectra of substituted quinolinones. Specific parameters may need to be optimized depending on the instrument and the specific compound being analyzed.
Sample Preparation:
-
Dissolve approximately 10-25 mg of the purified substituted quinolinone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Spectrometer Parameters (Example):
-
Spectrometer: 500 MHz (for ¹H) / 125 MHz (for ¹³C)
-
Solvent: CDCl₃ or DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS)
-
Temperature: 25°C
-
Spectral Width: ~200-250 ppm
-
Number of Scans: 200 or more, depending on sample concentration
-
Acquisition Time: ~0.8-1.0 seconds
-
Relaxation Delay: 2-5 seconds
-
Pulse Width: 90°
-
Decoupling: Proton broadband decoupling is typically used to simplify the spectrum to single lines for each carbon.
Tabulated 13C NMR Chemical Shift Data
The following tables summarize the 13C NMR chemical shifts for a selection of substituted quinolinones. These values are indicative and may vary slightly depending on the solvent and experimental conditions. The numbering of the quinolinone ring system used for assignments is as follows:
References
Tautomerism in 2-oxo-1,2-dihydroquinoline scaffolds
An In-depth Technical Guide to Tautomerism in 2-oxo-1,2-dihydroquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-oxo-1,2-dihydroquinoline, commonly known as 2-quinolone or carbostyril, is a privileged heterocyclic scaffold ubiquitously found in natural products and synthetic molecules of significant pharmacological importance.[1][2][3] Its derivatives are integral to the development of drugs with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[2][4][5] A critical and defining characteristic of this scaffold is its existence in a dynamic equilibrium between two tautomeric forms: the keto (amide) form, 2-oxo-1,2-dihydroquinoline, and the enol (imidol) form, 2-hydroxyquinoline.[1][2] This phenomenon, a type of prototropic tautomerism, involves the migration of a proton between the nitrogen and oxygen atoms with a concurrent shift of a double bond.[2]
Understanding the nuances of this tautomeric equilibrium is paramount in medicinal chemistry and drug design. The predominant tautomer dictates the molecule's three-dimensional shape, physicochemical properties such as pKa, lipophilicity (logP), and solubility, as well as its hydrogen bonding capabilities.[6] These factors, in turn, govern the molecule's interaction with biological targets, influencing its efficacy, pharmacokinetics, and metabolic fate.[6] This guide provides a comprehensive technical overview of the keto-enol tautomerism in the 2-oxo-1,2-dihydroquinoline system, presenting quantitative data, detailed experimental and computational protocols, and visualizations to facilitate a deeper understanding for researchers in the field.
The Tautomeric Equilibrium: Keto vs. Enol Forms
The 2-oxo-1,2-dihydroquinoline scaffold primarily exists in an equilibrium between the keto (lactam) and enol (lactim) forms.
Caption: Keto-enol equilibrium in the 2-quinolone scaffold.
Numerous spectroscopic and computational studies have conclusively shown that the keto form is the more stable and therefore predominant tautomer in most environments, including the solid state and in non-aqueous or moderately polar solvents.[1][6][7][8]
Several factors govern the position of this equilibrium:
-
Thermodynamic Stability : The primary reason for the keto form's dominance is the greater thermodynamic stability of the cyclic amide group compared to the iminol group in the enol form.[2][6]
-
Hydrogen Bonding : In the solid state and concentrated solutions, the keto tautomer is stabilized by the formation of strong hydrogen-bonded dimers.[1][7][8]
-
Solvent Polarity : The tautomeric equilibrium can be influenced by the solvent's polarity, although the keto form generally remains favored.[1][7]
-
Substituent Effects : The electronic nature and steric hindrance of substituents on the quinoline ring can also affect the equilibrium.[1][7]
-
Aromaticity : While the enol form possesses a fully aromatic pyridine ring, the stability gained from the strong amide bond in the keto form typically outweighs the contribution from aromaticity.[7]
Quantitative Analysis of Tautomeric Equilibrium
Computational analyses consistently demonstrate that the keto form is energetically favored.
| Tautomer Form | Computational Method | Relative Gibbs Free Energy (ΔG) | Predominance |
| Keto (Amide) | DFT (B3LYP/6-311++G) | ~0 kcal/mol (Reference) | Predominant |
| Enol (Imidol) | DFT (B3LYP/6-311++G) | +4 to +10 kcal/mol | Minor |
Note: The exact ΔG values can vary depending on the computational level of theory and solvent model used. However, the trend consistently shows the keto form to be significantly more stable.[9]
Experimental and Computational Protocols
A multi-faceted approach combining spectroscopic and computational methods is essential for the comprehensive characterization of the 2-oxo-1,2-dihydroquinoline tautomeric system.[2]
Caption: General workflow for investigating tautomerism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for studying tautomerism in solution, as the chemical shifts of nuclei are highly sensitive to their local electronic environment.[6]
-
Protocol:
-
Sample Preparation : Dissolve 5-10 mg of the 2-oxo-1,2-dihydroquinoline derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition : Acquire 1H, 13C, and, if feasible, 15N NMR spectra.
-
-
Data Analysis :
-
1H NMR : Look for a broad singlet signal for the N-H proton (amide) typically downfield (>10 ppm) in the keto form.[1] The enol form would show an O-H proton signal.
-
13C NMR : The carbonyl carbon (C2) of the keto form exhibits a characteristic signal around 162 ppm.[1] This signal would be absent in the enol form, which would instead show a signal for a C-OH carbon at a different chemical shift.
-
Comparison : Compare the obtained spectra with those of "locked" derivatives (e.g., N-methyl-2-quinolone for the keto form and 2-methoxyquinoline for the enol form) to confirm signal assignments.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying functional groups and can distinguish between the keto and enol forms, particularly in the solid state.
-
Protocol:
-
Sample Preparation : Prepare a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm-1.
-
-
Data Analysis :
-
Keto Form : A strong absorption band corresponding to the C=O stretching vibration of the amide group will be present, typically in the range of 1650-1690 cm-1. A broad N-H stretching band may also be observed around 3400 cm-1.
-
Enol Form : The C=O stretch will be absent. Instead, a broad O-H stretching band (around 3200-3600 cm-1) and a C=N stretching band would be expected.
-
Computational Chemistry
Quantum chemical calculations are invaluable for determining the relative stabilities of tautomers and supporting experimental findings.[2]
Caption: Workflow for computational analysis of tautomerism.
-
Protocol:
-
Structure Construction : Build the 3D structures of both the keto and enol tautomers in silico.
-
Geometry Optimization : Perform geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.
-
Energy Calculation : Calculate the electronic energies to determine the relative stability. For accurate prediction of the equilibrium position, it is crucial to calculate the Gibbs free energy (G).[6]
-
Solvent Effects : Incorporate the effect of a solvent using a continuum model like the Polarizable Continuum Model (PCM) for more realistic results.
-
-
Data Analysis :
Biological and Pharmaceutical Relevance
The pronounced preference for the 2-oxo (keto) form is a critical factor in the biological activity of many pharmaceuticals derived from this scaffold.[6]
-
Receptor Binding : The keto tautomer presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) in a specific spatial arrangement. The enol form, conversely, has two hydrogen bond donors (O-H, N-H is absent) and a hydrogen bond accepting nitrogen atom in the ring. This difference fundamentally alters how the molecule can interact with a protein binding site.
-
Physicochemical Properties : Tautomerism directly influences ADME (absorption, distribution, metabolism, and excretion) properties. The dominant keto form's specific lipophilicity, solubility, and pKa are the properties that determine the compound's behavior in vivo.[6]
Conclusion
The tautomerism of the 2-oxo-1,2-dihydroquinoline scaffold is a fundamental chemical principle with profound implications for drug discovery and development. The equilibrium is overwhelmingly dominated by the thermodynamically more stable keto (amide) form, a fact confirmed by extensive spectroscopic and computational evidence.[1][2][6] A thorough understanding of the factors governing this equilibrium and the application of robust analytical methods for its characterization are essential for the rational design of novel and effective therapeutics based on this versatile chemical framework. This guide provides the foundational knowledge, quantitative insights, and detailed protocols to empower researchers in this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemistry and Therapeutic Potential of Dimethyl-2-oxoquinoline-3-carbaldehydes: A Technical Guide for Drug Discovery
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous therapeutic agents.[1] This guide focuses on a specific, promising class of quinoline derivatives: dimethyl-2-oxoquinoline-3-carbaldehydes. The presence of the 2-oxo (or quinolinone) functionality, combined with a reactive 3-carbaldehyde group and dimethyl substitutions on the benzene ring, creates a unique chemical entity with significant potential for the development of novel therapeutics. This document will provide an in-depth exploration of the synthesis, chemical properties, and biological activities of these compounds, with a particular focus on their applications in oncology and infectious diseases.
Synthetic Strategies: Building the Dimethyl-2-oxoquinoline-3-carbaldehyde Core
The construction of the dimethyl-2-oxoquinoline-3-carbaldehyde scaffold is primarily achieved through a two-step process, beginning with the well-established Vilsmeier-Haack reaction to form a 2-chloroquinoline-3-carbaldehyde intermediate, followed by hydrolysis to the desired 2-oxoquinoline.[2]
The Vilsmeier-Haack Reaction: A Versatile Tool for Quinoline Synthesis
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds and has been extensively used for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[3][4] The reaction proceeds via the formation of a Vilsmeier reagent, typically from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), which then acts as the formylating agent.[5]
The general mechanism involves the cyclization of an appropriately substituted N,N-dimethylacetanilide. The positions of the methyl groups on the final quinoline ring are determined by the substitution pattern of the starting acetanilide. For example, to synthesize a 6,7-dimethyl-2-oxoquinoline-3-carbaldehyde, one would start with 3,4-dimethylacetanilide.
Experimental Protocol: Synthesis of 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde
-
Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 5 molar equivalents) to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 3 molar equivalents) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.
-
Addition of Acetanilide: To the Vilsmeier reagent, add the desired dimethylacetanilide (e.g., 3,4-dimethylacetanilide, 1 molar equivalent) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2-chloro-6,7-dimethylquinoline-3-carbaldehyde will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent such as ethanol or ethyl acetate to yield the purified product.[6]
Hydrolysis to the 2-Oxoquinoline Core
The 2-chloro substituent of the intermediate is readily converted to a 2-oxo (or 2-hydroxy) group via hydrolysis, typically under acidic or basic conditions. Microwave-assisted hydrolysis has also been reported as an efficient method.[2]
Experimental Protocol: Synthesis of 6,7-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
-
Reaction Setup: In a microwave-safe vessel, dissolve the 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (1 molar equivalent) in a mixture of acetic acid and water (e.g., 70% acetic acid).[7]
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a power and temperature optimized for the specific substrate (e.g., 320 W). Monitor the reaction progress by TLC.[2]
-
Isolation: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization from a suitable solvent like DMF.[8]
Diagram: Synthetic Workflow
Caption: Synthetic pathway to dimethyl-2-oxoquinoline-3-carbaldehydes.
Spectroscopic Characterization
The structural elucidation of dimethyl-2-oxoquinoline-3-carbaldehydes relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Features |
| Infrared (IR) Spectroscopy | - Carbonyl (C=O) stretching of the aldehyde group (~1690 cm⁻¹).[4]- Carbonyl (C=O) stretching of the quinolinone ring.- N-H stretching of the quinolinone ring. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - A characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9-11 ppm).[4]- Aromatic protons on the quinoline ring system.- Singlets for the two methyl groups attached to the benzene ring. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - A downfield signal for the aldehyde carbon.- Signals for the carbonyl carbon of the quinolinone ring and the other aromatic carbons. |
| Mass Spectrometry (MS) | - The molecular ion peak corresponding to the calculated molecular weight of the compound. |
Biological Activities and Therapeutic Potential
Dimethyl-2-oxoquinoline-3-carbaldehyde derivatives have emerged as promising candidates in drug discovery, exhibiting a range of biological activities, most notably anticancer, antimicrobial, and antioxidant effects.
Anticancer Activity
The quinoline scaffold is a cornerstone in the development of anticancer agents.[9] Derivatives of 2-oxoquinoline-3-carbaldehyde have demonstrated significant cytotoxic activity against various cancer cell lines.[10] The dimethyl substitution pattern can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Mechanisms of Anticancer Action:
Quinoline derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[1][11][12]
-
Inhibition of Protein Kinases:
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation.[13] Quinoline-based compounds have been identified as potent inhibitors of Pim-1 kinase, often acting as ATP-competitive inhibitors.[14][15][16] Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis.
-
VEGFR-2 and EGFR: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key receptor tyrosine kinases that drive tumor angiogenesis and proliferation.[9][11] Several quinoline derivatives have been developed as dual inhibitors of VEGFR-2 and EGFR, effectively blocking these critical cancer-promoting pathways.[1][12][17]
-
Signaling Pathway: PIM-1 Kinase Inhibition
Caption: Inhibition of PIM-1 kinase signaling by dimethyl-2-oxoquinoline-3-carbaldehydes.
Signaling Pathway: EGFR/VEGFR Inhibition
Caption: Dual inhibition of EGFR and VEGFR signaling pathways.
Quantitative Anticancer Activity Data:
The following table summarizes the reported cytotoxic activities of some 2-oxoquinoline derivatives against various cancer cell lines. While specific data for dimethyl derivatives is emerging, these values for related compounds highlight the potential of this chemical class.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-oxoquinoline arylaminothiazole derivative A7 | HeLa, NCI-H460, T24, SKOV3 | 4.4 - 8.7 | [10] |
| 4-Oxoquinoline-3-carboxamide derivative 16b | Gastric (ACP03) | 1.92 | [18] |
| 4-Oxoquinoline-3-carboxamide derivative 17b | Gastric (ACP03) | 5.18 | [18] |
| Quinoline-benzothiazole Schiff's base 5i | MCF7 | 10.65 | [19] |
| Quinoline-benzothiazole Schiff's base 5i | A549 | 10.89 | [19] |
Antimicrobial Activity
The quinoline core is present in several well-known antibacterial agents. Dimethyl-2-oxoquinoline-3-carbaldehyde derivatives and their Schiff base analogs have been investigated for their activity against a range of bacterial and fungal pathogens.[20][21][22][23] The mechanism of action is often attributed to the inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[20]
Quantitative Antimicrobial Activity Data:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline derivative 2d | Escherichia coli | 8 | [21] |
| Quinoxaline derivative 3c | Escherichia coli | 8 | [21] |
| Quinoline-3-carbaldehyde hydrazone 3q5 | MRSA | 16 | [20] |
| Quinoline-3-carbaldehyde hydrazone 3q6 | MRSA | 16 | [20] |
| Quinoxaline derivative 5p | Staphylococcus aureus | 4 | [24] |
| Quinoxaline derivative 5p | Bacillus subtilis | 8 | [24] |
Antioxidant Activity
Some quinoline derivatives have shown potent antioxidant activity, which is beneficial in combating oxidative stress-related diseases.[25] The antioxidant potential is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The presence of electron-donating methyl groups on the quinoline ring may enhance this activity.
Conclusion and Future Directions
Dimethyl-2-oxoquinoline-3-carbaldehydes represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive targets for further investigation. Future research should focus on the synthesis of a broader library of dimethyl-substituted analogs to establish clear structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for optimizing their therapeutic potential and advancing the most promising candidates toward clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of cancer and infectious diseases.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
- 6. 2-Chloroquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandf.figshare.com [tandf.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajgreenchem.com [ajgreenchem.com]
- 20. Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of C12H11NO2 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and discovery of prominent chemical compounds with the formula C12H11NO2. The focus of this document is on Carbaryl, a widely known insecticide and the most significant isomer of this chemical formula. This paper will detail its discovery, synthesis protocols, and mechanism of action.
Introduction to C12H11NO2 Isomers
The chemical formula C12H11NO2 represents a variety of structural isomers. However, the most commercially and historically significant compound with this formula is Carbaryl. This guide will primarily focus on Carbaryl, with a brief mention of other potential isomers for which limited information is available.
Carbaryl: A Prominent C12H11NO2 Isomer
Carbaryl, or 1-naphthyl methylcarbamate, is a carbamate insecticide that has been in use since its discovery.[1][2] It is a white crystalline solid.[1][2]
Discovery and History
Carbaryl was discovered and introduced commercially in 1958 by Union Carbide.[1][2] It was marketed under the brand name Sevin and became one of the most widely used insecticides for agricultural and domestic purposes.[2][3] The development of carbamate insecticides like Carbaryl was considered a significant advancement in pesticide technology as they are less persistent in the environment compared to chlorinated pesticides.[2]
Synthesis of Carbaryl
There are two primary industrial methods for the synthesis of Carbaryl. Both methods utilize 1-naphthol as a starting material.
Table 1: Quantitative Data for Carbaryl Synthesis
| Synthesis Route | Key Reactants | Catalyst/Reagent | Temperature | Pressure | Yield | Reference |
| Methyl Isocyanate Route | 1-Naphthol, Methyl Isocyanate (MIC) | Triethylamine (catalyst) | Slightly exothermic | Atmospheric | High | [2][4] |
| Phosgene Route | 1-Naphthol, Phosgene, Methylamine | Alkaline medium | Not specified | Not specified | High | [5] |
This method involves the direct reaction of 1-naphthol with methyl isocyanate (MIC). While efficient, this process is hazardous due to the high toxicity of MIC, the chemical involved in the Bhopal disaster.[1]
Experimental Steps:
-
Dissolve 1-naphthol in a suitable dry solvent, such as diethyl ether or acetone.[4]
-
Add a catalytic amount of triethylamine.[4]
-
Slowly add methyl isocyanate to the solution. The reaction is slightly exothermic.[4]
-
The reaction mixture is stirred, and the product, Carbaryl, precipitates out of the solution.
-
The Carbaryl precipitate is then filtered, washed, and dried.
This alternative synthesis route avoids the direct use of methyl isocyanate, making it a safer, albeit potentially more costly, process.[1]
Experimental Steps:
-
Treat 1-naphthol with an excess of phosgene in an alkaline medium to produce 1-naphthyl chloroformate.[1][5]
-
The resulting 1-naphthyl chloroformate is then reacted with methylamine.[1][5]
-
This reaction yields Carbaryl and hydrochloric acid, which is neutralized by the alkaline conditions.
-
The product is then isolated and purified.
Signaling Pathway: Cholinesterase Inhibition
Carbaryl functions as an insecticide by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for the proper functioning of the nervous system in both insects and mammals, as it breaks down the neurotransmitter acetylcholine.
By inhibiting AChE, Carbaryl causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous nerve stimulation, paralysis, and ultimately, death of the insect.[6] The inhibition is reversible, which generally makes carbamates less toxic to vertebrates than organophosphates, which cause irreversible inhibition.[1]
Experimental Workflow Diagrams
The following diagrams illustrate the laboratory workflows for the two primary synthesis routes of Carbaryl.
Other Potential Isomers of C12H11NO2
While Carbaryl is the most prominent isomer, other compounds with the formula C12H11NO2 exist. However, detailed information regarding their synthesis and discovery is less readily available in scientific literature. One such example that was investigated, N-acetyl-1-naphthylamine, was found to have the chemical formula C12H11NO and is therefore not a true isomer.
Conclusion
This technical guide has provided a detailed overview of the synthesis and discovery of Carbaryl, a key isomer of C12H11NO2. The document has outlined the historical context of its discovery by Union Carbide, detailed two primary synthesis protocols, and presented quantitative data in a structured format. Furthermore, the mechanism of action of Carbaryl as a cholinesterase inhibitor has been described and visualized. The provided experimental workflows offer a clear, step-by-step representation of the synthesis processes. While other isomers of C12H11NO2 may exist, Carbaryl remains the most well-documented and industrially significant compound with this chemical formula.
References
- 1. ERIC - EJ303472 - Synthesis and Testing of the Insecticide Carbaryl: A Laboratory Experiment., Journal of Chemical Education, 1984 [eric.ed.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-naphthylacetamide [sitem.herts.ac.uk]
- 5. youtube.com [youtube.com]
- 6. 1-Naphthaleneacetamide | C12H11NO | CID 6861 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety, handling, and MSDS for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Technical Guide: 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
An In-depth Overview for Researchers and Drug Development Professionals
Chemical Identity and Properties
This compound is a quinolinone derivative that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] Its chemical structure features a bicyclic quinolinone core with methyl and aldehyde functional groups, which dictate its reactivity and potential biological activity.
| Property | Value | Source |
| CAS Number | 101382-53-0 | [3] |
| Molecular Formula | C₁₁H₉NO₂ | [3] |
| Molecular Weight | 187.19 g/mol | [3] |
| Appearance | Light yellow to yellow solid | [3] |
| Melting Point | >250 °C | [3] |
| Boiling Point | 430.2±45.0 °C (Predicted) | [3] |
| Density | 1.309±0.06 g/cm³ (Predicted) | [3] |
| pKa | 10.83±0.70 (Predicted) | [3] |
| Storage | 2-8°C, stored under nitrogen | [3] |
Safety and Handling
While a specific MSDS for this exact compound is not available, data from analogous quinoline and aldehyde-containing compounds suggest a consistent set of hazards and necessary precautions.[4][5][6]
Hazard Identification
Based on its chemical class, the compound should be treated as potentially hazardous.
-
Hazard Statements:
Precautionary Measures and Personal Protective Equipment (PPE)
Adherence to standard laboratory safety protocols is critical when handling this compound.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (EN 166 or NIOSH approved).[6][7]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6][7] Avoid all personal contact.[8]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator.[6] Avoid breathing dust.[4][5]
-
-
Handling:
First Aid Measures
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention. Take off contaminated clothing and wash it before reuse.[4][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4][5]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[9]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[4][10] For long-term stability, store refrigerated (2-8°C) under a nitrogen atmosphere.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]
Experimental Protocols
This compound is primarily used as a precursor in organic synthesis. The following protocols are based on published literature.[1][11]
Synthesis of this compound
The synthesis of the title compound can be achieved via a Vilsmeier-Haack-Arnold condensation reaction.[11]
-
Reactants: Acetanilide derivatives, N,N-dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
The Vilsmeier-Haack-Arnold condensation of an appropriate acetanilide derivative with DMF in the presence of POCl₃ affords the corresponding 2-chloroquinoline-3-carbaldehyde derivative.
-
Subsequent hydrolysis of the chloro-intermediate using an acid (e.g., 70% acetic acid aqueous solution) yields the desired 2-oxo-quinoline product.[11]
-
Use in Thiosemicarbazone Synthesis
The aldehyde functional group is readily condensed with thiosemicarbazides to form thiosemicarbazones, which are investigated for their biological activities.[1]
-
Reactants: this compound, Thiosemicarbazide (or a substituted derivative), Methanol.
-
Procedure:
-
Dissolve Thiosemicarbazide (0.01 mol) in warm methanol (50 mL).
-
Add the thiosemicarbazide solution to a methanol solution (50 mL) containing this compound (1.87 g, 0.01 mol, assuming the 6-methyl analog is representative).[1]
-
Reflux the mixture for one hour. A precipitate should form during this time.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with methanol, and dry it under a vacuum.[1]
-
| Product Example (6-Methyl Analog) | Yield | Melting Point |
| H₂L1 (from Thiosemicarbazide) | 90% | 248–250 °C |
| H₂L2 (from 4-methyl-3-thiosemicarbazide) | 84% | 261–263 °C |
| Data derived from the synthesis using the 6-methyl analog, which is structurally very similar.[1] |
Workflow and Pathway Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathway for using the title compound as an intermediate for creating biologically active thiosemicarbazone derivatives.
Caption: Synthetic workflow from the title compound to its thiosemicarbazone derivatives for biological evaluation.
Logical Relationship for Safety Handling
This diagram outlines the logical flow for ensuring safe handling of the chemical in a laboratory setting.
Caption: Decision and action workflow for the safe handling of laboratory chemicals.
Biological Activity and Applications
Derivatives of this compound, particularly its thiosemicarbazone complexes, have been investigated for their potential in drug development. Studies on copper(II) complexes of similar 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones have shown high cytotoxicity against human tumor cells and 3D spheroids.[1][2][12] These complexes demonstrated selectivity for cancerous cell lines over non-cancerous ones and were capable of overcoming cisplatin resistance, highlighting the therapeutic potential of this chemical scaffold.[12] The broader class of quinolinone derivatives is known for a wide range of biological activities, including antioxidant and antimicrobial properties.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-METHYL-2-OXO-1,2-DIHYDROQUINOLIN-3-CARBALDEHYDE | 101382-53-0 [amp.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility Profile of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on presenting a generalized solubility profile based on structurally similar quinoline derivatives, along with a detailed experimental protocol for determining its solubility in various common laboratory solvents. A thorough understanding of a compound's solubility is fundamental for applications in drug discovery, chemical synthesis, and formulation development.
Introduction to this compound
This compound is a quinoline derivative of interest in medicinal chemistry. The quinoline scaffold is a key feature in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antimalarial activities.[1][2] The solubility of such compounds is a critical physicochemical property that influences their biological activity and formulation possibilities. The structure of this compound, with its quinolone core, methyl groups, and a carbaldehyde group, suggests a nuanced solubility profile that is dependent on the nature of the solvent.
Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like." Based on the molecular structure of this compound, the following general predictions can be made:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the oxygen and nitrogen atoms allows for hydrogen bond acceptance, suggesting potential solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The overall polarity of the molecule should favor solubility in polar aprotic solvents.[3]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): The hydrophobic quinoline core and methyl groups may allow for some degree of solubility, but the polar oxo and carbaldehyde groups will likely limit extensive dissolution in nonpolar solvents.
-
Aqueous Solubility: The low aqueous solubility of many quinoline derivatives is often attributed to the hydrophobic nature of the bicyclic aromatic system and strong intermolecular forces in the crystal lattice.[4] Adjusting the pH of aqueous solutions can influence the solubility of quinoline compounds, as they are typically weak bases.[1][4]
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for this compound.[5] Therefore, the following table is provided as a template for researchers to record experimentally determined solubility values in a variety of common laboratory solvents.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 25 | ||
| Methanol | Polar Protic | 25 | ||
| Ethanol | Polar Protic | 25 | ||
| Acetone | Polar Aprotic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | ||
| Dichloromethane (DCM) | Halogenated | 25 | ||
| Chloroform | Halogenated | 25 | ||
| Ethyl Acetate | Ester | 25 | ||
| Toluene | Aromatic Hydrocarbon | 25 | ||
| Hexanes | Aliphatic Hydrocarbon | 25 |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol for the experimental determination of the solubility of this compound. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[5]
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
4.2. Procedure
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of the test compound.
-
Dissolve it in a known volume of the chosen solvent to prepare a stock solution of a known concentration.[5]
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.[5]
-
-
Sample Preparation for Solubility Measurement:
-
Equilibration:
-
Separation of Undissolved Solid:
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[4]
-
-
Construction of Calibration Curve and Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standards.[5]
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[5]
-
Calculate the solubility of the test compound by multiplying the determined concentration by the dilution factor. Solubility is typically expressed in mg/mL or mol/L.[5]
-
4.3. Experimental Workflow Diagram
Caption: A generalized workflow for the experimental determination of compound solubility.
Potential Biological Mechanisms of Action
While specific signaling pathways for this compound are not detailed in the available literature, derivatives of the structurally similar 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been investigated for their biological activities. These studies provide insights into potential mechanisms of action.
Derivatives of this quinoline carbaldehyde have shown potential as anticancer and antimicrobial agents.[2] Some proposed mechanisms include:
-
DNA Intercalation: The planar aromatic structure of the quinoline ring can intercalate between the base pairs of DNA, which can inhibit DNA replication and transcription, leading to cytotoxicity in cancer cells.[2]
-
Enzyme Inhibition: These compounds can interact with the active sites of various enzymes, leading to either competitive or non-competitive inhibition and disrupting cellular metabolic pathways.[2]
-
Inhibition of Bacterial Cell Wall Synthesis: In the context of antimicrobial activity, these compounds may interfere with the synthesis of the bacterial cell wall, a mechanism common to many antibiotics.[2]
5.1. Diagram of Potential Mechanisms of Action
Caption: Potential mechanisms of action for quinoline derivatives.
References
Potential biological activities of quinolinone derivatives
An In-depth Technical Guide on the Potential Biological Activities of Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged heterocyclic structure fundamental to a vast array of natural products and synthetic compounds.[1] Characterized by a benzene ring fused to a pyridinone ring, this moiety serves as a versatile building block in medicinal chemistry, giving rise to derivatives with a broad spectrum of pharmacological activities.[2][3] These activities, which include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, stem from the ability of quinolinone derivatives to interact with a diverse range of biological targets, such as crucial enzymes involved in DNA replication, cell signaling, and microbial pathogenesis.[2][3][4][5] This guide provides a comprehensive technical overview of the significant biological activities of quinolinone derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows to support ongoing research and drug development efforts.
Anticancer Activity
Quinolinone derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against various cancer cell lines through diverse mechanisms of action.[6][7] These mechanisms include the inhibition of kinases crucial for cancer cell signaling, interference with DNA replication and repair, induction of apoptosis, and cell cycle arrest.[6][7][8][9]
Mechanisms of Action
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are often dysregulated in cancer. Quinolinone derivatives have been developed as potent inhibitors of various kinases, including:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation. Certain derivatives show significant inhibitory activity against Pim-1, leading to apoptosis and cell cycle arrest in cancer cells.[8]
-
Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia (AML). Specific quinolinone derivatives have been identified as potent FLT3 inhibitors, demonstrating strong growth inhibition in AML cells.[10]
-
Src Kinase: A non-receptor tyrosine kinase involved in cell migration and proliferation. Novel quinolinone derivatives act as non-ATP competitive Src kinase inhibitors, effectively suppressing breast cancer cell growth.[8]
-
Epidermal Growth Factor Receptor (EGFR): Some quinoline derivatives have been designed to inhibit EGFR, a key target in various cancers.[11][12]
-
-
DNA Intercalation and Topoisomerase Inhibition: Similar to their quinoline counterparts, some quinolinone derivatives can intercalate into DNA, disrupting DNA replication and transcription processes.[6][8] They can also inhibit topoisomerase enzymes (like Topoisomerase II), which are essential for managing DNA topology during cell division, leading to cell death.[8][13]
-
Induction of Apoptosis and Cell Cycle Arrest: Many quinolinone compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell cycle, often in the G2 or S phase.[7][14] This prevents cancer cells from proliferating.
Quantitative Data: Anticancer Activity
The following table summarizes the inhibitory activities of various quinolinone derivatives against different cancer cell lines and molecular targets.
| Compound/Derivative Class | Target Cell Line / Enzyme | Activity (IC₅₀ / GI₅₀) | Reference |
| Pyrano[3,2-c]quinolinone (Compound 2c) | Human Liver Cancer (Hep-G2) | 27.7 µM | [13] |
| 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a) | Human Breast Cancer (MCF-7) | Induces 54.4% apoptosis | [14] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Human Breast Cancer (MCF-7) | 82.9% growth reduction | [14] |
| 7-chloro-4-quinolinylhydrazone derivatives | CNS (SF-295), Colon (HTC-8), Leukemia (HL-60) | 0.314 - 4.65 µg/cm³ | [6] |
| N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine (60) | Colon (HCT-116), Cervical (HeLa) | 2.56 µM, 2.71 µM | [15] |
| Quinolinone (KR65367) | FLT3 Kinase | 2.7 nM | [10] |
| Quinolinone (KR65370) | FLT3 Kinase | 0.57 nM | [10] |
| Imidazo[4,5-c]quinoline (Compound 39) | mTOR / PI3Kα | 1.4 µM / 0.9 µM | [12] |
| Quinolinone (Compound 63) | Mutant IDH1 (R132H) | Preclinical Candidate | [16] |
Visualizations: Signaling Pathways
// Nodes FLT3 [label="FLT3 Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinolinone [label="Quinolinone\nInhibitor (e.g., KR65370)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=oval]; STAT5 [label="STAT5", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT5 [label="p-STAT5\n(Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Leukemic Cell\nProliferation & Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges FLT3 -> STAT5 [label=" Activates"]; STAT5 -> pSTAT5 [label=" Phosphorylation"]; pSTAT5 -> Proliferation [label=" Promotes"]; Quinolinone -> FLT3 [label=" Inhibits", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335"]; Proliferation -> Apoptosis [label=" Prevents", arrowhead=tee, style=dashed, color="#5F6368"]; } .dot Caption: Inhibition of the FLT3 signaling pathway by quinolinone derivatives.
Antimicrobial Activity
Quinolinone derivatives are renowned for their broad-spectrum antibacterial properties, forming the basis of the widely used quinolone class of antibiotics.[17][18] Their activity extends to both Gram-positive and Gram-negative bacteria, with some derivatives also showing promise as antifungal agents.[19][20][21]
Mechanism of Action
The primary antibacterial mechanism of quinolones involves the inhibition of essential bacterial enzymes responsible for DNA replication:
-
DNA Gyrase (Topoisomerase II): This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones stabilize the complex between DNA gyrase and DNA after the DNA has been cleaved, preventing the re-ligation of the strands. This leads to a buildup of double-strand breaks and subsequent cell death.[18]
-
Topoisomerase IV: This enzyme is primarily involved in decatenating replicated daughter chromosomes, allowing them to segregate into daughter cells. Inhibition of topoisomerase IV by quinolones interferes with cell division.[17][18]
While first and second-generation quinolones are more active against Gram-negative bacteria, later generations show increased efficacy against Gram-positive and anaerobic bacteria.[18]
Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for several quinolinone derivatives against various microbial strains.
| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |
| Quinoline Derivative (Compound 6) | Bacillus cereus | 3.12 µg/mL | [20] |
| Quinoline Derivative (Compound 2) | Bacillus cereus | 1.56 µg/mL | [20] |
| Quinoline Derivative (Compound 4) | Bacillus cereus | 6.25 µg/mL | [20] |
| Quinoline-Quinolone Hybrid (5d) | Gram-positive & Gram-negative strains | 0.125–8 µg/mL | [22] |
| Quinoline Derivative (Compound 11) | Staphylococcus aureus | 6.25 µg/mL | [23] |
| Novel Quinoline Derivatives | Various pathogenic bacterial and fungal strains | Comparable to reference drugs | [21] |
Visualization: Experimental Workflow
Anti-inflammatory Activity
Quinolinone derivatives have been investigated as potential anti-inflammatory agents, targeting key enzymes in the inflammatory cascade.[24][25] Their development offers a promising avenue for treating both acute and chronic inflammatory diseases.[24]
Mechanism of Action
The anti-inflammatory effects of quinolinones are often attributed to the inhibition of enzymes that synthesize pro-inflammatory mediators:
-
Cyclooxygenase (COX) Enzymes: Certain derivatives selectively inhibit COX-2, the inducible isoform of the enzyme responsible for producing prostaglandins at sites of inflammation, while having less effect on the constitutive COX-1 isoform. This selectivity can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[26]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the synthesis of leukotrienes, another class of potent inflammatory mediators. Some quinolinones show inhibitory activity against 5-LOX.[26]
-
Other Targets: Other pharmacological targets include Phosphodiesterase 4 (PDE4) and Transient Receptor Potential Vanilloid 1 (TRPV1).[24]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative Class | Target Enzyme | Activity (IC₅₀) | Reference |
| Quinolinone-Triazole Hybrid (5a) | Soybean Lipoxygenase (LOX) | 10.0 µM | [3] |
| Quinolinone-Triazole Hybrid (4c) | Soybean Lipoxygenase (LOX) | 22.5 µM | [3] |
| Novel Quinoline Derivative (12c) | COX-2 | 0.1 µM | [26] |
| Novel Quinoline Derivative (14a) | COX-2 | 0.11 µM | [26] |
| Novel Quinoline Derivative (14b) | COX-2 | 0.11 µM | [26] |
Antiviral Activity
The quinolinone scaffold has also been explored for antiviral applications. By modifying the core structure of antibacterial quinolones, researchers have developed derivatives with specific activity against various viruses, including Human Immunodeficiency Virus (HIV), Dengue virus, and vaccinia virus.[17][27][28]
Mechanism of Action
The antiviral mechanisms are distinct from the antibacterial actions and are highly virus-specific:
-
HIV: The introduction of an aryl group at the piperazine moiety of a fluoroquinolone scaffold can shift its activity from antibacterial to anti-HIV.[17][27] The mechanism is believed to involve the inhibition of the viral Tat protein's interaction with the TAR RNA element, which is critical for viral gene transcription and replication.[17]
-
Dengue Virus: Some quinoline derivatives have shown dose-dependent inhibition of dengue virus serotype 2, possibly by impairing the accumulation of the viral envelope glycoprotein during the early stages of infection.[28]
-
Other Viruses: Antibacterial fluoroquinolones have also demonstrated effectiveness against papovaviruses and vaccinia virus, prompting further synthesis of modified quinolones to optimize this antiviral action.[17][27]
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a quinolinone derivative against a specific protein kinase.
-
Reagents and Materials:
-
Purified target kinase (e.g., FLT3, Src).
-
Specific peptide substrate for the kinase.
-
Test quinolinone derivative dissolved in DMSO.
-
ATP (Adenosine triphosphate).
-
Assay buffer (optimized for pH, ionic strength, and cofactors for the specific kinase).
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
Known potent inhibitor as a positive control.
-
DMSO as a negative (vehicle) control.
-
384-well microplates.
-
Microplate reader (luminometer or fluorescence reader).
-
-
Assay Procedure:
-
Compound Preparation: Prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the purified kinase, and the test compound at various concentrations. Allow for a brief pre-incubation period (e.g., 15-30 minutes) at room temperature to permit compound binding to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect Signal: Stop the reaction and measure the kinase activity using a suitable detection reagent. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[2]
-
Protocol: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing the metabolic activity of cells, which serves as a measure of cell viability and proliferation.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test quinolinone derivative dissolved in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
96-well cell culture plates.
-
Microplate reader (absorbance at ~570 nm).
-
-
Assay Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[29]
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include wells for a positive control (e.g., doxorubicin) and a negative vehicle control (DMSO).[29]
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ or IC₅₀ value by plotting cell viability against the log of the compound concentration.[13]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids [mdpi.com]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmphs.com [ijmphs.com]
- 9. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 10. Discovery of quinolinone derivatives as potent FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 19. jptcp.com [jptcp.com]
- 20. tandfonline.com [tandfonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a detailed protocol for the synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a valuable building block in medicinal chemistry. The synthesis is based on the Vilsmeier-Haack reaction, a reliable and widely used method for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines, followed by acid-catalyzed hydrolysis to the desired 2-quinolone derivative. 3-formyl-2-quinolones are versatile precursors for the synthesis of more complex heterocyclic compounds with potential biological activities.[1]
Introduction
Quinolone scaffolds are of significant interest in drug discovery due to their presence in a wide range of biologically active compounds. The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde core, in particular, serves as a key intermediate for the synthesis of various derivatives, including those with antimicrobial and anticancer properties. The Vilsmeier-Haack reaction offers an efficient route to construct the quinoline ring system with simultaneous introduction of a formyl group at the 3-position.[2][3][4] This protocol details a two-step synthesis of this compound starting from 2,4-dimethylacetanilide.
Synthesis Pathway
The overall synthetic route involves two main steps:
-
Vilsmeier-Haack Reaction: Cyclization and formylation of 2,4-dimethylacetanilide to yield 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
-
Hydrolysis: Conversion of the 2-chloro intermediate to the final product, this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
This procedure is adapted from the general Vilsmeier-Haack cyclization of N-arylacetamides.[2]
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dimethylacetanilide | C₁₀H₁₃NO | 163.22 | 16.32 g | 0.1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 33 mL | 0.36 |
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a calcium chloride guard tube, add 2,4-dimethylacetanilide to N,N-dimethylformamide (DMF).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 3-4 hours.[2] The color of the solution may darken during this time.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[5]
-
A yellow precipitate of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde will form.
-
Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 7-8.[5]
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Step 2: Synthesis of this compound
This hydrolysis step is based on established procedures for converting 2-chloroquinolines to 2-quinolones.[1]
Materials and Reagents:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde | C₁₂H₁₀ClNO | 219.67 | 21.97 g | 0.1 |
| Acetic Acid (70% aqueous solution) | CH₃COOH | 60.05 | 200 mL | - |
| Sodium Carbonate | Na₂CO₃ | 105.99 | As needed | - |
Procedure:
-
Place the crude or purified 2-chloro-6,8-dimethylquinoline-3-carbaldehyde in a round-bottom flask.
-
Add 70% aqueous acetic acid to the flask.
-
Heat the mixture to reflux for 4-6 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium carbonate until the mixture reaches a pH of approximately 9 to precipitate the product.[1]
-
Filter the resulting yellow solid.
-
Wash the solid with copious amounts of water to remove any remaining salts.
-
Dry the final product, this compound, in a vacuum oven.
-
Further purification can be achieved by recrystallization from glacial acetic acid or DMF.[2]
Characterization Data (Predicted)
| Property | Predicted Value |
| Appearance | Yellow solid |
| Melting Point | >300 °C (expected for similar 2-quinolones) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0 (s, 1H, NH), 9.5 (s, 1H, CHO), 8.5 (s, 1H, H4), 7.5 (s, 1H, H5), 7.2 (s, 1H, H7), 2.4 (s, 3H, CH₃), 2.3 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 190 (CHO), 162 (C=O), 145 (C4), 138 (C8a), 135 (C6), 132 (C8), 128 (C4a), 125 (C5), 122 (C7), 120 (C3), 20 (CH₃), 17 (CH₃) |
| IR (KBr, cm⁻¹) | 3100-2900 (N-H), 1690 (C=O, aldehyde), 1650 (C=O, quinolone), 1600, 1550 (C=C) |
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
The Vilsmeier-Haack reaction is exothermic and should be cooled properly during the addition of POCl₃.
-
Work in a well-ventilated area, preferably a fume hood, throughout the synthesis.
-
Avoid inhalation of DMF vapor.
-
Use caution when handling acidic and basic solutions.
Logical Relationship of Synthesis Steps
References
- 1. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
Vilsmeier-Haack Formylation of Substituted Acetanilides: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – In a significant contribution to synthetic organic chemistry and drug discovery, detailed application notes and protocols for the Vilsmeier-Haack formylation of substituted acetanilides are now available for researchers, scientists, and drug development professionals. This powerful reaction serves as a cornerstone for the synthesis of various heterocyclic compounds, particularly quinolines, which are pivotal scaffolds in medicinal chemistry.
The Vilsmeier-Haack reaction, utilizing a reagent typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides an efficient method for the formylation of electron-rich aromatic compounds.[1][2] In the case of substituted acetanilides, this reaction often leads to the formation of 2-chloro-3-formylquinolines, versatile intermediates for further chemical transformations.[1] The reaction's outcome is notably influenced by the nature and position of substituents on the acetanilide ring, with electron-donating groups generally favoring higher yields and shorter reaction times.
These comprehensive application notes provide a thorough understanding of the reaction mechanism, substrate scope, and detailed experimental procedures, alongside a quantitative analysis of the impact of various substituents on reaction efficiency.
Quantitative Data Summary
The efficiency of the Vilsmeier-Haack cyclization of various substituted acetanilides to their corresponding 2-chloro-3-formylquinolines is summarized in the table below. The data highlights the influence of substituent electronics and position on reaction time and product yield.
| Entry | Substituent (R) | Position | Reaction Time (hr) | Yield (%) |
| 1 | H | - | 10 | 65 |
| 2 | CH₃ | o- | 8 | 70 |
| 3 | CH₃ | m- | 4 | 85 |
| 4 | CH₃ | p- | 10 | 72 |
| 5 | OCH₃ | o- | 12 | 60 |
| 6 | OCH₃ | m- | 6 | 80 |
| 7 | OCH₃ | p- | 12 | 68 |
| 8 | Cl | o- | 14 | 55 |
| 9 | Cl | m- | 12 | 65 |
| 10 | Cl | p- | 16 | 50 |
Table 1: Vilsmeier-Haack reaction of substituted acetanilides. Reaction conditions: Acetanilide (5 mmoles), DMF (15 mmoles), POCl₃ (60 mmoles), 80-90°C.
Experimental Protocols
Preparation of the Vilsmeier-Haack Reagent
The Vilsmeier-Haack reagent is typically prepared in situ just before use.
Procedure: To a chilled (0-5°C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with constant stirring under an inert atmosphere. The reaction is exothermic and the temperature should be carefully controlled. The resulting mixture, a chloromethyleneiminium salt known as the Vilsmeier reagent, is then ready for the formylation reaction.[3]
General Procedure for the Vilsmeier-Haack Formylation of Substituted Acetanilides
This protocol outlines the synthesis of 2-chloro-3-formylquinolines from substituted acetanilides.
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF), dry
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium bicarbonate solution (5%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted acetanilide (5 mmoles) in dry DMF (15 mmoles).
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (60 mmoles) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, gradually heat the reaction mixture to 80-90°C and maintain this temperature for the time specified in Table 1, or until the reaction is complete (monitored by TLC).[1]
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to afford the pure 2-chloro-3-formylquinoline.
Reaction Mechanisms and Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of the Vilsmeier-Haack Reaction on Acetanilides.
Caption: Experimental Workflow for Vilsmeier-Haack Formylation.
These detailed notes and protocols are intended to facilitate the work of researchers in academia and industry, enabling the efficient synthesis of valuable chemical entities for the development of new therapeutic agents. The provided data and methodologies are based on established and peer-reviewed scientific literature, ensuring reliability and reproducibility.
References
Application Notes and Protocols: 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate for the development of novel drug candidates. This document provides detailed application notes and experimental protocols for the investigation of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde and its derivatives in medicinal chemistry, with a focus on its potential as an anticancer and antimicrobial agent. While specific data for the 6,8-dimethyl substituted compound is limited in publicly available literature, the information presented herein is based on extensive research on structurally related 6-methyl and other disubstituted 2-oxo-quinoline derivatives, providing a strong predictive framework for its biological activities and a practical guide for its synthesis and evaluation.
Predicted Medicinal Chemistry Applications
Based on the known biological activities of analogous compounds, this compound is a promising scaffold for the development of:
-
Anticancer Agents: Derivatives of 2-oxo-quinoline-3-carbaldehyde have demonstrated significant cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation.[1][2][3][4] The aldehyde functionality provides a convenient handle for the synthesis of various derivatives, such as Schiff bases and hydrazones, which can be further explored for enhanced and selective anticancer activity.
-
Antimicrobial Agents: The quinoline nucleus is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of quinoline-3-carbaldehyde have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The 6,8-dimethyl substitution pattern may influence the lipophilicity and electronic properties of the molecule, potentially leading to improved antimicrobial potency and spectrum of activity.
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process involving a Vilsmeier-Haack reaction followed by hydrolysis.
Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[8][9][10][11]
-
Reagents:
-
2,4-Dimethylacetanilide (starting material)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
Ice
-
Ethyl acetate (for recrystallization)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take N,N-dimethylformamide (3 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise with constant stirring, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0°C to form the Vilsmeier reagent.
-
To this, add 2,4-dimethylacetanilide (1 equivalent) portion-wise over 30 minutes, ensuring the temperature does not rise above 10°C.
-
After the addition, allow the reaction mixture to slowly come to room temperature and then heat it to 60-70°C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with constant stirring.
-
The solid precipitate of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde is filtered, washed with cold water until neutral, and dried.
-
The crude product can be purified by recrystallization from ethyl acetate.
-
Step 2: Hydrolysis to this compound
-
Reagents:
-
2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
Aqueous Acetic Acid (70%) or Hydrochloric Acid
-
-
Procedure:
-
Reflux a solution of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde in 70% aqueous acetic acid for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The precipitated solid, this compound, is filtered, washed with water, and dried.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
-
References
- 1. ijmphs.com [ijmphs.com]
- 2. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a versatile precursor in the synthesis of novel bioactive molecules for drug discovery. The document outlines its synthetic routes, potential therapeutic applications of its derivatives, and detailed experimental protocols for the synthesis and evaluation of these compounds.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound is a valuable building block that offers multiple reaction sites for chemical modification, enabling the generation of diverse libraries of compounds for high-throughput screening and lead optimization. The aldehyde functional group is particularly reactive, allowing for facile condensation reactions to introduce various pharmacophores.[4]
Synthesis of the Precursor
The synthesis of this compound can be achieved through a multi-step process, typically starting from the corresponding aniline. A common approach involves a Vilsmeier-Haack reaction to introduce the formyl group, followed by cyclization and subsequent hydrolysis of a chloro intermediate.[4][5] Microwave-assisted synthesis can also be employed to accelerate the reaction and improve yields.[6]
General Synthetic Workflow
Caption: General synthetic workflow for the precursor.
Applications in Drug Discovery
The strategic placement of the dimethyl groups on the quinoline core and the reactive carbaldehyde at the 3-position make this precursor a promising starting point for developing targeted therapies.
Anticancer Agents
Derivatives of the closely related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8] It is anticipated that derivatives of the 6,8-dimethyl analog will exhibit similar or enhanced potency. The primary strategies involve the synthesis of:
-
Thiosemicarbazones and their Metal Complexes: Condensation of the carbaldehyde with thiosemicarbazides yields thiosemicarbazones, which can be further complexed with metals like copper. These complexes have shown high cytotoxicity against human tumor cells, potentially by inducing apoptosis and circumventing cisplatin resistance.[7][8][9]
-
Schiff Bases and Hydrazones: Reaction with various amines and hydrazines can produce a diverse range of Schiff bases and hydrazones, which are known to possess antiproliferative properties.[10]
-
α-Aminophosphonates: One-pot, three-component synthesis involving the precursor, an amine, and diethyl phosphite can yield α-aminophosphonates, which have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5][11]
Potential Signaling Pathways Targeted by Derivatives:
The anticancer activity of quinoline derivatives is often associated with the modulation of key cellular signaling pathways that are dysregulated in cancer.
Caption: Generalized anticancer signaling pathway.
Antimicrobial Agents
Quinoline derivatives are well-established as potent antimicrobial agents.[12][13][14] The this compound precursor can be utilized to synthesize novel compounds with potential activity against a range of pathogens, including multidrug-resistant bacteria and fungi.[15][16]
Quantitative Data
The following table summarizes the cytotoxic activity of some quinoline derivatives, providing a reference for the potential potency of compounds derived from the 6,8-dimethyl precursor.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Copper(II) Thiosemicarbazone | Complex from 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Human tumor cells | Sub-micromolar | [4] |
| α-Aminophosphonates | Diethyl ((4-methoxyphenylamino)(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)phosphonate | HepG2 | 10.23 ± 1.12 | [5] |
| α-Aminophosphonates | Diethyl ((4-methoxyphenylamino)(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)phosphonate | SK-OV-3 | 8.56 ± 0.98 | [5] |
| α-Aminophosphonates | Diethyl ((4-methoxyphenylamino)(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl)phosphonate | NCI-H460 | 12.34 ± 1.34 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol is adapted from general methods for the synthesis of 2-oxo-quinoline-3-carbaldehydes.[5]
Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
-
To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF, 3 equivalents), add phosphorus oxychloride (POCl3, 2 equivalents) dropwise with stirring.
-
To this Vilsmeier reagent, add the corresponding 6,8-dimethylacetanilide (1 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat at 70-80 °C for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Hydrolysis to this compound
-
Suspend the 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (1 equivalent) in a 70% aqueous acetic acid solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid, wash thoroughly with water, and dry to yield this compound.
Protocol 2: Synthesis of Thiosemicarbazone Derivatives
This protocol is adapted from the synthesis of thiosemicarbazones from the 6-methyl analog.[7]
-
Dissolve this compound (1 equivalent) in hot methanol.
-
To this solution, add a solution of the appropriate thiosemicarbazide (1 equivalent) in warm methanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-3 hours. A precipitate should form during this time.
-
Cool the mixture to room temperature.
-
Filter the solid product, wash with cold methanol, and dry under vacuum.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the anticancer activity of the synthesized derivatives.[1]
Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant potential in drug discovery. Its utility in generating libraries of novel anticancer and antimicrobial agents makes it a key building block for medicinal chemists. The provided protocols offer a starting point for the synthesis and evaluation of new drug candidates based on this promising scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones | Semantic Scholar [semanticscholar.org]
- 3. benthamscience.com [benthamscience.com]
- 4. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]
- 5. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, structure and in vitro pharmacological evaluation of a novel 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (2'-methylbenzoyl) hydrazone bridged copper(II) coordination polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Quinoline-Based Thiosemicarbazones: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiosemicarbazone derivatives from quinoline carbaldehydes. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2] The synthetic routes are generally straightforward, making them accessible for various research applications.
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are known to exhibit significant biological and pharmaceutical activities.[1] When coupled with the thiosemicarbazone moiety, the resulting hybrid molecules often display enhanced therapeutic potential.[3] Thiosemicarbazones are known for their chelating properties and diverse biological functions, including anticancer and antimicrobial effects.[4][5] The synthesis of quinoline-based thiosemicarbazones typically involves the condensation reaction between a quinoline carbaldehyde and a thiosemicarbazide.[6][7] This document outlines the general synthetic procedures and provides specific examples from the literature.
General Synthetic Workflow
The synthesis of quinoline-based thiosemicarbazones is primarily achieved through a condensation reaction. The general workflow involves the preparation of the quinoline carbaldehyde, which is then reacted with a suitable thiosemicarbazide to yield the final product.
Caption: General workflow for the synthesis of quinoline thiosemicarbazone derivatives.
Experimental Protocols
Protocol 1: General Synthesis of Quinoline Thiosemicarbazones
This protocol describes the direct condensation of a quinoline carbaldehyde with a thiosemicarbazide.
Materials:
-
Quinoline carbaldehyde derivative
-
Substituted or unsubstituted thiosemicarbazide
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve the quinoline carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the appropriate thiosemicarbazide (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.[7]
-
Reflux the mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum to obtain the crude product.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Protocol 2: Multi-step Synthesis Starting from N-arylacetamide
This protocol outlines the synthesis of 2-chloro-3-quinolinecarbaldehyde followed by its conversion to the corresponding thiosemicarbazone.[1][8]
Step 1: Synthesis of 2-Chloro-3-quinolinecarbaldehyde
-
Perform a Vilsmeier-Haack reaction by reacting N-arylacetamide with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3).[1][8] This cyclization reaction yields the 2-chloro-3-quinolinecarbaldehyde.
-
The crude product is typically purified by column chromatography.
Step 2: Synthesis of the Thiosemicarbazone
-
Follow the procedure described in Protocol 1 , using the 2-chloro-3-quinolinecarbaldehyde obtained in Step 1 and the desired thiosemicarbazide.
Data Presentation
The following tables summarize the characterization data and biological activities of representative quinoline thiosemicarbazone derivatives reported in the literature.
Table 1: Spectroscopic Data for Representative Quinoline Thiosemicarbazones
| Compound | 1H NMR (δ, ppm) | IR (cm-1) | Mass Spec (m/z) | Reference |
| 2-chloroquinoline-3-carbaldehyde-N-phenylthiosemicarbazone | 7.10-8.34 (m, 9H, Ar-H), 9.20 (t, 1H, -NH-C=S), 9.94 (s, 1H, Ar-NH), 8.85 (d, 1H, CH=N-) | 3310 (NH), 3160 (Ar-NH), 1610 (C=N), 1075 (C=S) | 358 (M+), 360 (M+2) | [6] |
| 2-chloroquinoline-3-carbaldehyde-N-(4-chlorophenyl)thiosemicarbazone | 7.20-8.18 (m, 9H, Ar-H), 9.36 (s, 1H, -NH-C=S), 10.12 (s, 1H, Ar-NH), 8.53 (s, 1H, CH=N-) | 3310 (NH), 3160 (Ar-NH), 1610 (C=N), 1075 (C=S), 724 (C-Cl) | - | [6] |
| 3-quinolinecarbaldehyde thiosemicarbazone derivative | - | 1660.41 (-C=S), 1057.03 (-N-N), 1500-1600 (Aromatic region) | - | [1] |
Table 2: Biological Activity of Quinoline Thiosemicarbazone Derivatives
| Compound ID | Target | Activity Metric | Value | Reference |
| Anticancer Activity | ||||
| HCT-13 | Pancreatic, Lung, Prostate Cancer, Leukemia cell lines | IC50 | low-to-mid nanomolar range | [9] |
| Series 5 and 9 | Five human cancer cell lines | Cytotoxicity | Exhibited cytotoxicity | [10] |
| Antimicrobial Activity | ||||
| QST3, QST4, QST10 | Mycobacterium tuberculosis H37Rv | Antitubercular | QST4 most effective | [11] |
| Compound d (6-fluoro derivative) | Staphylococcus aureus, E. coli | Antibacterial | Higher activity | [1] |
| Synthesized derivatives | S. aureus, E. coli | MIC | Good to moderate activity | [6] |
| Cholinesterase Inhibition | ||||
| 5b | Acetylcholinesterase | IC50 | 0.12 ± 0.02 μM | [3] |
Logical Relationship of Synthesis and Application
The synthesis of diverse quinoline thiosemicarbazone derivatives allows for the exploration of structure-activity relationships, which is a critical aspect of drug discovery and development.
Caption: Logical flow from synthesis to potential drug development.
Conclusion
The synthesis of thiosemicarbazone derivatives from quinoline carbaldehydes is a versatile and valuable strategy in medicinal chemistry. The protocols provided herein, along with the summarized data, offer a solid foundation for researchers to explore this promising class of compounds for various therapeutic applications. The straightforward nature of the synthesis allows for the generation of diverse chemical libraries, facilitating the discovery of novel drug candidates.
References
- 1. media.neliti.com [media.neliti.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. Hybrid Quinoline-Thiosemicarbazone Therapeutics as a New Treatment Opportunity for Alzheimer’s Disease‒Synthesis, In Vitro Cholinesterase Inhibitory Potential and Computational Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijptjournal.com [ijptjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Quinonlinecarbaldehyde thiosemicarbazones: Synthesis from N-arylacetamide, Characterization, Antibacterial and Antioxidant activities - Neliti [neliti.com]
- 9. Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and antitumor activity of novel quinazoline derivatives containing thiosemicarbazide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Copper(II) Complexes with Quinolinone-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis and characterization of copper(II) complexes featuring quinolinone-based ligands. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The protocols outlined below are based on established research and are intended to serve as a practical guide for the replication and further investigation of these promising metal-based therapeutics.
Application Notes
Copper(II) complexes incorporating quinolinone scaffolds have emerged as a versatile class of metallodrugs. The quinoline moiety itself is a well-known pharmacophore present in numerous clinically approved drugs.[1][2][3] When chelated to a copper(II) center, the biological activity of the resulting complex is often enhanced compared to the free ligand.[4][5][6] This enhancement is attributed to several factors, including increased lipophilicity, which facilitates cell membrane penetration, and the redox activity of the copper ion, which can induce the generation of reactive oxygen species (ROS) and trigger apoptotic pathways in cancer cells.[4][7]
The research literature highlights the significant potential of these complexes in several therapeutic areas:
-
Anticancer Activity: Many copper(II)-quinolinone complexes exhibit potent cytotoxicity against various human cancer cell lines, including those of the cervix (HeLa), breast (MCF-7), liver (HepG2), and lung (NCI-H460).[1][5][7] In some cases, their efficacy has been shown to be comparable or even superior to the widely used anticancer drug, cisplatin.[1][7] The proposed mechanisms of action often involve DNA binding and cleavage, cell cycle arrest, and the induction of apoptosis through mitochondrial pathways.[2][4][7]
-
Antimicrobial and Antibiofilm Activity: The antimicrobial properties of these complexes have been demonstrated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][8] The coordination of the quinolinone ligand to the copper(II) ion is often crucial for this enhanced antimicrobial effect.[8] Furthermore, some copper complexes have shown significant activity in disrupting bacterial biofilms, which are notoriously resistant to conventional antibiotics.[9]
-
Biological Interactions: The interaction of these complexes with biological macromolecules such as serum albumin (e.g., HSA) and DNA is a key area of investigation.[1][7][10] Strong binding to these molecules can influence the pharmacokinetics and pharmacodynamics of the complexes. Spectroscopic and molecular docking studies are commonly employed to elucidate these binding interactions.[1][7]
The versatility of the quinolinone scaffold allows for a wide range of structural modifications, enabling the fine-tuning of the physicochemical and biological properties of the resulting copper(II) complexes. This "tuneability" makes them attractive candidates for the development of novel therapeutic agents with improved efficacy and reduced side effects.[2]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of quinolinone-based ligands and their subsequent complexation with copper(II) salts.
Synthesis of Quinolinone-Based Schiff Base Ligands
A common and efficient method for the synthesis of quinolinone-based ligands is the condensation reaction between a quinoline-carbaldehyde derivative and a primary amine.
Protocol 1: Synthesis of (E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoate (L1) [1]
-
Reactants:
-
Quinoline-8-carbaldehyde (1.57 g, 10 mmol)
-
4-aminobenzoic acid methyl ester (1.51 g, 10 mmol)
-
Methanol (50 mL)
-
-
Procedure: a. Dissolve quinoline-8-carbaldehyde and 4-aminobenzoic acid methyl ester in 50 mL of methanol in a round-bottom flask. b. Stir the mixture at 60 °C overnight. c. A yellow solid product will form. d. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Protocol 2: Synthesis of Imine Quinoline Ligand (IQL) [5]
-
Reactants:
-
7-chloro-2-hydroxyquinoline-3-carbaldehyde
-
2,2′-thiodianiline
-
Ethanol
-
-
Procedure: a. The synthesis is achieved through the condensation of 7-chloro-2-hydroxyquinoline-3-carbaldehyde and 2,2′-thiodianiline. b. The specific molar ratios and reaction conditions (e.g., temperature, time) should be optimized based on the specific literature procedure being followed.[5]
Synthesis of Copper(II) Complexes
The synthesized ligands can be complexed with various copper(II) salts to yield the final metal complexes.
Protocol 3: General Procedure for the Synthesis of Copper(II) Complexes (C1, C2, C3) [1]
-
Reactants:
-
Quinolinone-based ligand (e.g., L1 or L2) (0.15 mmol)
-
Copper(II) salt (0.15 mmol):
-
Cu(NO₃)₂·3H₂O (36.3 mg) for C1
-
CuCl₂·2H₂O (25.5 mg) for C2
-
CuSO₄·5H₂O (37.5 mg) for C3
-
-
-
Procedure: a. Place the ligand and the corresponding copper salt in a thick-walled Pyrex tube. b. Quench the tube in liquid N₂ and seal it. c. Heat the sealed tube at 80 °C for four days. d. Cool the tube to room temperature (programmed at 5 °C h⁻¹). e. Crystals of the copper(II) complex suitable for X-ray analysis will be obtained.
Protocol 4: Synthesis of Copper(II) Complexes (CuL and CuL₂) [5]
-
Reactants:
-
Imine Quinoline Ligand (IQL)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol
-
-
Procedure for CuL (1:1 molar ratio): a. Dissolve IQL (0.220 g, 1 mmol) in ethanol. b. Add an ethanolic solution of CuCl₂·2H₂O (0.170 g, 1 mmol). c. Stir and reflux the mixture at 60–70 °C for 3–4 hours. d. Cool the resulting reddish solution. e. Collect the precipitate by filtration, wash with cold ethanol, and dry.
-
Procedure for CuL₂ (1:2 molar ratio): a. Dissolve IQL (0.440 g, 2 mmol) in ethanol. b. Add an ethanolic solution of CuCl₂·2H₂O (0.170 g, 1 mmol). c. Stir and reflux the mixture at 60–70 °C for 3–4 hours. d. Cool the resulting green solution. e. Collect the precipitate by filtration, wash with cold ethanol, and dry.
Data Presentation
The following tables summarize the quantitative data for representative copper(II) complexes with quinolinone-based ligands.
Table 1: Synthesis and Physicochemical Data of Copper(II) Complexes
| Complex | Ligand | Copper Salt | Yield (%) | Color |
| C1 | L1 | Cu(NO₃)₂·3H₂O | 82 | Green |
| C2 | L2 | CuCl₂·2H₂O | 80 | Green |
| C3 | L2 | CuSO₄·5H₂O | 78 | Bright Green |
| CuL | IQL | CuCl₂·2H₂O | - | Reddish |
| CuL₂ | IQL | CuCl₂·2H₂O | - | Green |
Data for C1, C2, and C3 are from reference[1]. Data for CuL and CuL₂ are from reference[5]. L1 = (E)-methyl 4-((quinolin-8-ylmethylene)amino)benzoate, L2 = (E)-ethyl 4-((quinolin-8-ylmethylene)amino)benzoate, IQL = (Z)-3-(((2-((2-aminophenyl) thio) phenyl)imino)methyl)-7-chloronaphthalen-2-ol.
Table 2: Elemental Analysis Data for Copper(II) Complexes
| Complex | Formula | Calculated C (%) | Found C (%) | Calculated H (%) | Found H (%) | Calculated N (%) | Found N (%) |
| C1 | C₁₈H₁₄CuN₄O₈ | 45.24 | 45.05 | 2.95 | 3.11 | 11.72 | 11.42 |
| C2 | C₁₉H₁₆N₂O₂CuCl₂ | 52.01 | 51.87 | 3.68 | 3.55 | 6.38 | 6.59 |
| C3 | C₃₈H₃₂N₄O₁₄Cu₂S₂ | 47.55 | 47.15 | 3.36 | 3.81 | 5.84 | 5.65 |
Data from reference[1].
Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM) of Copper(II) Complexes
| Complex | SK-OV-3 | MGC80-3 | HeLa |
| [Cu(L)Cl₂]₂ | 3.69 ± 0.16 | 2.60 ± 0.17 | 3.62 ± 0.12 |
Data from reference[2]. L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol.
Table 4: In Vitro Cytotoxicity Data (IC₅₀ in µg/mL) of Copper(II) Complexes
| Complex | HepG2 | LS-180 | T98G | A375 |
| C1 | 14.89 | 12.38 | 13.04 | 37.97 |
| C2 | 5.04 | 7.96 | 6.23 | 22.78 |
| C3 | 11.23 | 9.87 | 10.56 | 31.45 |
| C4 | 13.56 | 11.21 | 12.87 | 35.67 |
| Etoposide | 43.21 | >100 | >100 | 10.20 |
Data from reference[4][6]. C1-C4 are copper(II) complexes derived from 1-(isoquinolin-3-yl)heteroalkyl-2-one ligands.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the study of copper(II)-quinolinone complexes.
Caption: General workflow for the synthesis and evaluation of copper(II)-quinolinone complexes.
Caption: Proposed anticancer mechanisms of action for copper(II)-quinolinone complexes.
References
- 1. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper(II) Complexes with 1-(Isoquinolin-3-yl)heteroalkyl-2-ones: Synthesis, Structure and Evaluation of Anticancer, Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 10. Different types of copper complexes with the quinolone antimicrobial drugs ofloxacin and norfloxacin: structure, DNA- and albumin-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Screening of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of Quinoline Scaffolds in Oncology
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities.[1] In the landscape of oncology drug discovery, quinoline derivatives have garnered substantial attention for their diverse mechanisms of anticancer action, which include the inhibition of topoisomerases, protein kinases, and angiogenesis, as well as the induction of apoptosis and cell cycle arrest.[1][2] The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde framework, in particular, serves as a versatile synthetic intermediate for generating a library of novel chemical entities with potential therapeutic value.[3] This guide focuses on the screening cascade for derivatives of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, a scaffold poised for the development of next-generation anticancer agents. While specific data on the 6,8-dimethyl variant is emerging, extensive research on the closely related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde has demonstrated that its derivatives, especially thiosemicarbazones and their metal complexes, exhibit potent and selective cytotoxicity against a range of human tumor cell lines.[3][4] Some of these complexes have shown IC50 values in the sub-micromolar range, surpassing the efficacy of conventional chemotherapeutics like cisplatin and even circumventing cisplatin resistance.[3][4] The primary mechanism of action for some of these derivatives is believed to be their ability to intercalate with DNA, thereby disrupting cancer cell replication.[3][5]
This document provides a comprehensive suite of protocols for the systematic evaluation of these compounds, from initial cytotoxicity screening to preliminary mechanistic studies. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to identify and characterize promising lead candidates.
Part 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects against a panel of cancer cell lines. This is crucial for establishing a preliminary structure-activity relationship (SAR) and identifying the most potent derivatives for further investigation.[6] We will detail two widely-used and reliable colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[7][8]
Rationale for Assay Selection
-
MTT Assay: This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells, providing a measure of cell viability.[9]
-
SRB Assay: This assay relies on the ability of the sulforhodamine B dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8] The amount of bound dye provides a measure of total protein mass, which is directly proportional to the cell number. This assay is less susceptible to interference from compounds that may affect cellular metabolism without being cytotoxic.[10]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT and SRB cytotoxicity assays.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted for adherent cell lines in a 96-well format.[11]
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol is suitable for adherent cells and measures cytotoxicity based on total protein content.[8][12]
Materials:
-
Same as MTT assay, with the following substitutions:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.[13]
-
Washing: Wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[14]
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]
-
Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[14]
-
Solubilization: Air dry the plates. Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Reading: Shake the plate for 5 minutes. Measure the absorbance at 510 nm.[8]
-
Data Analysis: Calculate percentage viability as in the MTT assay and determine the IC50 values.
Data Presentation: Cytotoxicity Screening
Summarize the IC50 values in a table for clear comparison of the cytotoxic potency of the different derivatives across the tested cell lines.
| Compound ID | Derivative Structure | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A549 (Lung) |
| Parent | 6,8-Dimethyl-2-oxo... | > 100 | > 100 | > 100 |
| DERIV-01 | R = -NH-CS-NH₂ | 5.2 ± 0.4 | 3.8 ± 0.2 | 7.1 ± 0.6 |
| DERIV-02 | R = -N=CH-Ph | 15.6 ± 1.2 | 12.3 ± 0.9 | 20.5 ± 1.8 |
| DERIV-03 | Cu(II) complex of DERIV-01 | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.2 ± 0.2 |
| Cisplatin | (Reference Drug) | 9.8 ± 0.7 | 7.5 ± 0.5 | 11.2 ± 0.9 |
Note: Data presented are hypothetical for illustrative purposes.
Part 2: Preliminary Mechanism of Action Studies
Once potent derivatives are identified, the next logical step is to investigate their mechanism of action. Key questions to address are whether the compounds induce programmed cell death (apoptosis) and/or cause cell cycle arrest.
Apoptosis Induction
Apoptosis is a key mechanism by which anticancer drugs eliminate tumor cells.[1] Assays to detect apoptosis are crucial for characterizing the mode of cell death induced by the novel derivatives. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 3: Annexin V/PI Apoptosis Assay
Rationale:
-
Annexin V: A protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound of interest at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M) and subsequently inducing apoptosis. Propidium iodide staining of cellular DNA followed by flow cytometry allows for the quantification of cells in each phase of the cell cycle.[2]
Protocol 4: Cell Cycle Analysis by PI Staining and Flow Cytometry
Rationale: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells based on their DNA content:
-
G0/G1 phase: 2n DNA content.
-
S phase: Between 2n and 4n DNA content.
-
G2/M phase: 4n DNA content.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect all cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).[2]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Part 3: Investigating Potential Molecular Targets
Quinoline derivatives are known to modulate several key signaling pathways that are often dysregulated in cancer. Based on the literature, potential targets for these compounds include receptor tyrosine kinases like EGFR and VEGFR-2, and downstream pathways such as the PI3K/Akt/mTOR pathway. Understanding how the novel derivatives interact with these pathways can provide crucial insights into their specific mechanism of action.
Signaling Pathways of Interest
Caption: EGFR signaling pathway and potential inhibition.
Caption: VEGFR-2 signaling in angiogenesis.
Caption: PI3K/Akt/mTOR signaling pathway.[3][5]
Further investigations, such as Western blotting or kinase assays, would be required to confirm the inhibition of specific proteins within these pathways by the lead compounds.
Conclusion and Future Directions
The protocols outlined in this guide provide a systematic and robust framework for the initial screening and characterization of this compound derivatives as potential anticancer agents. By employing a combination of cytotoxicity assays and preliminary mechanistic studies, researchers can effectively identify potent compounds, establish preliminary structure-activity relationships, and gain initial insights into their mode of action. Promising candidates identified through this screening cascade can then be advanced to more complex in vitro and in vivo models to further evaluate their therapeutic potential. The versatility of the quinoline scaffold suggests that with further chemical modification and biological evaluation, novel and highly effective anticancer drugs can be developed from this promising class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 9. researchgate.net [researchgate.net]
- 10. Ring-substituted 11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides with similar patterns of cytotoxicity to the dual topo I/II inhibitor DACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety | MDPI [mdpi.com]
Application Notes and Protocols for Antimicrobial Assays of Quinolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolones are a class of synthetic broad-spectrum antimicrobial agents that play a crucial role in the treatment of various bacterial infections.[1][2] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3][4][5] This interference leads to double-strand DNA breaks and ultimately results in bacterial cell death.[1][3] The emergence of antimicrobial resistance necessitates standardized and reliable methods for assessing the in vitro activity of novel and existing quinolinone compounds.
These application notes provide detailed protocols for two widely accepted methods for determining the antimicrobial susceptibility of bacteria to quinolinone compounds: the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion method (Kirby-Bauer test). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[6][7][8][9][10]
Mechanism of Action of Quinolinones
Quinolones target and inhibit the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4][5]
-
DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes following DNA replication.
By forming a stable complex with the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but are unable to religate it.[3][5] This leads to an accumulation of double-strand DNA breaks, triggering the SOS response and other DNA repair pathways.[3] If the damage is too extensive, it results in programmed cell death.[3]
Caption: Mechanism of action of quinolinone compounds.
Experimental Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Principle: A standardized suspension of bacteria is inoculated into wells of a microtiter plate containing serial dilutions of the quinolinone compound. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the compound that prevents visible growth.[11]
Materials:
-
Quinolinone compound stock solution
-
Sterile 96-well microtiter plates[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[13]
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213 as quality control strains)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard[14]
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[13]
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Quinolone Dilutions:
-
Prepare a stock solution of the quinolinone compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in CAMHB to achieve a concentration range that will encompass the expected MIC.[13] A typical final concentration range in the microtiter plate could be from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.[13]
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13).[13]
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the appropriate quinolinone dilution to each well of the 96-well plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[13]
-
Include a growth control well containing only broth and inoculum, and a sterility control well containing only broth.[11]
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[13]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for turbidity. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[13]
-
The MIC is the lowest concentration of the quinolinone compound that completely inhibits visible growth of the organism.[11][13]
-
Caption: Broth microdilution workflow for MIC determination.
Agar Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that determines the susceptibility of a bacterium to an antimicrobial agent.[15][16]
Principle: A paper disk impregnated with a known concentration of a quinolinone compound is placed on an agar plate inoculated with a standardized bacterial suspension. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a zone of growth inhibition will appear around the disk. The diameter of this zone is inversely proportional to the MIC.[14][17]
Materials:
-
Filter paper disks (6 mm diameter) impregnated with a known concentration of the quinolinone compound
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)[18]
-
Bacterial strains
-
Sterile saline (0.85%) or PBS
-
McFarland 0.5 turbidity standard[14]
-
Sterile cotton swabs[14]
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[18]
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of Disks:
-
Aseptically apply the quinolinone-impregnated disks to the surface of the agar plate.
-
Ensure that the disks are in firm contact with the agar.
-
Place disks at least 24 mm apart to avoid overlapping of inhibition zones.[18]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or calipers.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the interpretive criteria provided by the CLSI.[15]
-
Data Presentation
The quantitative data obtained from the broth microdilution method should be summarized in a clear and structured table for easy comparison of the antimicrobial activity of different quinolinone compounds against various bacterial strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinolinone Compounds against Quality Control Strains
| Bacterial Strain | Quinolone Compound | MIC (µg/mL) | CLSI QC Range (µg/mL) |
| Escherichia coli ATCC 25922 | Ciprofloxacin | 0.008 | 0.004 - 0.016 |
| Levofloxacin | 0.015 | 0.008 - 0.03 | |
| Moxifloxacin | 0.015 | 0.008 - 0.03 | |
| Staphylococcus aureus ATCC 29213 | Ciprofloxacin | 0.25 | 0.12 - 0.5 |
| Levofloxacin | 0.12 | 0.06 - 0.25 | |
| Moxifloxacin | 0.06 | 0.03 - 0.12 |
Table 2: Minimum Inhibitory Concentrations (MICs) of Novel Quinolinone Compounds against Clinical Isolates
| Bacterial Isolate | Quinolone A MIC (µg/mL) | Quinolone B MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| E. coli (Clinical Isolate 1) | 0.5 | 0.125 | 2 |
| E. coli (Clinical Isolate 2) | 1 | 0.25 | 8 |
| K. pneumoniae (Clinical Isolate 1) | 2 | 0.5 | 16 |
| P. aeruginosa (Clinical Isolate 1) | 4 | 1 | 4 |
| S. aureus (MRSA, Clinical Isolate 1) | 8 | 2 | >32 |
Table 3: Zone Diameters for Disk Diffusion Susceptibility Testing
| Bacterial Strain | Quinolone Compound (Disk Content) | Zone Diameter (mm) | CLSI Interpretive Criteria (S/I/R in mm) |
| Escherichia coli ATCC 25922 | Ciprofloxacin (5 µg) | 32 | ≥21 / 16-20 / ≤15 |
| Levofloxacin (5 µg) | 29 | ≥17 / 14-16 / ≤13 | |
| Staphylococcus aureus ATCC 25922 | Ciprofloxacin (5 µg) | 25 | ≥21 / 16-20 / ≤15 |
| Levofloxacin (5 µg) | 23 | ≥19 / 16-18 / ≤15 |
References
- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 2. Quinolones | drug develoupment | mechanism of action | future | PPSX [slideshare.net]
- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. integra-biosciences.com [integra-biosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 15. asm.org [asm.org]
- 16. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 17. hardydiagnostics.com [hardydiagnostics.com]
- 18. microbenotes.com [microbenotes.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling on Haloquinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction on haloquinoline scaffolds. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the creation of diverse quinoline derivatives with significant potential in medicinal chemistry and drug development.[1] The quinoline scaffold is a privileged structure, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimalarial properties.[1][2]
The ability to strategically introduce aryl, heteroaryl, or alkyl groups at specific positions on the quinoline ring allows for the fine-tuning of molecular properties to optimize interactions with biological targets.[2] This versatility has made the Suzuki-Miyaura coupling an indispensable tool in the generation of novel compound libraries for biological screening and the optimization of lead compounds in drug discovery programs.[1] For instance, derivatives of quinoline have been identified as potent inhibitors of key oncology targets such as Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[2]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][3] The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the haloquinoline, forming a Pd(II) complex.[2][3][4]
-
Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium center.[2][3][4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which then re-enters the cycle.[2][3][4]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical experimental workflow for performing a Suzuki-Miyaura coupling reaction on a haloquinoline scaffold involves several key stages, from reaction setup to product purification.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Comparative Data for Suzuki-Miyaura Coupling on Haloquinolines
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the chosen reaction conditions. Key parameters include the palladium catalyst, ligand, base, and solvent system. The following tables summarize various conditions reported for the synthesis of substituted quinolines, providing a comparative overview for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Various Boronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 88 |
| 4 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 85 |
Table 2: Suzuki-Miyaura Coupling of Other Haloquinolines
| Haloquinoline | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2-(4-bromophenoxy)quinolin-3-carbaldehyde | 4-Methoxyphenylboronic acid | [Pd(dppf)Cl₂] (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | [5] |
| 2-(4-bromophenoxy)quinolin-3-carbaldehyde | 3-(Hydroxymethyl)phenylboronic acid | [Pd(dppf)Cl₂] (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 61 | [5] |
| 5-Bromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ | - | - | - | - | 68-82 | [6] |
| 5,7-Dibromo-8-methoxyquinoline | Substituted phenylboronic acids | Pd(PPh₃)₂Cl₂ | - | - | - | - | 70-85 |[6][7] |
Note: The conditions presented are drawn from various literature sources and may require optimization for specific substrates.
Detailed Experimental Protocols
The following protocols are generalized procedures adapted from published literature and should be optimized for specific substrates and scales.[2]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline
Materials:
-
3-Bromoquinoline
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[2]
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[2]
-
Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
Filter the mixture and concentrate the filtrate under reduced pressure.[2]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinoline.
Protocol 2: Procedure for Suzuki-Miyaura Coupling of 2-(4-Bromophenoxy)quinolin-3-carbaldehydes
Materials:
-
Substituted 2-(4-bromophenoxy)quinolin-3-carbaldehyde
-
Substituted boronic acid (1.0 equivalent)
-
[Pd(dppf)Cl₂] (5 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 equivalent)
-
1,4-Dioxane/Water (3:1)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a reaction vessel, combine the substituted 2-(4-bromophenoxy)quinolin-3-carbaldehyde (0.1 g, 0.0003 M), the substituted boronic acid (0.0003 M), Cs₂CO₃ (0.1 g, 0.0003 M), and [Pd(dppf)Cl₂] (5 mol %).[5]
-
Solvent Addition: Add 4 mL of a 1,4-dioxane/water (3:1) mixture.[5]
-
Reaction: Heat the mixture to 100 °C and stir for 6–8 hours.[5]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 2-([biphenyl]-4-yloxy)quinolin-3-carbaldehyde.
Conclusion
The Suzuki-Miyaura coupling of haloquinolines is a robust and versatile method for synthesizing a diverse library of substituted quinolines.[2] These compounds are of significant interest in drug discovery due to their wide range of biological activities. The protocols and data provided herein serve as a valuable resource for researchers aiming to utilize this powerful reaction for the development of novel therapeutic agents. Optimization of the reaction conditions is often necessary to achieve high yields and purity for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Selective Reduction of the Aldehyde Group in 2-Oxoquinoline-3-carbaldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-oxoquinoline (or quinolin-2(1H)-one) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Functionalization at the C3 position is a common strategy for developing new therapeutic agents. Specifically, the reduction of 2-oxoquinoline-3-carbaldehydes to their corresponding 3-(hydroxymethyl) derivatives is a critical transformation, as the resulting primary alcohols serve as versatile intermediates for further synthesis.[2] This application note provides a detailed protocol for the chemoselective reduction of the aldehyde group in 2-oxoquinoline-3-carbaldehydes using sodium borohydride, a mild and effective reducing agent. The protocol is designed to preserve the integrity of the quinolone ring system.
Principle and Chemoselectivity
The selective reduction of an aldehyde in the presence of other reducible functional groups, such as the cyclic amide (lactam) in the 2-oxoquinoline ring, relies on the difference in reactivity. Aldehydes are generally more electrophilic and less sterically hindered than amides, making them more susceptible to nucleophilic attack by hydride-donating reagents.[3][4]
Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols but does not typically reduce less reactive carbonyl groups like esters, carboxylic acids, or amides under standard conditions.[5][6] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon of the aldehyde. A subsequent protonation step, typically from the solvent (e.g., methanol or water), yields the primary alcohol.[7][8]
Experimental Protocols
This section details the recommended procedure for the selective reduction of 2-oxoquinoline-3-carbaldehydes.
Protocol 1: Sodium Borohydride Reduction in Methanol
This is the most common and straightforward method for the selective reduction of the aldehyde group.
Materials and Reagents:
-
2-oxoquinoline-3-carbaldehyde derivative
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (e.g., silica gel, solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 2-oxoquinoline-3-carbaldehyde substrate (1.0 eq.) in methanol (approx. 10-20 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 to 1.5 eq.) to the cooled solution in small portions over 15-20 minutes.
-
Note: NaBH₄ reacts with methanol, so a slight excess is typically required.[5] Monitor for gas evolution (H₂).
-
-
Reaction: Stir the reaction mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is neutral or slightly acidic. This step destroys any excess NaBH₄.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-(hydroxymethyl)quinolin-2(1H)-one by silica gel column chromatography or recrystallization to yield the final product.
Safety Precautions:
-
Sodium borohydride is flammable and reacts with water and acids to produce flammable hydrogen gas.[5] Handle it in a well-ventilated fume hood and away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Data Presentation
The following table summarizes representative results for the selective reduction of quinoline carbaldehydes to their corresponding alcohols.
| Substrate | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | NaBH₄ | MeOH | RT | 2 | Good | [9] |
| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | NaBH₄ | MeOH | RT | - | High | [10] |
| 4-Aryl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | NaBH₄ | MeOH | RT | 1 | 85-92 | General |
Table Note: "Good" and "High" yields are as described in the cited literature; specific percentages were not always provided. The "General" entry represents typical outcomes for this class of reaction based on standard organic chemistry principles.
Visualizations
Reaction Scheme
Caption: Selective reduction of the aldehyde on the 2-oxoquinoline scaffold.
Experimental Workflow
Caption: Step-by-step workflow from reaction setup to product characterization.
Simplified Reduction Mechanism
References
- 1. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Hydroxymethyl)quinolin-2(1H)-one [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. youtube.com [youtube.com]
- 5. Sodium Borohydride [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Schiff Base Condensation Reactions with 3-Formyl-2-Oxoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 3-formyl-2-oxoquinolines represent a versatile and privileged scaffold in medicinal chemistry and materials science. The inherent biological activity of the 2-oxoquinoline (or quinolin-2(1H)-one) nucleus, combined with the reactive azomethine (-CH=N-) linkage of the Schiff base, has led to the development of compounds with a wide spectrum of pharmacological properties. These derivatives have demonstrated significant potential as antimicrobial, anticancer, anti-inflammatory, and analgesic agents.[1][2][3] The formation of these Schiff bases occurs through a condensation reaction between the aldehyde group of 3-formyl-2-oxoquinoline and a primary amine. This reaction is typically straightforward, often catalyzed by a few drops of acid, and proceeds with high yields.[4] The resulting imine products are often stabilized by conjugation with the quinoline ring system. Furthermore, the imine nitrogen and other potential donor atoms in the amine-derived portion of the molecule can chelate with metal ions, leading to the formation of metal complexes with enhanced biological activities.[2] These application notes provide an overview of the synthesis, characterization, and biological evaluation of Schiff bases derived from 3-formyl-2-oxoquinolines, along with detailed experimental protocols.
Synthetic Pathway and Mechanism
The synthesis of Schiff bases from 3-formyl-2-oxoquinolines is a classic example of a nucleophilic addition-elimination reaction. The reaction is typically carried out by refluxing equimolar amounts of the 3-formyl-2-oxoquinoline and a primary amine in a suitable solvent, such as ethanol or methanol. The addition of a catalytic amount of acid, like glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine. This is followed by the elimination of a water molecule to form the stable imine product.
Data Presentation
Table 1: Synthesis and Physical Properties of 3-Formyl-2-Oxoquinoline Schiff Base Derivatives
| Compound ID | Amine Reactant | Yield (%) | Melting Point (°C) | Color | Reference |
| 1 | 2-Aminophenol | 75 | 251 | Yellow | [4] |
| 2 | 2,6-Diaminopyridine | - | - | - | [2] |
| 3 | Substituted Anilines | - | - | - | [2] |
Note: '-' indicates data not available in the cited sources.
Table 2: Spectral Characterization Data of a Representative 3-Formyl-2-Oxoquinoline Schiff Base
| Compound ID | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) |
| 1 | 3448 (O-H), 1665 (C=O), 1618 (C=N) | 11.5 (s, 1H, OH), 9.2 (s, 1H, N=CH), 7.2-8.5 (m, Ar-H) |
Note: Data for compound 1 (3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol) from[4].
Table 3: Antimicrobial Activity of Schiff Bases and their Metal Complexes
| Compound | Test Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Schiff Base Ligand | S. aureus | - | >1000 | [5] |
| Fe(III) Complex | S. aureus | - | 500 | [5] |
| VO(IV) Complex | S. aureus | - | 750 | [5] |
| Schiff Base Ligand | E. coli | - | >1000 | [5] |
| Fe(III) Complex | E. coli | - | 750 | [5] |
| VO(IV) Complex | E. coli | - | 1000 | [5] |
| Schiff Base Ligand | A. niger | - | >1000 | [5] |
| Fe(III) Complex | A. niger | - | 750 | [5] |
| VO(IV) Complex | A. niger | - | 1000 | [5] |
Note: MIC stands for Minimum Inhibitory Concentration. '-' indicates data not available.
Table 4: Anticancer Activity of 2-Oxoquinoline Derivatives against A549 Lung Cancer Cells
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) | Reference |
| GRG-1-34 | 0.1 | ~40% | ~0.1 | [6] |
| GRG-1-34 | 1 | ~75% | ~0.1 | [6] |
| GRG-1-34 | 10 | ~80% | ~0.1 | [6] |
Note: IC₅₀ is the half maximal inhibitory concentration.
Experimental Protocols
Protocol 1: Synthesis of a 3-Formyl-2-Oxoquinoline Schiff Base
This protocol is adapted from the synthesis of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol.[4]
Materials:
-
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde (0.01 mol)
-
2-Aminophenol (0.01 mol)
-
Ethanol (35 cm³)
-
Glacial Acetic Acid (few drops)
Procedure:
-
In a round-bottom flask, dissolve 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde (0.01 mol) and 2-aminophenol (0.01 mol) in ethanol (35 cm³).
-
Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux the reaction mixture on a water bath at room temperature for 6-7 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The separated solid product is filtered and washed with ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base.
-
Dry the purified product and determine the yield and melting point.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)
This is a general protocol for assessing the antimicrobial activity of the synthesized compounds.[7]
Materials:
-
Synthesized Schiff base and its metal complexes
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Nutrient agar plates
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Ketoconazole)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO at a concentration of, for example, 100 µg/mL.
-
Prepare nutrient agar plates and inoculate them with the test microorganisms.
-
Impregnate sterile filter paper discs with the solutions of the test compounds and the standard drugs.
-
Place the discs on the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
-
Perform the experiment in triplicate for each compound and microorganism.
Biological Signaling Pathways
Certain 2-oxoquinoline derivatives have been identified as potent inhibitors of the Pim and mTORC (mammalian target of rapamycin complex) protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[1][6][8][9] The Pim kinases can phosphorylate and activate mTORC1, leading to the phosphorylation of downstream effectors like the S6 ribosomal protein and 4E-BP1, which in turn promotes protein synthesis and cell growth. By inhibiting both Pim and mTORC, these 2-oxoquinoline derivatives can effectively shut down this pro-survival signaling pathway, making them attractive candidates for cancer therapy.[6][10]
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis, characterization, and biological evaluation of Schiff bases derived from 3-formyl-2-oxoquinolines.
References
- 1. Synthesis of 2-oxoquinoline derivatives as dual pim and mTORC protein kinase inhibitors | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mail.africanjournalofbiomedicalresearch.com [mail.africanjournalofbiomedicalresearch.com]
- 4. dspace.univ-eloued.dz [dspace.univ-eloued.dz]
- 5. isca.me [isca.me]
- 6. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.usuhs.edu [scholar.usuhs.edu]
- 9. Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cellular Processes: Fluorescent Substituted Quinoline-3-Carbaldehydes as Versatile Probes
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted quinoline-3-carbaldehydes are a class of heterocyclic compounds that have garnered significant interest in biomedical research due to their intrinsic fluorescent properties.[1][2] These molecules serve as a versatile scaffold for the development of novel fluorescent probes for cellular imaging, chemical sensing, and tracking of pharmacologically active agents.[3][4] Their utility stems from the tunable nature of their photophysical properties, which can be modulated through synthetic modifications to the quinoline core.[5][6] This allows for the rational design of probes with specific excitation and emission profiles, quantum yields, and environmental sensitivities.[5] This document provides a comprehensive overview of the fluorescent properties of substituted quinoline-3-carbaldehydes, detailed protocols for their synthesis and application in cellular imaging, and insights into their use for investigating cellular signaling pathways.
Data Presentation: Photophysical Properties
The fluorescent characteristics of substituted quinoline-3-carbaldehydes are highly dependent on their substitution patterns. The introduction of aryl and styryl groups, for instance, can significantly impact their absorption and emission maxima, Stokes shifts, and fluorescence quantum yields. The following tables summarize the photophysical data for a selection of 4,6,8-triarylquinoline-3-carbaldehyde derivatives.
Table 1: Photophysical Data of 4,6,8-Triarylquinoline-3-carbaldehydes and Related Derivatives in Chloroform. [7]
| Compound | Ar | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| 2a | Phenyl | 355 | 424 | 4880 | 0.012 |
| 2b | 4-Fluorophenyl | 355 | 424 | 4880 | 0.040 |
| 2c | 4-Methoxyphenyl | 355 | 474 | 6940 | 0.030 |
| 3a | Phenyl | 385 | 429 | 2890 | 0.003 |
| 3b | 4-Fluorophenyl | 385 | 429 | 2890 | 0.004 |
| 3c | 4-Methoxyphenyl | 385 | 410 | 1670 | 0.002 |
| 4a | Phenyl | 350 | 410 | 4400 | 0.009 |
| 4b | 4-Fluorophenyl | 350 | 395 | 3450 | 0.010 |
| 4c | 4-Methoxyphenyl | 350 | 410 | 4400 | 0.008 |
Table 2: Photophysical Data of 4,6,8-Tris(arylvinyl)quinoline-3-carbaldehydes in Chloroform. [7]
| Compound | Ar | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |
| 2d | Phenyl | 355 | 529 | 9850 | 0.010 |
| 2e | 4-Fluorophenyl | 355 | 430 | 5250 | 0.080 |
| 2f | 4-Methoxyphenyl | 355 | 470 | 6640 | 0.070 |
Experimental Protocols
Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[8]
Materials:
-
N-arylacetamide (e.g., Acetanilide)
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium carbonate solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flask equipped with a dropping funnel and stirring mechanism, cool dimethylformamide (0.05 mol) to 0°C.
-
Slowly add phosphorus oxychloride (0.14 mol) dropwise while maintaining the temperature at 0°C.
-
Stir the resulting Vilsmeier reagent for 30 minutes at room temperature.
-
Cool the reagent to 5°C and add the N-arylacetamide (0.012 mol).
-
Continue stirring for 30 minutes, then heat the reaction mixture on a water bath for 17 hours.
-
After cooling, pour the reaction mixture into crushed ice and neutralize with a sodium carbonate solution.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethyl acetate to obtain the pure 2-chloro-3-formylquinoline.
Measurement of Fluorescence Quantum Yield (Relative Method)
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is a common and reliable approach for its determination.[9][10]
Materials:
-
Substituted quinoline-3-carbaldehyde sample
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54)
-
Solvent (HPLC grade)
-
UV-Vis spectrophotometer
-
Fluorescence spectrophotometer
-
1 cm path length cuvettes
Procedure: [10]
-
Prepare a series of five dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Record the UV-Vis absorption spectrum for each solution and determine the absorbance at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution using the same excitation wavelength.
-
Integrate the area under the emission curve for each spectrum.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the following equation: Φf_sample = Φf_standard * (m_sample / m_standard) * (n_sample² / n_standard²) where:
-
Φf is the fluorescence quantum yield
-
m is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
n is the refractive index of the solvent
-
Live Cell Imaging Protocol
Substituted quinoline-3-carbaldehydes can be employed as fluorescent probes for imaging various cellular components and processes.[5][11]
Materials:
-
Cells of interest (e.g., HeLa, U87MG)[12]
-
Cell culture medium and supplements
-
Glass-bottom dishes or multi-well plates suitable for fluorescence microscopy
-
Substituted quinoline-3-carbaldehyde probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Confocal or wide-field fluorescence microscope with appropriate filters/lasers
Procedure: [11]
-
Cell Culture: Culture cells to 60-70% confluency on glass-bottom dishes.
-
Probe Preparation: Prepare a stock solution of the quinoline probe (typically 1-10 mM) in DMSO. On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in a serum-free medium or an appropriate buffer.
-
Cell Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a CO₂ incubator, protected from light. The optimal incubation time should be determined empirically.
-
Remove the probe-containing medium and wash the cells two to three times with PBS to remove unbound probe.
-
Add fresh imaging buffer (e.g., serum-free medium) to the cells.
-
-
Fluorescence Microscopy:
-
Place the dish on the microscope stage.
-
Excite the probe at its absorption maximum and collect the emission using the appropriate filter set.
-
To minimize phototoxicity, use the lowest possible excitation intensity and shortest exposure time.
-
For quantitative analysis, maintain consistent imaging parameters across all samples.
-
Mandatory Visualizations
Experimental Workflow: Synthesis and Application of Quinoline Probes
Caption: Workflow for the synthesis and cellular application of quinoline probes.
Signaling Pathway: ER Stress Monitoring
Quinoline-based fluorescent probes can be designed to target the endoplasmic reticulum (ER) and monitor changes in the local environment, such as fluctuations in ion concentrations (e.g., Zn²⁺) that are associated with ER stress.[13]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly tunable quinoline-based fluorescent small molecule scaffold for live cell imaging [morressier.com]
- 7. 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry-online.com [chemistry-online.com]
- 9. agilent.com [agilent.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. A novel quinoline-based fluorescent probe for real-time monitoring of Cys in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Endoplasmic reticulum targeting fluorescent probes to image mobile Zn2+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde as a Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. These activities arise from the ability of quinolinone derivatives to interact with various biological targets, including enzymes crucial for DNA replication, cell signaling, and microbial pathogenesis.[1] 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, in particular, serves as a versatile starting material for the synthesis of novel bioactive molecules. The aldehyde functional group at the 3-position provides a reactive handle for facile condensation reactions, enabling the creation of diverse chemical libraries for screening against various enzyme targets. This document outlines the application of this scaffold in developing enzyme inhibitors, providing quantitative data on related compounds and detailed protocols for their synthesis and biological evaluation.
Data Presentation: Inhibitory Activities of Quinolinone Derivatives
While specific enzyme inhibition data for derivatives of this compound are not extensively reported, closely related 2-oxo-1,2-dihydroquinoline derivatives have demonstrated potent inhibitory activity against several key enzyme targets. The following table summarizes the inhibitory activities of these related compounds, showcasing the potential of this scaffold.
| Compound Class/Example | Target Enzyme | Specific Compound/Reference | IC₅₀ (µM) |
| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline | E. coli DNA Gyrase | Compound 13e | 0.0017 |
| Substituted Quinoline | Human 20S Proteasome (Chymotrypsin-like) | Quinoline 7 | 14.4 |
| Substituted Quinoline | Human 20S Proteasome (Caspase-like) | Quinoline 7 | 17.7 |
| 4-N-phenylaminoquinoline derivative | Acetylcholinesterase (AChE) | Compound 11g | 1.94 |
| 4-N-phenylaminoquinoline derivative | Butyrylcholinesterase (BChE) | Compound 11g | 28.37 |
| Quinoxaline derivative | Apoptosis signal-regulated kinase 1 (ASK1) | Compound 26e | 0.03017 |
| Novel Quinoline derivative | E. coli DNA Gyrase | Compound 14 | 3.39 |
Data sourced from multiple studies on related quinoline and quinolinone derivatives.[2][3][4][5]
Mandatory Visualizations
Synthesis Workflow
Caption: Synthesis of a bioactive metal complex from the scaffold.
General Enzyme Inhibition Assay Workflow
Caption: General experimental workflow for an enzyme inhibition assay.
Affected Signaling Pathway: DNA Replication
Caption: Inhibition of bacterial DNA gyrase blocks DNA replication.
Experimental Protocols
Synthesis of this compound Thiosemicarbazone
This protocol is adapted from the synthesis of related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazones.
Materials:
-
This compound
-
Thiosemicarbazide
-
Methanol
-
Standard reflux apparatus
Procedure:
-
Dissolve thiosemicarbazide (0.01 mol) in warm methanol (50 mL).
-
In a separate flask, dissolve this compound (0.01 mol) in methanol (50 mL).
-
Add the thiosemicarbazide solution to the carbaldehyde solution.
-
Reflux the mixture for one hour. A precipitate should form during this time.
-
Cool the reaction mixture to room temperature.
-
Filter the solid precipitate, wash with cold methanol, and dry under a vacuum to yield the final product.
General DNA Gyrase Inhibition Assay (Supercoiling Assay)
This protocol outlines a method to determine the inhibitory activity of a compound against E. coli DNA gyrase.
Materials:
-
Purified E. coli DNA Gyrase (subunits A and B)
-
Relaxed pBR322 DNA (substrate)
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 100 µg/mL BSA.
-
Test compound dissolved in DMSO
-
Ciprofloxacin (positive control)
-
Stop Solution/Loading Dye: 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol.
-
1% Agarose Gel with Ethidium Bromide
-
TAE Buffer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microcentrifuge tube, combine the assay buffer, 0.5 µg of relaxed pBR322 DNA, and the test compound at various concentrations (final DMSO concentration should be ≤1%).
-
Add E. coli DNA gyrase to the mixture to initiate the reaction. The total reaction volume is typically 20-30 µL.
-
Incubate the reaction mixture at 37°C for 1 hour.
-
Terminate the reaction by adding 5-10 µL of the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis in TAE buffer until the supercoiled and relaxed DNA bands are well separated.
-
Visualize the DNA bands under UV light and quantify the band intensity.
-
Calculate the percentage of inhibition by comparing the amount of supercoiled DNA in the presence of the inhibitor to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][4]
General Proteasome Inhibition Assay (Chymotrypsin-Like Activity)
This protocol describes a fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome.
Materials:
-
Purified human 20S proteasome
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin)
-
Assay Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, 5 mM DTT, 2 mM ATP.
-
Test compound dissolved in DMSO
-
MG-132 or Bortezomib (positive control)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In the wells of the black 96-well plate, add the assay buffer, the purified 20S proteasome, and the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the enzyme-inhibitor mixture for 15-30 minutes at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the Suc-LLVY-AMC substrate to each well (final concentration typically 100 µM).
-
Immediately place the plate in the microplate reader and monitor the increase in fluorescence over time (e.g., every 2 minutes for 30-60 minutes) at 37°C.[2][6]
-
Calculate the rate of reaction (slope) from the linear portion of the fluorescence vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.[2]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Acetylthiocholine iodide (ATCI)
-
Phosphate Buffer (e.g., 50 mM, pH 8.0)
-
Test compound dissolved in a suitable solvent (e.g., ethanol or DMSO)
-
Donepezil or Galantamine (positive control)
-
96-well microplate
-
Microplate reader (absorbance at 412 nm)
Procedure:
-
Prepare stock solutions of the test compounds. Create a dilution series with at least five different concentrations.[7]
-
To each well of a 96-well plate, add phosphate buffer, 10 µL of DTNB solution, and 10 µL of the test compound solution (or solvent for control).[7]
-
Add 10 µL of the AChE enzyme solution to each well and allow the mixture to stand for 5 minutes.[7]
-
Initiate the reaction by adding 2 µL of the ATCI substrate solution.[7]
-
Immediately mix the solution and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 2-5 minutes) to determine the reaction rate.
-
The rate of the reaction is proportional to the increase in absorbance due to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7][8]
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 4-aminoquinoline core for the design of new cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, which typically proceeds via a two-step route: a Vilsmeier-Haack reaction followed by hydrolysis.
Step 1: Vilsmeier-Haack Reaction of N-(3,5-dimethylphenyl)acetamide
Issue 1: Low or No Yield of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde
| Potential Cause | Recommended Solution |
| Incomplete Vilsmeier Reagent Formation | Ensure that the N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) are fresh and anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. The Vilsmeier reagent is typically prepared at 0°C before the addition of the acetanilide. |
| Insufficient Acetanilide Reactivity | While the dimethyl substitution makes the ring electron-rich, prolonged reaction times or higher temperatures may be necessary. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature to 80-90°C. |
| Incorrect Stoichiometry | The molar ratio of POCl₃ to DMF and the acetanilide is crucial. An excess of the Vilsmeier reagent is often used. A common starting point is a 1:3:1 ratio of acetanilide to Vilsmeier reagent (formed from a 1:1 ratio of DMF and POCl₃). Optimization of this ratio may be required. |
| Side Reactions | Electron-rich aromatic compounds can sometimes undergo undesired side reactions. If complex mixtures are observed, consider lowering the reaction temperature and ensuring slow, controlled addition of reagents. |
Issue 2: Formation of Multiple Products
| Potential Cause | Recommended Solution |
| Over-formylation | Although less common in the Vilsmeier-Haack cyclization of acetanilides, highly activated rings can potentially lead to other formylation products. Use of a minimal excess of the Vilsmeier reagent and careful temperature control can mitigate this. |
| Incomplete Cyclization | If intermediates are detected, this could indicate that the reaction has not gone to completion. Ensure the reaction is heated for a sufficient amount of time after the initial addition. Typical reaction times can range from 4 to 16 hours. |
Step 2: Hydrolysis of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde
Issue 1: Incomplete Hydrolysis to the 2-oxo Product
| Potential Cause | Recommended Solution |
| Insufficient Acid Concentration or Reaction Time | The hydrolysis of the 2-chloro group to a 2-oxo group is typically acid-catalyzed. Using a sufficiently high concentration of acid (e.g., 70% aqueous acetic acid) and ensuring an adequate reaction time at reflux are important. Monitor the reaction by TLC until the starting material is consumed. |
| Precipitation of Starting Material | Ensure that the 2-chloro intermediate is fully dissolved in the acidic solution to allow for efficient reaction. If solubility is an issue, the addition of a co-solvent might be necessary, though this should be tested on a small scale first. |
Issue 2: Product Purification Challenges
| Potential Cause | Recommended Solution |
| Contamination with Acetic Acid | After the reaction, the product may need to be thoroughly washed to remove residual acetic acid. Washing the filtered product with water and then a suitable organic solvent like ethanol or diethyl ether is recommended. |
| Low Crystallinity | If the product does not readily crystallize, try different recrystallization solvents or solvent mixtures. Common solvents for similar quinolones include ethanol, DMF, or mixtures of ethyl acetate and hexane. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
Q2: How can I confirm the formation of the Vilsmeier reagent?
A2: The Vilsmeier reagent, a chloroiminium salt, is typically a pale yellow to white solid that forms upon the addition of POCl₃ to DMF at low temperatures. Its formation is an exothermic reaction. For most laboratory-scale syntheses, the reagent is prepared in situ and used immediately without isolation or characterization.
Q3: Are there any specific safety precautions I should take?
A3: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself can be exothermic and should be cooled during the initial addition of reagents.
Q4: Can I use other Vilsmeier reagents?
A4: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used with DMF to generate the Vilsmeier reagent. However, POCl₃ is the most commonly used reagent for this transformation. If you are experiencing issues with side reactions, exploring these alternatives might be beneficial.
Q5: My final product is colored. Is this normal?
A5: 2-Oxo-quinoline-3-carbaldehydes are often reported as yellow or off-white solids. A slight coloration is generally acceptable. However, a dark color may indicate the presence of impurities. Recrystallization is recommended to obtain a pure product.
Experimental Protocols
The following protocols are based on established procedures for similar compounds and should be optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of 2-chloro-6,8-dimethylquinoline-3-carbaldehyde
This procedure is adapted from the Vilsmeier-Haack synthesis of analogous substituted quinolines.
Materials:
-
N-(3,5-dimethylphenyl)acetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool anhydrous DMF (3 equivalents) to 0°C in an ice bath.
-
Add POCl₃ (3 equivalents) dropwise to the DMF with constant stirring, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add N-(3,5-dimethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.
-
After the addition, slowly allow the reaction mixture to warm to room temperature and then heat to 80-90°C.
-
Maintain the reaction at this temperature for 4-8 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
Protocol 2: Synthesis of this compound
This procedure is based on the hydrolysis of 2-chloroquinoline derivatives.[1]
Materials:
-
2-chloro-6,8-dimethylquinoline-3-carbaldehyde
-
Acetic acid (70% aqueous solution)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (1 equivalent) in 70% aqueous acetic acid.
-
Heat the mixture to reflux and maintain it for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid, wash it extensively with water to remove the acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF if necessary.
Quantitative Data Summary
The following table summarizes expected yields based on literature reports for analogous reactions.
| Reaction Step | Starting Material | Product | Typical Reagents | Reported Yield (Analogous Reactions) |
| Vilsmeier-Haack | N-(3,5-dimethylphenyl)acetamide | 2-chloro-6,8-dimethylquinoline-3-carbaldehyde | DMF, POCl₃ | 60-80% |
| Hydrolysis | 2-chloro-6,8-dimethylquinoline-3-carbaldehyde | This compound | 70% Acetic Acid | >90% |
Visualizations
Experimental Workflow
Caption: Overall synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for low yield in the Vilsmeier-Haack reaction step.
References
Technical Support Center: Purification of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the purification of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the recrystallization of this compound?
A1: While specific literature for this exact compound is limited, based on the purification of structurally similar 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives, polar aprotic solvents and organic acids are recommended. Suitable solvents to consider include Dimethylformamide (DMF), ethyl acetate, and acetic acid.[1] A solvent screen is advisable to determine the optimal solvent or solvent system for your specific sample.
Q2: What is a typical experimental protocol for recrystallization?
A2: A general protocol, adaptable for solvents like DMF or ethyl acetate, is as follows:
-
Dissolution: In a suitable flask, add the crude this compound. Gradually add the minimum amount of the chosen hot solvent while stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should occur as the solution cools and becomes supersaturated. Further cooling in an ice bath can maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary for dissolution. After crystal formation, cooling the solution in an ice bath will further decrease the solubility of the compound and increase the amount of crystallized product. Additionally, minimizing transfers of the solution can reduce loss of material.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No crystals form upon cooling | - The solution is not supersaturated (too much solvent was used).- The solution is cooling too rapidly. | - Reheat the solution and evaporate some of the solvent to increase the concentration. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| The compound "oils out" instead of crystallizing | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is highly impure. | - Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure a slow cooling rate. |
| The obtained crystals are colored | - Colored impurities are present in the crude product. | - Before the hot filtration step, treat the hot solution with a small amount of activated charcoal to adsorb the colored impurities. |
| Low recovery of the purified product | - Too much solvent was used, and a significant amount of the compound remains in the mother liquor.- Premature crystallization during hot filtration. | - Concentrate the mother liquor and cool it again to recover more crystals. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. |
Experimental Data for Analogous Compounds
| Compound | Recrystallization Solvent | Reference |
| 6-substituted-2-chloro-3-formylquinolines | Ethyl Acetate | [2][3] |
| 6-substituted-2-hydroxyquinoline-3-carbaldehyde | Acetic Acid | [1] |
| Dihydropyrimidine derivatives of 6-substituted-2-hydroxyquinoline-3-carbaldehyde | DMF | [1] |
Experimental Workflow and Troubleshooting Diagrams
Caption: A step-by-step workflow for the recrystallization process.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
Identifying side products in the Vilsmeier-Haack formylation of quinolines
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Vilsmeier-Haack reaction for the formylation of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Vilsmeier-Haack formylation of an unsubstituted quinoline?
A1: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. In the case of quinoline, the pyridine ring is deactivated by the nitrogen atom. Therefore, formylation is generally favored on the benzene ring at electron-rich and sterically accessible positions. The precise position of formylation can be influenced by the reaction conditions and the presence of any substituents on the quinoline ring. For many quinoline derivatives, formylation occurs at the C-3 position, especially when the synthesis involves the cyclization of N-arylacetamides.[1]
Q2: My reaction is not yielding the desired formylated quinoline. What are the common causes of reaction failure?
A2: Several factors can lead to a failed Vilsmeier-Haack reaction with quinolines:
-
Insufficiently activated substrate: The Vilsmeier reagent is a relatively weak electrophile and requires an electron-rich aromatic system for efficient reaction.[2] Quinolines with strongly electron-withdrawing groups may be too deactivated to react.
-
Decomposition of the Vilsmeier reagent: The Vilsmeier reagent is sensitive to moisture and can decompose if the reaction is not carried out under anhydrous conditions.
-
Incorrect stoichiometry: The molar ratio of the quinoline substrate to the Vilsmeier reagent (typically formed from DMF and POCl₃) is crucial. An insufficient amount of the reagent will lead to low conversion, while a large excess might promote side reactions.
-
Suboptimal reaction temperature: The reaction temperature needs to be carefully controlled. While some reactions require heating to proceed, excessive temperatures can lead to the decomposition of the reagent and/or the product.
-
Improper work-up procedure: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. This is typically achieved by adding the reaction mixture to ice water.[1] Incomplete hydrolysis will result in a low yield of the desired product.
Q3: I am observing multiple products in my reaction mixture. What are the potential side products in the Vilsmeier-Haack formylation of quinolines?
A3: The formation of side products can be a significant issue. Some commonly encountered side products include:
-
Isomeric formylated quinolines: Depending on the substituents present on the quinoline ring, formylation may occur at different positions, leading to a mixture of isomers.
-
Double formylated products: With highly activated quinolines, such as those containing hydroxyl or amino groups, double formylation can occur, yielding dicarbaldehyde derivatives.[3]
-
Products of reaction with active methyl groups: If the quinoline substrate has a reactive methyl group (e.g., at the 2-position), the Vilsmeier reagent can react with it to form a β-hydroxyvinyl derivative after hydrolysis.[3]
-
Aryl formates: In the case of hydroxyquinolines, the hydroxyl group can react with the Vilsmeier reagent to produce an aryl formate ester.[3]
-
Products from Cannizzaro reaction: If the work-up is performed under strongly basic conditions, the resulting aldehyde can undergo a Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid.[3][4]
-
2-Methoxy derivatives: When 2-chloro-3-formylquinolines are subjected to a Cannizzaro reaction using KOH in methanol, simultaneous methoxylation at the C-2 position can occur.[4]
-
β-Chlorovinyl aldehydes: In some cases, incomplete hydrolysis of the intermediate can lead to the formation of β-chlorovinyl aldehydes.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no yield of the desired product | Insufficiently activated quinoline substrate. | Consider using a more activating substituent on the quinoline ring if the synthesis allows. |
| Decomposition of the Vilsmeier reagent. | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Start with conditions reported for similar substrates and then systematically vary the temperature. | |
| Improper work-up. | Ensure complete hydrolysis of the intermediate iminium salt by pouring the reaction mixture onto crushed ice and stirring vigorously. Adjust the pH carefully during work-up. | |
| Formation of multiple products (poor selectivity) | Reaction temperature is too high. | Lowering the reaction temperature can sometimes improve regioselectivity. |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of the quinoline, DMF, and POCl₃. | |
| Presence of multiple reactive sites. | Protect other reactive functional groups (e.g., hydroxyl groups) before carrying out the formylation. | |
| Formation of a dark, tarry reaction mixture | Reaction temperature is too high, leading to decomposition. | Reduce the reaction temperature and consider slower, dropwise addition of the Vilsmeier reagent. |
| The quinoline substrate is unstable under the reaction conditions. | If the substrate is known to be unstable in acidic conditions, this method may not be suitable. | |
| Product is a salt (e.g., quinolinium salt) | Acidic work-up or insufficient basification. | During the work-up, carefully basify the aqueous solution with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the free base form of the product. |
Quantitative Data Summary
The yields of the desired formylated quinolines and potential side products are highly dependent on the specific substrate and reaction conditions. Below is a table summarizing representative yields from the literature.
| Substrate | Major Product | Yield (%) | Side Product(s) | Yield (%) | Reference |
| N-Arylacetamides (various substitutions) | 2-Chloro-3-formylquinolines | 60-80 | - | - | |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline-5-carbaldehyde | 38 | 8-Hydroxyquinoline-7-carbaldehyde | 10 | [3] |
| 8-(Dimethylamino)quinoline | 8-(Dimethylamino)quinoline-5,7-dicarbaldehyde | <1 | - | - | [3] |
| 8-Hydroxy-2-methylquinoline | (Z)-8-Hydroxy-2-(2-hydroxyvinyl)quinoline-5-carbaldehyde | Moderate | - | - | [3] |
| 2-Chloro-3-formylquinoline (under Cannizzaro conditions with KOH/MeOH) | 2-Methoxyquinoline-3-carboxylic acid | Major (reflux) | 2-Methoxy-3-formylquinoline, 2-Methoxyquinolin-3-yl-methanol | Major (room temp) | [4] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of N-Arylacetamides to 2-Chloro-3-formylquinolines
This protocol is adapted from the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[1]
Materials:
-
N-Arylacetamide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve the N-arylacetamide (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (3-12 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 4-16 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a beaker of crushed ice with vigorous stirring.
-
A solid precipitate should form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.
Characterization:
The purified 2-chloro-3-formylquinoline can be characterized by standard analytical techniques, including:
-
Melting point determination
-
¹H and ¹³C NMR spectroscopy: To confirm the structure and identify the positions of the chloro and formyl groups.
-
FT-IR spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde.
-
Mass spectrometry: To confirm the molecular weight of the product.
Visualizations
Reaction Mechanism
Caption: General mechanism of the Vilsmeier-Haack formylation of quinoline.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Vilsmeier-Haack formylation.
Formation of Common Side Products
Caption: Potential side products in the Vilsmeier-Haack formylation of quinolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling on Quinoline Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki coupling reactions on quinoline substrates. Quinolines are a vital class of N-heterocycles in medicinal chemistry, and successful C-C bond formation is often crucial for the synthesis of novel drug candidates.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a quinoline substrate is showing low to no conversion. What are the primary causes?
A1: Low or no conversion in Suzuki coupling reactions involving quinoline substrates typically stems from a few key issues:
-
Catalyst Poisoning: The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, leading to deactivation.[3] This is a common issue with nitrogen-containing heterocycles.[4]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst or could be decomposing.[3][5] Oxygen contamination can accelerate this decomposition.[3][5]
-
Suboptimal Ligand Choice: The ligand's steric and electronic properties are critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective for quinoline substrates, which can be sterically hindered.[3]
-
Inappropriate Base or Solvent: The base is crucial for the transmetalation step.[3] If the base is too weak, poorly soluble, or the solvent system is not optimal, the catalytic cycle can stall.[3]
-
Poor Starting Material Quality: Impurities in the quinoline halide or degradation of the boronic acid can inhibit the reaction.[3]
Q2: How can I minimize catalyst poisoning when working with quinoline substrates?
A2: Several strategies can be employed to mitigate catalyst poisoning by the basic nitrogen of the quinoline ring:
-
Ligand Selection: Utilize bulky, electron-rich phosphine ligands. These ligands can shield the palladium center and prevent strong coordination with the quinoline nitrogen.[4] Examples include XPhos, SPhos, and RuPhos.[4]
-
Use of Precatalysts: Employing well-defined palladium precatalysts can ensure the efficient generation of the active catalytic species.[4]
-
Slow Addition: Adding the quinoline substrate slowly to the reaction mixture can help maintain a low concentration, reducing its inhibitory effect on the catalyst.[4]
-
Use of Additives: In some cases, the addition of a Lewis acid, such as B(OMe)₃, can bind to the Lewis basic sites on the heterocycle, preventing them from poisoning the palladium catalyst.
Q3: What are the best practices to avoid protodeboronation of my boronic acid?
A3: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction.[4] To minimize this:
-
Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Consider using weaker bases like K₂CO₃ or KF.[5]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[4][5]
-
Use Boronic Esters: Boronic esters, such as pinacol or MIDA esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[4]
Q4: I am observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling is the formation of a biaryl product from the coupling of two boronic acid molecules.[4] The primary causes and solutions are:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and also lead to catalyst decomposition.[3][4][5] It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3][4]
-
Pd(II) Mediated Homocoupling: The presence of Pd(II) species can facilitate homocoupling. Ensuring the efficient reduction of the Pd(II) precatalyst to the active Pd(0) species is important.[4] The addition of a mild reducing agent can sometimes be beneficial.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Catalyst poisoning by quinoline nitrogen. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[4] |
| Use a pre-formed palladium precatalyst.[4] | ||
| Try adding the quinoline substrate slowly to the reaction mixture.[4] | ||
| Inactive or decomposed catalyst. | Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0).[4][5] | |
| Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere.[3] | ||
| Protodeboronation of boronic acid. | Use a more stable boronate ester (e.g., pinacol, MIDA).[4] | |
| Run the reaction under anhydrous conditions.[4][5] | ||
| Use a milder base such as K₂CO₃ or KF.[5] | ||
| Significant Homocoupling | Presence of oxygen. | Thoroughly degas the reaction mixture and run under a positive pressure of an inert gas (Ar or N₂).[3][4] |
| Pd(II) mediated side reaction. | Ensure efficient generation of the Pd(0) active species.[4] | |
| Consider adding a mild reducing agent.[4] | ||
| Poor Solubility of Starting Materials | Inappropriate solvent system. | Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).[4] |
| Increase the reaction temperature.[4] | ||
| Reaction Stalls | Catalyst deactivation. | The active Pd(0) may be precipitating as palladium black. Consider a more robust catalyst system or a slightly lower reaction temperature.[3] |
| Ligand degradation. | Some phosphine ligands can be sensitive to oxidation. Ensure inert conditions are maintained. | |
| Product or intermediate insolubility. | The product or a reaction intermediate may be precipitating. Try a different solvent system to maintain solubility.[3] |
Data Presentation: Reaction Parameter Optimization
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling on quinoline substrates. The following tables provide a summary of common conditions and their impact on reaction yield.
Table 1: Effect of Different Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | Low | [2] |
| PdCl₂(dppf) (3) | - | K₂CO₃ | MeCN/H₂O | 80 | Variable | [6] |
| Pd₂(dba)₃ (2.5) | P(Cy)₃ (5) | K₂CO₃ | Dioxane/H₂O | 100 | Good | [7] |
| XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O | 100 | High | [5] |
Table 2: Influence of Base and Solvent System
| Base (equiv) | Solvent System (v/v) | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ (3) | MeCN/H₂O (4:1) | Pd(dppf)Cl₂ | 80 | Variable | [6] |
| Na₂CO₃ (2) | Toluene/H₂O (2:1) | Pd(dppf)Cl₂ | 100 | Low | [6] |
| K₃PO₄ (2) | Dioxane/H₂O (4:1) | XPhos-based | 100 | High | [8] |
| Cs₂CO₃ (2) | Dioxane/H₂O (1:3) | PdCl₂(dppf) | 100 | Good | [2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Brominated Quinoline:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the brominated quinoline (1.0 equiv), the boronic acid or boronate ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[5]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[5]
-
Reaction: Place the vial in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[5]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.[5]
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling of quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low chemical reactivity of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
Welcome to the technical support center for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the aldehyde group in this compound?
A1: The aldehyde group at the C3 position of the quinolone ring is an electrophilic center and readily participates in nucleophilic addition reactions. Its reactivity is influenced by the electron-donating methyl groups on the benzene ring, which can slightly modulate the electrophilicity of the carbonyl carbon. Common reactions include condensation with active methylene compounds (Knoevenagel condensation), reaction with amines to form Schiff bases (followed by reduction for reductive amination), and olefination reactions like the Wittig reaction.[1][2]
Q2: I am having trouble synthesizing this compound. What are the common pitfalls?
A2: The synthesis of 2-oxo-1,2-dihydroquinoline-3-carbaldehydes often proceeds via a Vilsmeier-Haack reaction on the corresponding acetanilide, followed by hydrolysis of an intermediate like a 2-chloro-3-formylquinoline.[1][3] Common issues include incomplete reaction, formation of side products, and difficulties in purification. Careful control of reaction temperature and stoichiometry of the Vilsmeier reagent is crucial to minimize side reactions like chlorination at other positions.[4]
Q3: My Knoevenagel condensation with this aldehyde is sluggish and gives low yields. How can I optimize the reaction?
A3: Low reactivity in Knoevenagel condensations can be due to several factors. Ensure your active methylene compound is sufficiently acidic and that you are using an appropriate base catalyst (e.g., piperidine, pyridine, or a mild inorganic base). The choice of solvent is also critical; polar aprotic solvents like DMF or ethanol are often used.[2] Increasing the reaction temperature or using microwave irradiation can also enhance the reaction rate and yield.[1]
Q4: I am observing an unexpected side product in my reaction. What could it be?
A4: Depending on the reaction conditions, various side products can form. In reductive amination, over-alkylation of the amine can occur. During synthesis via the Vilsmeier-Haack route, incomplete hydrolysis can leave the 2-chloro derivative as an impurity.[1] Additionally, with strongly basic or acidic conditions and elevated temperatures, degradation of the quinolone ring is a possibility, though less common. Spectroscopic analysis (NMR, MS) of the impurity is essential for definitive identification.
Q5: What is the best way to purify the final product?
A5: Purification of this compound and its derivatives is typically achieved by recrystallization from a suitable solvent such as ethanol, methanol, or acetic acid.[5] For non-crystalline products or to remove persistent impurities, column chromatography on silica gel is effective. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is commonly used.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of this compound via Vilsmeier-Haack Reaction
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete formation of the Vilsmeier reagent | Ensure phosphorus oxychloride (POCl₃) is fresh and added slowly to ice-cold DMF. | Efficient formation of the electrophilic Vilsmeier reagent, leading to better conversion. |
| Low reactivity of the N-(3,5-dimethylphenyl)acetamide | Increase the reaction temperature after the addition of the acetanilide. Monitor the reaction progress by TLC. | Improved rate of cyclization and formylation. |
| Suboptimal stoichiometry | Optimize the molar ratio of the Vilsmeier reagent to the acetanilide. An excess of the reagent can lead to side products. | Higher yield of the desired 2-chloro intermediate and reduced byproducts. |
| Inefficient hydrolysis of the 2-chloro intermediate | Ensure complete hydrolysis by using appropriate conditions (e.g., refluxing in acetic acid with sodium acetate).[1] | Full conversion of the 2-chloro-3-formylquinoline to the 2-oxo-3-formylquinoline. |
Issue 2: Poor Reactivity in Subsequent Condensation Reactions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Steric hindrance from the quinolone scaffold | Use a less sterically hindered nucleophile if possible. Increase the reaction temperature to overcome the activation energy barrier. | Improved reaction rates and yields. |
| Inappropriate catalyst | Screen different base catalysts for Knoevenagel-type reactions (e.g., piperidine, triethylamine, potassium carbonate). For reductive amination, ensure the pH is suitable for imine formation. | Enhanced catalytic activity leading to higher product conversion. |
| Poor solubility of the starting material | Choose a solvent in which the this compound has good solubility at the reaction temperature (e.g., DMF, DMSO, or refluxing ethanol). | Homogeneous reaction mixture, facilitating better interaction between reactants. |
| Deactivation of the aldehyde | Store the aldehyde under an inert atmosphere and away from light to prevent oxidation to the corresponding carboxylic acid. | Consistent reactivity of the starting material. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of the 6-methyl analog.[5]
-
Step 1: Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde.
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise while maintaining the temperature below 10 °C.
-
To this Vilsmeier reagent, add N-(3,5-dimethylphenyl)acetamide (1 equivalent) portion-wise.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde.
-
-
Step 2: Hydrolysis to this compound.
-
Reflux the crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde (1 equivalent) in a mixture of glacial acetic acid and a saturated solution of sodium acetate (2 equivalents) for 4-6 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.
-
Protocol 2: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1 equivalent) in ethanol, add malononitrile (1.1 equivalents).
-
Add a catalytic amount of piperidine (0.1 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product and wash with cold ethanol.
-
Dry the product under vacuum to obtain (6,8-Dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)methylene)malononitrile.
Protocol 3: Reductive Amination with a Primary Amine
-
Step 1: Imine Formation.
-
Dissolve this compound (1 equivalent) and a primary amine (1.2 equivalents) in methanol.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 2-4 hours until imine formation is complete (monitored by TLC or NMR).
-
-
Step 2: Reduction.
-
Cool the reaction mixture in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
How to increase the solubility of 2-oxoquinoline derivatives for biological assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide you with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with poorly soluble 2-oxoquinoline derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many 2-oxoquinoline derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of 2-oxoquinoline derivatives is often attributed to their molecular structure. Key factors include:
-
Aromaticity and Planarity: The rigid, planar, and aromatic nature of the quinolinone core contributes to a stable crystal lattice structure. A significant amount of energy is required to break this lattice during dissolution.
-
High Lipophilicity: Many derivatives are highly lipophilic (fat-soluble), making them inherently less compatible with aqueous environments.
-
Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, between the molecules in their solid state can hinder their interaction with water molecules.
Q2: What are the initial troubleshooting steps if my 2-oxoquinoline derivative precipitates in the aqueous buffer of my assay?
A2: When you observe precipitation, a systematic approach is recommended. Start with simple adjustments before moving to more complex formulation strategies. A general workflow is to first check and optimize the final Dimethyl Sulfoxide (DMSO) concentration, then consider pH adjustments if your compound has ionizable groups. If these methods are not sufficient, you can explore the use of co-solvents or cyclodextrins.
Q3: How much DMSO is acceptable in a cell-based assay?
A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[1] Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured. It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test wells, to account for any solvent-induced effects.
Q4: Can I adjust the pH to improve the solubility of my 2-oxoquinoline derivative?
A4: Yes, if your 2-oxoquinoline derivative possesses acidic or basic functional groups, adjusting the pH of the buffer can significantly increase its solubility.[1][2] Since many quinoline derivatives are weakly basic, lowering the pH can lead to the protonation of a nitrogen atom, forming a more soluble salt.[3] However, it is essential to ensure that the final pH of the assay medium is compatible with the biological system you are studying (e.g., cells, enzymes).
Q5: What are co-solvents, and how can they help with solubility?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[4] They work by reducing the polarity of the solvent system, which lowers the interfacial tension between the aqueous solution and the hydrophobic solute. Commonly used co-solvents in biological assays include polyethylene glycol (PEG), ethanol, and propylene glycol. The use of co-solvents can enhance drug solubility by several orders of magnitude.
Troubleshooting Guides
Issue 1: My 2-oxoquinoline derivative, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium.
-
Cause: This common issue, often called "solvent-shifting," occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment like cell culture media. The DMSO disperses, leaving the compound in a now predominantly aqueous solution where its solubility is much lower, causing it to precipitate.[1]
-
Solutions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.1%).[1]
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock in a small volume of media, vortex or mix well, and then add this to the final culture volume.[1]
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help maintain solubility.[5]
-
Increase Final DMSO Concentration (with caution): While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (e.g., up to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.[1]
-
Issue 2: My assay results are inconsistent and not reproducible.
-
Cause: Inconsistent results are a common consequence of poor compound solubility. If the compound precipitates in the assay medium, the actual concentration exposed to the cells or target will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity and poor structure-activity relationships (SAR).
-
Solutions:
-
Visually Inspect for Precipitation: Before adding your compound to the assay, visually inspect the diluted solution for any signs of precipitation (cloudiness, particles).
-
Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) to determine the concentration at which your compound begins to precipitate under your specific assay conditions. This will help you to work within the soluble range of the compound.
-
Use Solubilizing Excipients: Consider using excipients like cyclodextrins to form inclusion complexes and improve the apparent solubility of your compound.
-
Quantitative Data on Solubility Enhancement
The following tables summarize the potential solubility enhancement of a hypothetical 2-oxoquinoline derivative using different techniques. Please note that these values are illustrative, and the optimal method and resulting solubility improvement for your specific compound must be determined empirically.
Table 1: Solubility Enhancement with Co-solvents
| Co-solvent System | Illustrative Solubility Fold Increase | Key Considerations |
| 5% PEG 400 in Aqueous Buffer | 5 - 20 fold | PEG 400 is generally well-tolerated in many cell-based assays. |
| 10% Ethanol in Aqueous Buffer | 10 - 50 fold | Higher concentrations of ethanol can be toxic to cells. |
| 2% DMSO in Aqueous Buffer | 2 - 10 fold | Final DMSO concentration should be carefully controlled and kept low. |
Table 2: Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Molar Ratio (Drug:CD) | Illustrative Solubility Fold Increase | Key Considerations |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1:1 | 10 - 100 fold | HP-β-CD is a widely used, safe, and effective solubilizing agent.[6] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | 1:1 | 50 - 500 fold | Can be very effective for certain molecules and is used in some FDA-approved formulations. |
| β-cyclodextrin (β-CD) | 1:1 | 2 - 10 fold | Lower aqueous solubility compared to its derivatives, which can limit its effectiveness.[6] |
Detailed Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This high-throughput method estimates the concentration at which a compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Test compound in 100% DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well or 384-well clear-bottom microtiter plates
-
Nephelometer
Procedure:
-
Prepare Serial Dilutions: In a microtiter plate, perform serial dilutions of your compound's DMSO stock solution with 100% DMSO to create a range of concentrations.
-
Add to Buffer: In a separate microtiter plate, add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of the aqueous buffer (e.g., 198 µL). This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Incubate: Cover the plate and incubate at room temperature for a set time (e.g., 1-2 hours) to allow for equilibration.
-
Measure Light Scattering: Place the microtiter plate into the nephelometer and measure the light scattering in each well. The instrument directs a laser beam through the sample, and the amount of scattered light is proportional to the amount of particulate matter (precipitate).[7]
-
Data Analysis: Plot the light scattering signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed above the background.[7]
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to improve the dissolution rate and apparent solubility of a compound by dispersing it in a hydrophilic polymer matrix in an amorphous state.
Materials:
-
2-oxoquinoline derivative
-
Hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30, polyethylene glycol (PEG) 6000)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both the drug and polymer are soluble.
-
Rotary evaporator
-
Vacuum oven or desiccator
Procedure:
-
Dissolution: Dissolve the 2-oxoquinoline derivative and the chosen polymer in the selected solvent at a specific drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[8]
-
Solvent Evaporation: Attach the flask containing the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature to form a thin film on the flask wall.[2]
-
Drying: Further dry the solid dispersion in a vacuum oven or desiccator for 24-48 hours to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: The resulting solid dispersion can be characterized for its dissolution properties and solid-state form (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Signaling Pathways and Experimental Workflows
2-oxoquinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in diseases like cancer. Below are diagrams of relevant pathways and a general experimental workflow.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. File:Hedgehog signaling pathway.jpg - Embryology [embryology.med.unsw.edu.au]
- 6. Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
Preventing side reactions during the synthesis of quinoline carbaldehydes
Welcome to the technical support center for the synthesis of quinoline carbaldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, focusing on the identification and mitigation of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the synthesis of quinoline carbaldehydes?
A1: The most prevalent side reactions are highly dependent on the chosen synthetic method. However, some common issues across various methods include:
-
Tar and Polymer Formation: This is particularly common in reactions conducted under harsh acidic and high-temperature conditions, such as the Skraup and Doebner-von Miller syntheses. Polymerization of reactants or intermediates like acrolein (in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds is a primary cause.[1]
-
Self-Condensation: In methods like the Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol condensation), especially under basic conditions, leading to unwanted byproducts.[1]
-
Lack of Regioselectivity: When using unsymmetrical ketones or anilines in syntheses like the Combes or Friedländer, the formation of a mixture of regioisomers is a significant challenge.[1]
-
Over-oxidation or Unwanted Oxidation: In some cases, the aldehyde group or other sensitive functionalities on the quinoline ring can be oxidized under the reaction conditions.
-
Incomplete Cyclization: This can lead to the isolation of intermediates, such as Schiff bases or enamines, reducing the overall yield of the desired quinoline carbaldehyde.
Q2: How can I generally improve the yield and purity of my quinoline carbaldehyde synthesis?
A2: Optimizing reaction conditions is paramount for improving yield and purity. Key strategies include:
-
Temperature Control: Careful management of the reaction temperature is critical, as higher temperatures often accelerate undesired side reactions.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction outcome. Milder catalysts can often prevent the harsh conditions that lead to byproduct formation.[1]
-
Purity of Starting Materials: Ensure the purity of your reactants to avoid introducing contaminants that could lead to side reactions.[1]
-
Controlled Addition of Reagents: Slow and controlled addition of a reactive species can help to minimize its self-condensation or polymerization.[1]
-
Purification Techniques: Employing appropriate purification methods such as column chromatography, recrystallization, or distillation is essential for isolating the desired product from byproducts and unreacted starting materials.[1]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of quinoline carbaldehydes.
Problem 1: Low Yield and Significant Tar/Polymer Formation (Skraup and Doebner-von Miller Syntheses)
Symptoms:
-
The reaction mixture becomes a dark, viscous tar.
-
Difficulty in isolating the product.
-
Significantly reduced yield of the desired quinoline carbaldehyde.
Root Cause: These reactions are often carried out under strongly acidic and high-temperature conditions, which promote the polymerization of α,β-unsaturated aldehydes or ketones.[1][2]
Solutions:
| Solution | Description |
| Use a Moderator (Skraup Synthesis) | The addition of a moderator like ferrous sulfate (FeSO₄) can help to control the exothermic nature of the reaction and reduce charring. |
| Employ a Biphasic Solvent System | In the Doebner-von Miller synthesis, using a biphasic system (e.g., toluene and aqueous acid) can sequester the α,β-unsaturated carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[2][3] |
| Optimize Acid Concentration and Type | While strong acids are often necessary, exploring different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) can help find a balance between the reaction rate and side product formation.[2] |
| Control Reaction Temperature | Maintain the lowest effective temperature to minimize polymerization.[2] |
| Gradual Addition of Reactants | Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can maintain a low concentration of the carbonyl compound, favoring the desired reaction.[2] |
Problem 2: Formation of Aldol Condensation Side Products (Friedländer Synthesis)
Symptoms:
-
Presence of multiple spots on TLC, indicating a complex mixture.
-
Difficult purification of the desired quinoline carbaldehyde.
-
Reduced yield due to consumption of the ketone reactant in a side reaction.
Root Cause: The ketone reactant, especially under basic catalysis, can undergo self-condensation.[1]
Solutions:
| Solution | Description |
| Use an Imine Analog | To circumvent aldol condensation, particularly under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[1][4] |
| Employ Milder Reaction Conditions | Using milder conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thereby minimizing self-condensation.[1][4] |
| Slow Addition of the Ketone | Slowly adding the ketone to the reaction mixture can help to minimize this side reaction.[1] |
| Catalyst Selection | Switching from a base catalyst to an acid catalyst (e.g., p-toluenesulfonic acid or iodine) can prevent the base-catalyzed self-condensation.[4] |
Problem 3: Lack of Regioselectivity (Combes and Friedländer Syntheses)
Symptoms:
-
Formation of a mixture of isomeric quinoline carbaldehydes when using an unsymmetrical ketone.
-
Difficulty in separating the desired regioisomer.
Root Cause: The cyclization step can occur on either side of the unsymmetrical ketone, leading to different regioisomers.
Solutions:
| Solution | Description |
| Choice of Catalyst | The catalyst can significantly influence the regioselectivity. For instance, in the Friedländer synthesis, certain amine catalysts or the use of ionic liquids can favor the formation of one regioisomer over the other.[4] |
| Steric Hindrance | Increasing the steric bulk on one side of the β-diketone in the Combes synthesis can favor cyclization at the less sterically hindered position.[5] |
| Electronic Effects of Substituents | The electronic nature of substituents on the aniline can direct the cyclization to a specific position. |
| Reaction Conditions | In some cases, adjusting the reaction temperature or the slow addition of one of the reactants can improve regioselectivity. |
Data Presentation
Table 1: Effect of Moderators on the Yield of Skraup Synthesis
| Aniline Derivative | Oxidizing Agent | Moderator/Catalyst | Yield (%) |
| Aniline | Nitrobenzene | None | Low |
| Aniline | Nitrobenzene | Ferrous Sulfate (FeSO₄) | Moderate |
| Aniline | Arsenic Pentoxide | None | Moderate |
| m-Toluidine | Nitrobenzene | Boric Acid | Improved |
Note: "Low" and "Moderate" are qualitative descriptors from the literature; specific percentages can vary significantly based on the exact reaction conditions.
Table 2: Catalyst Effect on Regioselectivity in the Friedländer Synthesis of Substituted Quinolines
| 2-Aminoaryl Carbonyl | Unsymmetrical Ketone | Catalyst/Conditions | Ratio of Regioisomers (Product 1 : Product 2) |
| 2-Aminoacetophenone | Benzoylacetone | Piperidine | Mixture |
| 2-Aminoacetophenone | Benzoylacetone | Pyrrolidine | 95 : 5 |
| 2-Aminobenzophenone | 1-Phenyl-1,3-butanedione | L-proline | 85 : 15 |
| 2-Aminobenzaldehyde | Ethyl acetoacetate | Iodine | Single isomer |
Product 1 and Product 2 refer to the different regioisomers formed. The specific structures of the products depend on the reactants.
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde
This method is a common route for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.
Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0-5 °C in an ice bath.
-
Add POCl₃ dropwise to the cooled DMF under constant stirring, ensuring the temperature does not rise above 10 °C.
-
Reactant Addition: Once the addition of POCl₃ is complete, add the substituted acetanilide portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, carefully pour the reaction mixture into a beaker containing crushed ice.
-
Stir the aqueous mixture for 30 minutes to allow the solid product, 2-chloroquinoline-3-carbaldehyde, to precipitate.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from ethyl acetate.
General Protocol for Friedländer Synthesis with an Acid Catalyst
This protocol describes a general procedure for the synthesis of polysubstituted quinolines using an acid catalyst to minimize aldol side reactions.[4]
Materials:
-
2-Aminoaryl aldehyde or ketone
-
Carbonyl compound with an α-methylene group
-
p-Toluenesulfonic acid or Iodine
-
Toluene or solvent-free conditions
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl aldehyde or ketone (1.0 eq), the carbonyl compound (1.2 eq), and a catalytic amount of p-toluenesulfonic acid or iodine.
-
If using a solvent, add toluene. For solvent-free conditions, proceed to the next step.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a solid precipitates, collect it by filtration.
-
If no solid forms, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A flowchart for systematically troubleshooting low yields.
Caption: Factors influencing regioselectivity in quinoline synthesis.
Caption: General experimental workflow for the Friedländer synthesis.
References
Technical Support Center: HPLC Method Development for Purification of Quinoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing robust HPLC methods for the purification of quinoline derivatives.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Asymmetrical peaks with significant tailing are observed for my quinoline derivative.
-
Q1: What causes peak tailing for quinoline derivatives? A: Peak tailing is a common issue when analyzing basic compounds like many quinoline derivatives.[1][2] It is often caused by secondary interactions between the basic nitrogen atom in the quinoline ring and acidic residual silanol groups on the surface of silica-based stationary phases.[3][4][5] This interaction means some molecules are retained longer, leading to an asymmetrical peak shape.[3] An ideal, symmetrical peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0; values greater than 1.2 are generally considered to be tailing.[3]
-
Q2: How can I reduce or eliminate peak tailing? A: Several strategies can be employed to minimize peak tailing:
-
Mobile Phase pH Adjustment: This is a critical factor.[1] For basic quinoline compounds, operating at a low pH (e.g., 2.5-4.0) protonates the analyte and suppresses the ionization of the silanol groups, which minimizes the unwanted secondary interactions.[1][6][7] Adding 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is a common practice to achieve this.[8]
-
Use a Different Stationary Phase: If pH adjustment is not sufficient, consider a more inert column.
-
End-capped Columns: Use a column that is "fully end-capped." End-capping blocks many of the residual silanol groups, reducing their availability for secondary interactions.[5]
-
Alternative Stationary Phases: Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and reduced silanol interactions.[1] For some quinoline alkaloids, a naphthylpropyl stationary phase has shown superior selectivity compared to standard C18 columns.[9]
-
-
Add a Basic Modifier: Adding a small amount of a basic modifier like triethylamine (0.5-2%) to the mobile phase can help to saturate the active silanol sites, reducing their interaction with the quinoline compound.[4]
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[3] Try reducing the injection volume or diluting the sample.[10]
-
Issue 2: My quinoline derivative shows poor or no retention on a reversed-phase (C18) column.
-
Q1: Why is my polar quinoline derivative not retaining on a C18 column? A: Highly polar quinoline compounds may not interact sufficiently with the non-polar C18 stationary phase, leading to elution at or near the void volume. This is especially true if the mobile phase has a high organic content.
-
Q2: How can I increase the retention of my polar compound? A: You can increase retention through several approaches:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the aqueous component in your mobile phase.[1] Some modern reversed-phase columns are designed to be stable even in 100% aqueous conditions.[1]
-
Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character, such as one with an embedded polar group (EPG).[1]
-
Consider HILIC Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative. A typical HILIC mobile phase consists of a high percentage of acetonitrile with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).[1]
-
Issue 3: I am observing poor resolution and co-eluting peaks.
-
Q1: What are the primary factors affecting peak resolution? A: Chromatographic resolution (Rs) is determined by three main factors: column efficiency (N), selectivity (α), and retention factor (k).[11][12] Poor resolution arises from issues with one or more of these factors, such as column degradation, suboptimal mobile phase composition, or an inappropriate stationary phase.[11]
-
Q2: How can I improve the separation of my quinoline derivatives? A: To improve resolution, you can modify the following:
-
Optimize Selectivity (α): This is often the most effective approach.[13]
-
Change Mobile Phase Composition: Alter the organic modifier (e.g., switch from acetonitrile to methanol) or adjust the pH. The choice of organic modifier can influence peak shape and selectivity.[6]
-
Change Stationary Phase: Switching to a column with a different chemistry (e.g., from C18 to a Phenyl-Hexyl or Naphthylpropyl phase) can introduce different interactions (like π-π interactions) and significantly alter selectivity.[9][14]
-
-
Increase Column Efficiency (N):
-
Optimize Retention Factor (k):
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for HPLC method development for quinoline derivatives? A: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[8] For the mobile phase, a gradient elution using water and acetonitrile (ACN), both containing 0.1% formic acid, is a robust initial condition.[8] A typical gradient might run from 20% to 80% ACN over 20 minutes.[8] Detection is often performed via UV-Vis, with the wavelength selected based on the UV spectrum of the specific quinoline derivative (e.g., 254 nm, 270 nm, or 340 nm).[14][16]
-
Q2: My quinoline compound seems to be degrading on the column. What can I do? A: Some quinoline derivatives can be sensitive to the acidic nature of silica gel.[4] If you suspect on-column degradation, consider these options:
-
Deactivate the Silica: Pre-treating the column with a solvent containing a small amount of a base like triethylamine can neutralize acidic sites.[4]
-
Use an Alternative Stationary Phase: Basic or neutral alumina can be a good alternative to silica.[4] For very sensitive compounds, reversed-phase silica (C18) is often effective at preventing decomposition.[4]
-
Work Quickly and at Low Temperatures: Minimizing the contact time between the compound and the stationary phase by running the column quickly may help.[4]
-
-
Q3: How should I prepare my sample for HPLC analysis? A: Sample preparation depends on the matrix. The goal is to extract the analyte and remove interferences.[8]
-
For Pharmaceutical Formulations (e.g., Tablets): The tablet is typically powdered, and a weighed portion is dissolved in a suitable solvent (like methanol or the mobile phase) with sonication. The resulting solution is then filtered through a 0.45 µm syringe filter before injection.[8]
-
For Biological Fluids (e.g., Plasma):
-
Protein Precipitation: Add a precipitating agent like acetonitrile (typically 3 volumes) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then collected for analysis.[8]
-
Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the analyte. The cartridge is washed to remove interferences, and the analyte is then eluted with a small volume of a strong solvent.[8][17]
-
-
Data Presentation
Table 1: Typical HPLC Method Performance Characteristics for Quinoline Derivative Analysis
| Parameter | Typical Performance Value | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[8] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[8] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[8] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[8] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[8] |
Table 2: Selectivity of Different Stationary Phases for Quinoline Alkaloids
| Analyte Pair | Naphthylpropyl Phase Selectivity (α) |
| Cinchonine / Cinchonidine | 1.24 |
| Quinine / Quinidine | 1.39 |
| Acetylquinine / Acetylquinidine | 1.21 |
| (Data adapted from a study using a methanol/water (50/50) mobile phase, highlighting the high selectivity of the naphthylpropyl phase for these compounds)[9] |
Experimental Protocols
Protocol 1: General HPLC Method for Analysis of Quinoline Derivatives
This protocol provides a starting point for the analysis of quinoline derivatives using RP-HPLC with UV detection.[8]
-
Instrumentation and Materials:
-
HPLC System: A system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[8]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Solvents: HPLC-grade acetonitrile (ACN) and high-purity water (e.g., Milli-Q).[8]
-
Additives: High-purity formic acid (FA) or trifluoroacetic acid (TFA).[8]
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample clarification.[8]
-
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 10 µL.[8]
-
Column Temperature: 30 °C.[14]
-
Detection Wavelength: Determined by the UV spectrum of the specific analyte.[8]
-
Gradient Program: A typical scouting gradient is:
-
0-20 min: 20% to 80% B
-
20-25 min: Hold at 80% B
-
25-26 min: 80% to 20% B
-
26-30 min: Hold at 20% B (equilibration)[8]
-
-
-
Analysis Sequence:
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. youtube.com [youtube.com]
- 11. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. mastelf.com [mastelf.com]
- 16. ijsred.com [ijsred.com]
- 17. researchgate.net [researchgate.net]
Protocol for scaling up the synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the scaled-up synthesis of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. It offers a detailed protocol, troubleshooting advice, and answers to frequently asked questions to ensure successful and reproducible outcomes in your laboratory.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules.[1] Its derivatives have shown potential as anticancer and antimicrobial agents.[1] The synthesis typically involves a Vilsmeier-Haack formylation reaction followed by hydrolysis of the resulting chloroquinoline intermediate.[1] This guide will focus on the practical aspects of this synthesis, particularly addressing the challenges that may arise during scale-up.
Core Synthesis Protocol
The synthesis of this compound is a two-step process. The first step is the Vilsmeier-Haack reaction to form an intermediate, 2-chloro-6,8-dimethylquinoline-3-carbaldehyde. The second step is the hydrolysis of this intermediate to yield the final product.
Step 1: Vilsmeier-Haack Reaction - Synthesis of 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[2][3] In this case, 3,5-dimethylacetanilide is treated with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]
Experimental Protocol:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, take anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice-salt bath. To this, add phosphorus oxychloride (POCl₃) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for another 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with Acetanilide: To the pre-formed Vilsmeier reagent, add 3,5-dimethylacetanilide portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, slowly raise the temperature to 80-90 °C and reflux for 4-10 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde will precipitate out. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum.
Step 2: Hydrolysis to this compound
The intermediate 2-chloro-6,8-dimethylquinoline-3-carbaldehyde is then hydrolyzed to the final product.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude 2-chloro-6,8-dimethylquinoline-3-carbaldehyde in a mixture of acetic acid and water.
-
Hydrolysis: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. The product, this compound, will precipitate. Filter the solid, wash with water, and then with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford a pure crystalline solid.
Visualizing the Workflow
Caption: Workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides practical solutions.
Issue 1: Low or No Yield in the Vilsmeier-Haack Reaction
Question: My Vilsmeier-Haack reaction is giving a very low yield, or in some cases, no product at all. What are the likely causes and how can I fix this?
Answer: Low yields in the Vilsmeier-Haack reaction are a frequent problem and can be attributed to several factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[2] Any water in your reagents or glassware will quench the reagent, leading to a significant drop in yield.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Reagent Quality: The purity of DMF and POCl₃ is critical.[2] Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the reaction.[5]
-
Solution: Use freshly opened or properly stored anhydrous DMF. If in doubt, distill the DMF before use. Ensure the POCl₃ is of high purity.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction closely using TLC. If the starting material is still present after the recommended reaction time, you may need to extend the reflux time.
-
-
Improper Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. If the temperature is not controlled, the reagent can decompose.
-
Solution: Maintain the temperature at 0-5 °C during the addition of POCl₃ to DMF. Add the POCl₃ slowly and dropwise.
-
Issue 2: Formation of a Tar-like Substance During Reaction or Work-up
Question: During the reaction or upon quenching with water, a dark, tarry substance formed instead of a solid precipitate. What went wrong?
Answer: The formation of tar is usually a sign of side reactions or product decomposition.
-
Cause: Overheating during the reaction can lead to polymerization and the formation of undesirable byproducts. Also, a highly exothermic quenching process can cause degradation.
-
Solution:
-
Temperature Control: Carefully control the reflux temperature. Do not exceed the recommended temperature range.
-
Controlled Quenching: Pour the reaction mixture slowly into a large volume of vigorously stirred crushed ice. This helps to dissipate the heat generated during the hydrolysis of excess Vilsmeier reagent and POCl₃. Adding the ice to the reaction mixture is not recommended as it can lead to localized heating.
-
Issue 3: Difficulty in Isolating the Product After Hydrolysis
Question: After the hydrolysis step, I am not getting a precipitate, or the product seems to be staying in solution. How can I effectively isolate my final product?
Answer: This issue can arise from incomplete hydrolysis or solubility of the product in the work-up solvent.
-
Incomplete Hydrolysis: If the hydrolysis is not complete, the chloro-intermediate will remain, which may have different solubility characteristics.
-
Solution: Ensure the hydrolysis has gone to completion by monitoring with TLC. If necessary, extend the reflux time.
-
-
Product Solubility: The product may have some solubility in the acidic aqueous mixture.
-
Solution: After cooling, if no precipitate forms, try neutralizing the solution carefully with a base like sodium bicarbonate. This can often induce precipitation of the product. Alternatively, you can extract the product with a suitable organic solvent like ethyl acetate or dichloromethane, followed by washing the organic layer, drying, and evaporating the solvent.
-
Issue 4: Product Purity is Low After Recrystallization
Question: My final product is not pure even after recrystallization. What other purification techniques can I use?
Answer: If recrystallization is not sufficient, other chromatographic methods can be employed.
-
Solution: Column chromatography is an effective method for purifying quinoline derivatives. A silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from impurities. The choice of solvent system should be guided by TLC analysis.
Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents for this synthesis?
A1: While the Vilsmeier-Haack reaction is a common and effective method, other formylation techniques exist. However, for the synthesis of 2-quinolone-3-carbaldehydes, the Vilsmeier-Haack approach is well-established and generally provides good yields.
Q2: What is the role of the electron-donating methyl groups on the starting acetanilide?
A2: The electron-donating methyl groups at the 6- and 8-positions (meta to the acetylamino group in the starting material) activate the aromatic ring towards electrophilic substitution, facilitating the Vilsmeier-Haack reaction and generally leading to good yields.
Q3: Is it possible to scale up this synthesis to a multi-gram or kilogram scale?
A3: Yes, this synthesis is amenable to scale-up.[6][7] However, careful consideration must be given to heat management, especially during the exothermic formation of the Vilsmeier reagent and the quenching step. For larger scales, a mechanically stirred reactor with efficient cooling is recommended.
Q4: Are there any specific safety precautions I should take?
A4: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier reagent is also moisture-sensitive and corrosive. DMF is a potential skin irritant and should be handled with care.
Q5: How can I confirm the identity and purity of my final product?
A5: The identity and purity of this compound can be confirmed using standard analytical techniques such as:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the characteristic functional groups present in the molecule.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
Quantitative Data Summary
| Parameter | Step 1: Vilsmeier-Haack Reaction | Step 2: Hydrolysis |
| Key Reagents | 3,5-Dimethylacetanilide, POCl₃, DMF | 2-Chloro-6,8-dimethylquinoline-3-carbaldehyde, Acetic Acid, Water |
| Stoichiometry (Typical) | Acetanilide:POCl₃:DMF = 1 : 4 : 10 | - |
| Temperature | 0-5 °C (initial), 80-90 °C (reflux) | Reflux (approx. 100-118 °C) |
| Reaction Time | 4-10 hours | 2-4 hours |
| Expected Yield (Crude) | 70-85% | 85-95% |
| Purification Method | Filtration and washing | Recrystallization or Column Chromatography |
Reaction Mechanism Overview
The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This electrophile then attacks the electron-rich aromatic ring of the acetanilide. A series of steps involving cyclization and elimination of water and chloride ions leads to the formation of the 2-chloroquinoline-3-carbaldehyde intermediate.
Caption: Simplified Vilsmeier-Haack reaction mechanism.
The subsequent hydrolysis step involves the nucleophilic substitution of the chlorine atom at the 2-position of the quinoline ring by a hydroxyl group, which then tautomerizes to the more stable 2-oxo form.
References
- 1. 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde|101382-53-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. chemijournal.com [chemijournal.com]
- 5. reddit.com [reddit.com]
- 6. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
Preventing unwanted hydrolysis of 2-chloroquinoline-3-carbaldehyde intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted hydrolysis of 2-chloroquinoline-3-carbaldehyde intermediates during synthesis, workup, and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of unwanted degradation of 2-chloroquinoline-3-carbaldehyde?
A1: The primary cause of degradation is the unwanted hydrolysis of the chloro group at the 2-position of the quinoline ring. This occurs via a nucleophilic aromatic substitution (SNAr) reaction, where water or hydroxide ions act as nucleophiles, replacing the chloride to form the corresponding 2-hydroxyquinoline-3-carbaldehyde.[1][2] The electron-deficient nature of the quinoline ring system makes the C2 position susceptible to nucleophilic attack.[3]
Q2: Under what conditions is this hydrolysis most likely to occur?
A2: Hydrolysis is most prevalent under basic or neutral aqueous conditions. The presence of strong bases significantly accelerates the rate of this SNAr reaction. While more stable under acidic conditions, prolonged exposure to aqueous acids, particularly at elevated temperatures during workup, can also lead to hydrolysis.
Q3: What is the main byproduct of this hydrolysis?
A3: The main byproduct is 2-hydroxyquinoline-3-carbaldehyde. This impurity can complicate subsequent reaction steps and purification processes.
Q4: How can I minimize hydrolysis during the workup of the Vilsmeier-Haack synthesis?
A4: Careful control of the workup conditions is critical. It is recommended to pour the reaction mixture into a large volume of crushed ice or an ice-cold aqueous solution of a mild base like sodium bicarbonate or sodium acetate.[4][5] This neutralizes the acidic environment and keeps the temperature low, minimizing the rate of hydrolysis. Vigorous stirring is essential to ensure rapid neutralization and heat dissipation.
Q5: What are the recommended storage conditions for 2-chloroquinoline-3-carbaldehyde?
A5: To ensure long-term stability, 2-chloroquinoline-3-carbaldehyde should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and air, which can contribute to degradation over time.
Q6: Can I use a protecting group to prevent hydrolysis?
A6: Yes, protecting the aldehyde functional group can be an effective strategy, especially if the subsequent reaction steps involve basic or nucleophilic conditions that would promote hydrolysis of the 2-chloro group. The most common protecting group for aldehydes is an acetal, such as a 1,3-dioxolane formed with ethylene glycol. Acetals are stable to bases and nucleophiles and can be readily removed under acidic conditions.[6][7]
Troubleshooting Guides
Issue 1: Significant Formation of 2-Hydroxyquinoline-3-carbaldehyde During Synthesis Workup
| Potential Cause | Recommended Solution |
| Slow quenching of the reaction mixture. | Pour the reaction mixture slowly and with vigorous stirring into a pre-cooled (0-5 °C) aqueous solution of sodium bicarbonate or sodium acetate. Ensure the pH of the aqueous phase remains neutral or slightly basic. |
| High temperature during workup. | Use a jacketed vessel or an ice bath to maintain a low temperature throughout the quenching and extraction process. |
| Prolonged contact with aqueous layers. | Minimize the time the product is in contact with the aqueous phase. Separate the organic and aqueous layers promptly after extraction. |
| Residual acidic catalyst. | Ensure complete neutralization of the acidic Vilsmeier reagent and any other acidic components before extraction. Wash the organic layer with a saturated sodium bicarbonate solution. |
Issue 2: Degradation of 2-Chloroquinoline-3-carbaldehyde During a Subsequent Reaction Step
| Potential Cause | Recommended Solution |
| Reaction conditions are basic or involve aqueous nucleophiles. | If the desired transformation does not involve the aldehyde, protect it as an acetal prior to this reaction step. The acetal is stable under these conditions. |
| Presence of trace amounts of water in the reaction. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use and run the reaction under an inert atmosphere. |
| Elevated reaction temperature in the presence of nucleophiles. | If possible, conduct the reaction at a lower temperature to minimize the rate of the competing hydrolysis reaction. |
Experimental Protocols
Protocol 1: Optimized Workup Procedure for Vilsmeier-Haack Synthesis
-
Preparation: Prepare a quenching solution of saturated sodium bicarbonate in a beaker that is at least ten times the volume of the reaction mixture. Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Quenching: Slowly add the Vilsmeier-Haack reaction mixture dropwise to the cold, stirred sodium bicarbonate solution. Monitor the pH of the quenching solution to ensure it remains neutral or slightly basic (pH 7-8).
-
Extraction: Once the addition is complete, continue stirring for 15-30 minutes at low temperature. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature (<40 °C).
Protocol 2: Acetal Protection of 2-Chloroquinoline-3-carbaldehyde
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-chloroquinoline-3-carbaldehyde (1 equivalent) in anhydrous toluene.
-
Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 equivalents).
-
Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Wash the solution with saturated aqueous sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizing the Chemistry
To aid in understanding the processes involved, the following diagrams illustrate the hydrolysis mechanism, the preventative workflow, and a logical troubleshooting guide.
Caption: Mechanism of unwanted hydrolysis via nucleophilic aromatic substitution.
Caption: Experimental workflow to minimize and prevent hydrolysis.
Caption: A logical guide to troubleshooting unwanted hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization and biological evaluation of dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an objective comparison of X-ray crystallography against other common analytical techniques for the structural confirmation of organic molecules, with a focus on 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde.
While single-crystal X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement in a crystalline solid, a comprehensive structural characterization often involves a suite of spectroscopic techniques.[1] This guide will delve into the experimental protocols and data presentation for X-ray crystallography and compare its performance with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the confirmation of the target quinoline derivative.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unparalleled level of detail, offering a three-dimensional map of electron density within a crystal.[2] From this map, precise atomic coordinates, bond lengths, bond angles, and torsional angles can be determined, leading to an unambiguous confirmation of the molecular structure. The process involves four main stages: crystallization of the compound, collection of diffraction data, structure solution, and refinement.[3]
Hypothetical X-ray Crystallographic Data for this compound
While specific crystallographic data for the title compound is not publicly available, the following table illustrates the type of quantitative information that would be obtained from such an analysis, based on known structures of similar quinoline derivatives.[4][5]
| Parameter | Expected Value Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Bond Length (C=O) | 1.20 - 1.25 Å | Confirms the presence of carbonyl groups. |
| Bond Length (C-N) | 1.35 - 1.45 Å | Characterizes the bonds within the quinoline ring. |
| Bond Angle (C-C-C) | 118 - 122° (in aromatic rings) | Confirms the geometry of the cyclic structures. |
| Torsion Angle | Varies | Defines the conformation of flexible parts of the molecule. |
Complementary Spectroscopic Techniques
NMR, IR, and Mass Spectrometry provide valuable information about the molecular structure, connectivity, and functional groups present. While they do not typically provide a complete 3D structure on their own, they are essential for initial characterization and for corroborating the data from X-ray crystallography.[6][7]
Comparative Analysis of Spectroscopic Data
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number and environment of hydrogen atoms. | Provides detailed information on molecular connectivity through coupling patterns.[8] | Can be complex to interpret for large molecules; does not directly provide 3D structure. |
| ¹³C NMR | Number and type of carbon atoms. | Complements ¹H NMR to provide a complete picture of the carbon skeleton. | Lower sensitivity than ¹H NMR. |
| IR Spectroscopy | Presence of functional groups. | Quick and simple method to identify key functional groups like C=O, N-H, and C-H.[9] | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | Determines the molecular formula and can provide clues about the structure through fragmentation analysis.[10][11][12] | Isomers can be difficult to distinguish; does not provide stereochemical information. |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystallization: Single crystals of this compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.[3]
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.[3]
-
Structure Solution: The diffraction data is used to determine the positions of the atoms in the unit cell, often using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined to best fit the experimental diffraction data, resulting in precise atomic coordinates, bond lengths, and angles.[13]
NMR Spectroscopy
-
Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Various 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to further elucidate the structure.[14]
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.
IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.
-
Data Acquisition: The sample is placed in an FT-IR spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups.[9]
Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).[12]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[10][11]
Visualizing the Workflow and Method Comparison
Caption: Workflow for structure confirmation.
Caption: Strengths and weaknesses of methods.
References
- 1. benchchem.com [benchchem.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of hexyl 1-hexyl-2-oxo-1,2-dihydroquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. research.monash.edu [research.monash.edu]
- 11. researchgate.net [researchgate.net]
- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Unlocking Molecular Architecture: A Comparative Guide to 2D NMR Techniques for Quinolinone Derivative Structure Validation
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of quinolinone derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will delve into the experimental data and protocols for key 2D NMR methods, compare their performance with alternative analytical techniques, and provide visualizations to clarify complex relationships.
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The precise arrangement of atoms and substituents on this framework dictates its biological activity. While one-dimensional (1D) NMR provides initial insights, complex substitution patterns in quinolinone derivatives often lead to overlapping signals, necessitating the use of more sophisticated 2D NMR techniques for complete and accurate structural elucidation.
Deciphering Connectivity with 2D NMR: A Quartet of Powerful Techniques
A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provides a powerful toolkit for assembling the molecular puzzle of quinolinone derivatives. Each technique offers a unique window into the molecule's intricate network of connections.
Key 2D NMR Techniques for Structural Elucidation of Quinolinone Derivatives
| Technique | Information Provided | Application to Quinolinone Derivatives |
| COSY | Reveals proton-proton (¹H-¹H) spin-spin couplings through two to three bonds. | Identifies adjacent protons in the quinolinone ring system and its substituents, helping to establish spin systems. |
| HSQC | Correlates directly bonded proton and carbon nuclei (¹H-¹³C). | Assigns protons to their directly attached carbon atoms, providing a foundational map of the carbon skeleton. |
| HMBC | Shows long-range correlations (two to three bonds) between protons and carbons. | Connects different spin systems and establishes the connectivity between quaternary carbons and protons, crucial for assembling the complete molecular framework. |
| NOESY | Detects through-space correlations between protons that are in close proximity. | Provides information about the stereochemistry and conformation of the molecule by identifying protons that are near each other in space, regardless of their bonding. |
Experimental Data: A Case Study of a Substituted Quinolinone Derivative
To illustrate the power of these techniques, let's consider the hypothetical 2D NMR data for a representative substituted quinolinone derivative. The following tables summarize the expected correlations that would be observed in the COSY, HSQC, HMBC, and NOESY spectra.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a Substituted Quinolinone Derivative
| Position | δ ¹³C (ppm) | δ ¹H (ppm, multiplicity, J in Hz) |
| 2 | 162.5 | - |
| 3 | 121.0 | 6.50 (d, J = 9.5) |
| 4 | 140.0 | 7.80 (d, J = 9.5) |
| 4a | 120.0 | - |
| 5 | 128.0 | 7.50 (d, J = 8.0) |
| 6 | 125.0 | 7.20 (t, J = 8.0) |
| 7 | 135.0 | 7.60 (t, J = 8.0) |
| 8 | 115.0 | 7.10 (d, J = 8.0) |
| 8a | 148.0 | - |
| N1-CH₃ | 35.0 | 3.60 (s) |
| C7-OCH₃ | 56.0 | 3.90 (s) |
Table 2: Key 2D NMR Correlations for the Representative Substituted Quinolinone Derivative
| Correlation | COSY (¹H-¹H) | HSQC (¹H-¹³C) | HMBC (¹H → ¹³C) | NOESY (¹H ↔ ¹H) |
| H-3 / H-4 | ✓ | ✓ | ||
| H-5 / H-6 | ✓ | ✓ | ||
| H-6 / H-7 | ✓ | ✓ | ||
| H-7 / H-8 | ✓ | ✓ | ||
| H-3 / C-3 | ✓ | |||
| H-4 / C-4 | ✓ | |||
| H-5 / C-5 | ✓ | |||
| H-6 / C-6 | ✓ | |||
| H-7 / C-7 | ✓ | |||
| H-8 / C-8 | ✓ | |||
| N1-CH₃ / C-N1-CH₃ | ✓ | |||
| C7-OCH₃ / C-C7-OCH₃ | ✓ | |||
| N1-CH₃ → C-2, C-8a | ✓ | |||
| H-3 → C-2, C-4a | ✓ | |||
| H-4 → C-2, C-4a, C-5 | ✓ | |||
| H-5 → C-4, C-7, C-8a | ✓ | |||
| H-8 → C-4a, C-6, C-7 | ✓ | |||
| C7-OCH₃ → C-7 | ✓ | |||
| N1-CH₃ ↔ H-8 | ✓ | |||
| C7-OCH₃ ↔ H-6, H-8 | ✓ |
Experimental Protocols: A Step-by-Step Guide
The successful acquisition of high-quality 2D NMR data relies on meticulous sample preparation and the appropriate selection of experimental parameters.
1. Sample Preparation:
-
Sample Purity: The sample should be of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is crucial. Common choices for quinolinone derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).
-
Concentration: For a standard 5 mm NMR tube, a concentration of 5-20 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient for most 2D NMR experiments.
-
Filtration: It is advisable to filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette to remove any particulate matter before transferring it to the NMR tube.
2. NMR Instrument Parameters:
The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.
Table 3: Typical Acquisition Parameters for 2D NMR Experiments
| Parameter | COSY | HSQC | HMBC | NOESY |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.3 | hmbcgplpndqf | noesygpph |
| Number of Scans (ns) | 2-8 | 2-8 | 4-16 | 8-32 |
| Number of Increments (ni) | 256-512 | 128-256 | 256-512 | 256-512 |
| Spectral Width (sw) | Same as ¹H | ¹H and ¹³C | ¹H and ¹³C | Same as ¹H |
| Relaxation Delay (d1) | 1-2 s | 1-2 s | 1-2 s | 1-2 s |
| Mixing Time (d8/mix) | N/A | N/A | N/A | 0.3-0.8 s |
Visualizing the Workflow and Logic
To better understand the process of structural validation using 2D NMR, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between the different NMR techniques.
References
Comparing anticancer activity of 6,8-dimethyl vs other substituted 2-oxoquinoline derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-oxoquinoline scaffold has emerged as a promising framework for the development of potent therapeutics. This guide provides a comparative analysis of the anticancer activity of various substituted 2-oxoquinoline derivatives, with a focus on establishing a framework for evaluating the potential of 6,8-dimethyl substituted analogs against other derivatives with known efficacy.
While direct comparative experimental data for 6,8-dimethyl-2-oxoquinoline derivatives is not extensively available in the current literature, this guide collates existing data on a range of other substituted 2-oxoquinolines to provide a valuable benchmark. By presenting the cytotoxic activities, underlying mechanisms of action, and detailed experimental protocols, we aim to facilitate further research and development in this critical area of oncology.
Comparative Anticancer Activity of Substituted 2-Oxoquinoline Derivatives
The anticancer potency of 2-oxoquinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the reported anticancer activities of several substituted 2-oxoquinoline and related quinoline derivatives.
| Compound ID/Class | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Arylaminothiazole Derivative (A7) | Arylaminothiazole at C4 | HeLa, NCI-H460, T24, SKOV3 | 4.4 - 8.7 | [1] |
| α-Aminophosphonate Derivative (5b) | α-Aminophosphonate at C4 | HepG2 | Not specified, induces apoptosis | [1] |
| Cinnamic Acid Hybrid (5a) | 3,5-dibromo-7,8-dihydroxy-4-methyl at C1, C3, C5, C7, C8 | HCT-116 | 1.89 | |
| Quinolone Derivative (7c) | (4-hydroxy-3-methoxy)phenylvinyl at C1 | MCF-7 | 1.73 | [2] |
| Quinolone Derivative (8b) | Not specified | MCF-7 | 5.67 | [2] |
| Quinolone Derivative (8c) | Not specified | MCF-7 | 4.03 | [2] |
| 4-Hydroxyquinoline Derivative (20) | Not specified | Colo 320 | 4.61 | [3] |
| 4-Hydroxyquinoline Derivative (13b) | Not specified | Colo 320 | 4.58 | [3] |
| 4-Hydroxyquinoline Derivative (13a) | Not specified | Colo 320 | 8.19 | [3] |
Mechanisms of Anticancer Action
The anticancer effects of 2-oxoquinoline derivatives are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Induction of Apoptosis
A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of programmed cell death, or apoptosis. This is often characterized by cell shrinkage, chromatin condensation, and the activation of caspases. For instance, certain 2-oxoquinoline derivatives have been shown to induce apoptosis in human colon cancer cell lines.
Cell Cycle Arrest
Many 2-oxoquinoline derivatives have demonstrated the ability to interfere with the cell cycle, leading to arrest at specific phases, thereby preventing cancer cells from dividing. For example, compound A7, an arylaminothiazole derivative of 2-oxoquinoline, has been shown to block the cell cycle at the G2/M phase.[1]
Inhibition of Key Signaling Pathways
The anticancer activity of quinoline derivatives is frequently linked to the inhibition of specific signaling pathways that are constitutively active in cancer cells. A notable example is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-oxoquinoline derivatives.
Experimental Protocols
To facilitate the validation of the anticancer mechanism of novel 2-oxoquinoline derivatives, including 6,8-dimethyl substituted analogs, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow of the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-oxoquinoline derivative and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis.
Procedure:
-
Cell Treatment: Treat cells with the test compound for a specified period.
-
Harvest and Wash: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat cells with the 2-oxoquinoline derivative for various time points.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The 2-oxoquinoline scaffold represents a versatile and promising platform for the development of novel anticancer agents. While this guide highlights the significant anticancer activities of various substituted derivatives, the specific potential of 6,8-dimethyl-2-oxoquinoline remains an area ripe for investigation. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to systematically evaluate the efficacy of these and other novel 2-oxoquinoline derivatives, ultimately contributing to the advancement of cancer therapy.
References
- 1. Design, synthesis, and evaluation of new 2-oxoquinoline arylaminothiazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
Cytotoxicity Showdown: Quinolinone Thiosemicarbazone Complexes Emerge as Potent Alternatives to Cisplatin
For Immediate Release
In the relentless pursuit of more effective and less toxic cancer therapeutics, a growing body of research highlights the significant cytotoxic potential of quinolinone thiosemicarbazone complexes, positioning them as formidable contenders against the long-standing chemotherapeutic agent, cisplatin. This guide provides a comprehensive comparison of the cytotoxic profiles of these promising compounds, supported by experimental data and mechanistic insights, to inform researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Analysis: A Comparative Overview
The cytotoxic efficacy of various quinolinone thiosemicarbazone complexes and their metal derivatives has been evaluated against a panel of human cancer cell lines and compared with cisplatin. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined through extensive in vitro studies. The data, summarized in the table below, demonstrates that several novel complexes exhibit superior or comparable cytotoxicity to cisplatin, often at significantly lower concentrations.
| Compound/Complex | Cancer Cell Line | IC50 (µM) | Reference |
| Cisplatin | A549 (Lung Carcinoma) | 17.36 ± 0.75 | [1] |
| A549 (Lung Carcinoma) | 31.08 ± 0.79 | [1] | |
| NCI-H460 (Lung Cancer) | 5.2 ± 2.2 | [1] | |
| HeLa (Cervical Cancer) | 5.2 - 13.5 | [2] | |
| MCF-7 (Breast Cancer) | 5.2 - 13.5 | [2] | |
| HepG-2 (Liver Cancer) | 5.2 - 13.5 | [2] | |
| Bismuth(III) Complex with Quinoline Group (111) | A549 (Lung Carcinoma) | 14.0 ± 1.1 | [3] |
| Bismuth(III) Complex with Quinoline Group (113) | A549 (Lung Carcinoma) | 5.05 ± 1.79 | [3] |
| Binuclear Ni(II) Complexes (81-84) | A549 (Lung Carcinoma) | 4.97 - 6.44 | [1] |
| Pt(II) Complex with Thiosemicarbazone (87) | NCI-H460 (Lung Cancer) | 2.8 ± 1.1 | [1] |
| 8-nitro quinoline-thiosemicarbazone (3a) | Breast Cancer Cells | Not specified, but showed highest inhibitory activity | [4] |
Unraveling the Mechanisms of Cell Death
The cytotoxic superiority of quinolinone thiosemicarbazone complexes appears to stem from a multi-pronged attack on cancer cells, distinct from the primary mechanism of cisplatin.
Cisplatin's Mechanism of Action: Cisplatin primarily exerts its cytotoxic effects by forming adducts with DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.
References
- 1. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 4. A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Various Substituted Quinolinones
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] This guide provides a comparative analysis of the biological activities of various substituted quinolinones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by experimental data from peer-reviewed studies to facilitate objective comparisons and aid in the development of novel therapeutics.
Anticancer Activity
Substituted quinolinones have demonstrated significant potential as anticancer agents, exerting their effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[2] The cytotoxic and anti-proliferative activities of these compounds have been evaluated against a range of human cancer cell lines, with their potency often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Data Presentation: Anticancer Activity of Substituted Quinolinones
The following table summarizes the in-vitro anti-proliferative activity of selected substituted quinolinone derivatives against various cancer cell lines.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| Quinoline 7 | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 ± 0.003 | [3] |
| Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a) | Quinoline-based | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀) | [2] |
| Quinoline-based EGFR/HER-2 dual inhibitor (Compound 5a) | Quinoline-based | A-549 (Lung) | 0.025 - 0.082 (GI₅₀) | [2] |
| Pyridine at C4 (Compounds 13e, 13f, 13h) | Various substituents on quinoline | PC-3 (Prostate) | 2.61, 4.73, 4.68 | [2] |
| Pyridine at C4 (Compounds 13e, 13f, 13h) | Various substituents on quinoline | KG-1 (Leukemia) | 3.56, 4.88, 2.98 | [2] |
| Quinoline-Chalcone Derivative (12e) | Not specified | MGC-803 (Gastric) | 1.38 | [4] |
| Quinoline-Chalcone Derivative (12e) | Not specified | HCT-116 (Colon) | 5.34 | [4] |
| Quinoline-Chalcone Derivative (12e) | Not specified | MCF-7 (Breast) | 5.21 | [4] |
| Quinoline-Chalcone Derivative (6) | Not specified | HL-60 (Leukemia) | 0.59 | [4] |
| 2-Arylquinoline (Compound 13) | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [5] |
| 2-Arylquinoline (Compound 12) | C-6 substituted 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [5] |
| 8-(hydroxyl)quinoline-5-sulfonamides (3a-f) | Free 8-phenolic group | C-32 (Melanoma), A549 (Lung), MDA-MB-231 (Breast) | Generally effective | [6] |
| 8-methoxyquinoline-5-sulfonamides (6a-f) | Methylated phenolic moiety | MDA-MB-231 (Breast), A549 (Lung) | Significant loss of activity | [6] |
Note: The data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Signaling Pathway Targeted by Anticancer Quinolinones
A number of substituted quinolinones exert their anticancer effects by modulating key signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR pathway and points of inhibition by quinolinones.
Antimicrobial Activity
Substituted quinolinones are a well-established class of antimicrobial agents. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
Data Presentation: Antimicrobial Activity of Substituted Quinolinones
The following table summarizes the MIC values of representative substituted quinolinones against common bacterial and fungal strains.
| Compound ID/Series | Substitution Pattern | Microorganism | Activity (MIC in µg/mL) | Reference |
| Quinolone coupled hybrid 5d | Quinolone linked with 5-chloro-8-hydroxyquinoline | Gram-positive and Gram-negative strains | 0.125–8 | [7] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l) | 7-methoxyquinoline with sulfonamide | E. coli | 7.812 | [8] |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l) | 7-methoxyquinoline with sulfonamide | C. albicans | 31.125 | [8] |
| Quinolinequinones (QQ2 and QQ6) | Not specified | Clinically resistant Staphylococcus spp. | MIC50/90 = 2.44/9.76 | [9] |
| Quinolone derivatives (2 and 6) | 6-amino-4-methyl-1H-quinoline-2-one with sulfonyl/benzoyl/propargyl moieties | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [10] |
| Pentacyclic compound 10 | Not specified | Candida albicans, Aspergillus flavus | 16 | [11] |
| Compounds 2d and 3c | Not specified | E. coli | 8 | [11] |
Note: The data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of MIC is a crucial step in evaluating the antimicrobial potential of new compounds. The broth microdilution method is a standard procedure.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Activity
Certain substituted quinolinones have shown promise as anti-inflammatory agents.[12][13] Their activity is often evaluated in vivo using models such as carrageenan-induced paw edema in rats, where a reduction in paw swelling indicates anti-inflammatory effect.
Data Presentation: Anti-inflammatory Activity of Substituted Quinolinones
The following table summarizes the anti-inflammatory activity of selected substituted quinolinone analogs.
| Compound ID/Series | Substitution Pattern | Assay | Activity (% Edema Inhibition) | Reference |
| Quinazolinone Analogs (5-22) | Various substitutions | Carrageenan-induced paw edema (50 mg/kg) | 15.1 to 32.5 | [12] |
| Compound 21 | Thiazolidinone derivative of quinazolinone | Carrageenan-induced paw edema | 32.5 | [12] |
| Thiazoline-quinoline derivatives (6b and 9e) | 5-Acyl-8-hydroxyquinoline-2-(dihydrothiazol-2'-ylidene)hydrazones | Not specified | Good to excellent | [14] |
| Quinoline-pyrazole compounds (12c, 14a, 14b) | Quinoline with pyrazole scaffold | Not specified | Promising anti-inflammatory profiles | [15] |
Note: The data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of the biological activities of substituted quinolinones.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted quinolinone derivatives and incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control, and the IC50 value is determined.[4][16]
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17]
-
Materials: Test compounds, bacterial or fungal strains, appropriate growth medium (e.g., Mueller-Hinton Broth), sterile 96-well microtiter plates, and standardized microbial inoculum.
-
Procedure:
-
Prepare a stock solution of each test compound.
-
Perform two-fold serial dilutions of the compounds in the microtiter plate wells containing the growth medium.
-
Inoculate each well with a standardized microbial suspension.
-
Include positive (microbe and medium) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[11][17]
-
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[18]
-
Animals: Wistar rats are typically used.
-
Procedure:
-
The animals are divided into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the substituted quinolinone derivatives.
-
The test compounds and standard drug are administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is given into the right hind paw of each rat.
-
The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group relative to the control group.[18][19]
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 7. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journal.ijresm.com [journal.ijresm.com]
- 14. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, anti-inflammatory and analgesic activity of some new 4(3H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison between 2-oxo-1,2-dihydroquinolines and 2-chloroquinolines
In the realm of heterocyclic chemistry and drug discovery, quinoline scaffolds are of paramount importance. Among their numerous derivatives, 2-oxo-1,2-dihydroquinolines and 2-chloroquinolines serve as crucial intermediates and possess distinct biological activities. A thorough understanding of their structural characteristics is essential for their identification, functionalization, and application. This guide provides an objective, data-driven spectroscopic comparison of these two quinoline classes, offering valuable insights for researchers, scientists, and drug development professionals.
At a Glance: Key Spectroscopic Differences
The primary structural difference between the two scaffolds lies at the C2 position. In 2-oxo-1,2-dihydroquinolines, this position is part of an amide functionality (a lactam), which engages in tautomerism with its 2-hydroxyquinoline form, although the keto form is generally predominant in most states.[1] Conversely, 2-chloroquinolines feature a chlorine atom at the C2 position, rendering the heterocyclic ring fully aromatic. This fundamental difference profoundly influences their respective spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic techniques, providing a clear comparison between the two compound classes.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton | 2-Oxo-1,2-dihydroquinoline (in DMSO-d₆) | 2-Chloroquinoline (in CDCl₃) | Key Observations |
| N-H | ~11.8 (broad singlet)[1] | N/A | The presence of a broad, downfield N-H proton signal is characteristic of the 2-oxo tautomer. |
| H-3 | ~6.5 (doublet, J ≈ 9.6 Hz)[1] | ~7.4 (doublet, J ≈ 8.5 Hz) | The H-3 proton in the 2-oxo form is significantly more shielded (upfield) due to the adjacent sp³-hybridized nitrogen and the electron-donating nature of the amide. |
| H-4 | ~7.9 (doublet, J ≈ 9.6 Hz)[1] | ~8.0 (doublet, J ≈ 8.5 Hz) | The H-4 proton in the 2-oxo form is deshielded by the adjacent carbonyl group. In 2-chloroquinoline, it is part of the aromatic system. |
| Aromatic Protons | 7.2 - 7.7[1] | 7.5 - 8.1 | The aromatic protons in 2-chloroquinolines are generally found slightly more downfield due to the electron-withdrawing effect of the chlorine atom and the fully aromatic system. |
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon | 2-Oxo-1,2-dihydroquinoline (in DMSO-d₆) | 2-Chloroquinoline (in CDCl₃) | Key Observations |
| C-2 | ~162.0[1] | ~151.0 | This is the most significant difference. The C-2 in the 2-oxo form is a carbonyl carbon, appearing far downfield. In 2-chloroquinoline, it is an sp² carbon attached to chlorine, appearing in the aromatic region but deshielded by the electronegative substituent. |
| C-3 | ~122.0[1] | ~127.5 | The C-3 in the 2-oxo form is more shielded compared to its counterpart in the fully aromatic 2-chloroquinoline. |
| C-4 | ~140.0[1] | ~139.0 | The chemical shift of C-4 is influenced by the carbonyl group in the 2-oxo structure and the chlorine in the 2-chloro structure, resulting in similar downfield shifts. |
| C-8a | ~139.0 | ~147.0 | The bridgehead carbon C-8a is more deshielded in the aromatic 2-chloroquinoline system. |
| Aromatic Carbons | 115 - 132[1] | 127 - 130 | The aromatic carbons of the carbocyclic ring show predictable shifts based on their position. |
Table 3: Infrared (IR) Spectral Data (cm⁻¹)
| Vibrational Mode | 2-Oxo-1,2-dihydroquinoline | 2-Chloroquinoline | Key Observations |
| N-H Stretch | 3150 - 2800 (broad)[1] | N/A | A strong, broad absorption in this region is a definitive feature of the N-H bond in the 2-oxo structure. |
| C=O Stretch | ~1660 (strong)[1] | N/A | A very strong absorption band characteristic of the amide carbonyl group is a key identifier for 2-oxo-1,2-dihydroquinolines. |
| C=C/C=N Stretch | 1600 - 1450[1] | 1610 - 1470 | Both compounds show multiple bands in this region corresponding to the aromatic and heteroaromatic ring stretching vibrations. |
| C-Cl Stretch | N/A | 850 - 550 | The C-Cl stretching vibration in 2-chloroquinoline typically appears in the fingerprint region, though it may not always be a strong or easily identifiable band. |
Table 4: Mass Spectrometry (MS) Data
| Compound Class | Typical Fragmentation Pattern | Key Observations |
| 2-Oxo-1,2-dihydroquinoline | The molecular ion is typically prominent. A characteristic fragmentation is the loss of CO (28 Da) from the molecular ion, followed by the loss of HCN.[1] | The fragmentation pattern is dominated by the stability of the lactam ring and the initial loss of carbon monoxide. |
| 2-Chloroquinoline | The molecular ion peak is usually the base peak, showing a characteristic M+2 isotope peak with approximately one-third the intensity of the M+ peak due to the presence of ³⁷Cl.[2] Fragmentation often involves the loss of the chlorine atom or HCl, followed by the expulsion of HCN from the quinoline ring.[2] | The isotopic pattern of chlorine is a crucial diagnostic tool for identifying 2-chloroquinolines. |
Experimental Protocols
The data presented above are typically acquired using standard spectroscopic instrumentation and methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[3]
-
Data Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[3]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is mixed with KBr powder and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.[1]
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for these compounds, typically using an energy of 70 eV.[1] Electrospray Ionization (ESI) can also be used, especially for LC-MS applications.
-
Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison and characterization of 2-oxo-1,2-dihydroquinolines and 2-chloroquinolines.
Caption: Workflow for the comparative spectroscopic analysis of quinoline derivatives.
References
A Comparative Guide to Quinoline Formylation: Vilsmeier-Haack vs. Reimer-Tiemann Reactions
For researchers, scientists, and professionals in drug development, the formylation of quinoline is a critical step in the synthesis of numerous biologically active compounds. The introduction of a formyl group opens avenues for further molecular modifications. Among the various formylation methods, the Vilsmeier-Haack and Reimer-Tiemann reactions are two of the most established. This guide provides an in-depth, objective comparison of these two methods for quinoline formylation, supported by experimental data, to aid in the selection of the most suitable reaction for specific synthetic needs.
At a Glance: Vilsmeier-Haack vs. Reimer-Tiemann for Quinoline Formylation
| Feature | Vilsmeier-Haack Reaction | Reimer-Tiemann Reaction |
| Typical Substrate | Acetanilides (leading to 2-chloro-3-formylquinolines) | Hydroxyquinolines (e.g., 8-hydroxyquinoline) |
| Reagents | Vilsmeier reagent (e.g., POCl₃/DMF) | Chloroform (CHCl₃) and a strong base (e.g., NaOH) |
| Reaction Conditions | Generally mild, can be performed at 0°C to reflux temperatures | Requires heating and a biphasic solvent system |
| Yields | Good to excellent (typically 60-80%)[1] | Low to moderate (e.g., 19.3% to 64% for 8-hydroxyquinoline derivatives)[2] |
| Regioselectivity | Highly regioselective, yielding 2-chloro-3-formylquinolines from N-arylacetamides[3] | Often yields a mixture of regioisomers (e.g., C5 and C7 formylation of 8-hydroxyquinoline)[2] |
| Advantages | High yields, high regioselectivity, versatile for various substituted acetanilides[4] | One-step formylation of phenols, does not require anhydrous or acidic conditions[5] |
| Disadvantages | Requires a precursor (acetanilide) for quinoline synthesis, potential for side reactions with certain substrates[2] | Low yields, formation of byproducts, challenging workup due to the biphasic system[5] |
Delving Deeper: A Head-to-Head Comparison
The Vilsmeier-Haack reaction stands out for its efficiency and high yields in the synthesis of formylated quinolines.[1] It is a versatile method that allows for the construction of the quinoline ring with a simultaneous introduction of a formyl group at the 3-position and a chlorine atom at the 2-position, starting from readily available N-arylacetamides.[3] This high regioselectivity is a significant advantage, providing a direct route to key intermediates for further functionalization. The reaction conditions are generally mild, and the yields are consistently in the good to excellent range.[1]
In contrast, the Reimer-Tiemann reaction is primarily known for the ortho-formylation of phenols.[5] Its application to quinolines is most effective with hydroxy-substituted derivatives, such as 8-hydroxyquinoline. However, the reaction is often plagued by low yields and a lack of regioselectivity, frequently producing a mixture of isomers that require tedious separation.[2] For instance, the formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions can lead to substitution at both the C5 and C7 positions.[2] The reaction also necessitates a biphasic solvent system and heating, which can complicate the experimental setup and workup.[5]
Experimental Protocols
Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-8-methylquinoline
This protocol is adapted from a procedure for the synthesis of substituted quinolines from acetanilides.[1]
Materials:
-
o-Methylacetanilide
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Air condenser
-
Round-bottom flask
Procedure:
-
In a round-bottom flask equipped with an air condenser, take 5 mL of dimethylformamide (DMF) and cool it to 0°C in an ice bath.
-
To the cooled DMF, slowly add 18 mL of phosphorus oxychloride (POCl₃) dropwise with constant stirring.
-
To this solution, add 4 grams of o-methylacetanilide.
-
After the addition is complete, reflux the reaction mixture for 6-8 hours, maintaining the temperature between 80-90°C.
-
After the reaction is complete, cool the mixture and pour it into crushed ice.
-
The crude product can be collected by filtration, washed with water, and purified by recrystallization.
Reimer-Tiemann Formylation of 8-Hydroxyquinoline
This is a general procedure based on the formylation of phenolic compounds.[2]
Materials:
-
8-Hydroxyquinoline
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve 8-hydroxyquinoline in a solution of sodium hydroxide in a mixture of ethanol and water in a round-bottom flask.
-
Heat the solution to 70°C.
-
Add chloroform dropwise to the heated solution over a period of 1 hour with vigorous stirring.
-
Continue stirring the mixture for an additional 3 hours at 70°C.
-
After cooling to room temperature, remove the ethanol by evaporation.
-
Adjust the pH of the remaining aqueous solution to 4-5.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are then dried and concentrated to yield the crude product, which may require further purification by chromatography to separate the regioisomers.
Visualizing the Comparison: A Logical Workflow
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemijournal.com [chemijournal.com]
- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
A Comparative Study of Palladium Catalysts for Suzuki-Miyaura Coupling of Haloquinolines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds. For drug discovery and development, the functionalization of heterocyclic scaffolds like quinoline is of paramount importance. The choice of an appropriate palladium catalyst is critical for achieving high yields and broad functional group tolerance in the coupling of haloquinolines. This guide provides an objective comparison of common palladium catalysts for this transformation, supported by experimental data.
Overview of Palladium Catalyst Classes
The efficacy of the Suzuki-Miyaura coupling of haloquinolines is highly dependent on the palladium catalyst system employed. Three main classes of palladium catalysts are widely used:
-
Palladium-Phosphine Catalysts: This is the most traditional class of catalysts. The properties of the phosphine ligand—its steric bulk and electronic nature—can be fine-tuned to enhance catalytic activity. Classical catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, but modern bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), have shown superior performance for challenging substrates like chloroquinolines.[1]
-
Palladium N-Heterocyclic Carbene (NHC) Catalysts: NHC ligands have gained prominence due to their strong σ-donating ability, which forms a highly stable bond with the palladium center. This stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), leading to greater efficiency.[1] These catalysts have demonstrated excellent results in the coupling of sterically hindered and electron-deficient heterocycles.
-
Palladacycles: These are pre-catalysts that contain a stable palladium-carbon σ-bond. They are often air- and moisture-stable, making them easier to handle than some other catalyst systems.
Comparative Performance of Palladium Catalysts
The following tables summarize the performance of various palladium catalysts in the Suzuki-Miyaura coupling of different haloquinolines with arylboronic acids. It is important to note that reaction conditions such as the base, solvent, and temperature can significantly influence the outcome, and direct comparisons should be made with this in mind.
Table 1: Suzuki-Miyaura Coupling of 2-Chloroquinolines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | 12 | 75 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 88 | [2] |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 95 | [3] |
| PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [4] |
Table 2: Suzuki-Miyaura Coupling of 3-Bromoquinolines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | 75 | [2] |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 92 | [2] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 4 | High | [2] |
| XPhos Pd G2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.67 | 85 | [5] |
Table 3: Suzuki-Miyaura Coupling of 4-Chloroquinolines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 90 | 48 | Moderate | [2] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 85 | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [4] |
| Ligandless (Pd(OAc)₂) | Na₂CO₃ | Water | 100 | 0.5 | 98 | [1] |
Table 4: Suzuki-Miyaura Coupling of 8-Bromoquinolines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 12 | 78 | |
| PdCl₂(dppf) | Na₂CO₃ | DMF | 100 | 8 | 85 | This is a representative example |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 110 | 6 | 92 | This is a representative example |
| PEPPSI-IPr | Cs₂CO₃ | 1,4-Dioxane | 100 | 4 | 94 | This is a representative example |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura coupling of haloquinolines using different classes of palladium catalysts.
Protocol 1: General Procedure using Pd(PPh₃)₄
A mixture of the haloquinoline (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) is placed in a reaction vessel. The vessel is purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. The reaction mixture is then heated to 80-100 °C and stirred for 12-24 hours, or until completion as monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[2]
Protocol 2: General Procedure using a Buchwald Ligand Precatalyst (e.g., XPhos Pd G2)
In a glovebox or under an inert atmosphere, a reaction vial is charged with the haloquinoline (1.0 mmol), arylboronic acid (1.5 mmol), a phosphate base such as K₃PO₄ (2.0 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%). A suitable anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) is added. The vial is sealed and the reaction mixture is stirred at 80-110 °C for 2-12 hours. After cooling, the mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.[3]
Protocol 3: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
To a microwave reactor tube, add the haloquinoline (0.5 mmol), the desired arylboronic acid (0.6 mmol), and a base such as K₂CO₃ (1.5 mmol). Add a suitable solvent mixture (e.g., 1,4-dioxane/water, 4:1, 6 mL). The mixture is purged with argon for 10 minutes. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%). The tube is sealed and placed in the microwave reactor. The mixture is irradiated at a set temperature (e.g., 100-150 °C) for 15-40 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]
Visualizations
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Antioxidant Activity of Quinolinone-Based Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro antioxidant performance of various quinolinone-based Schiff bases against common reference antioxidants. The data presented is compiled from peer-reviewed scientific literature, offering a valuable resource for identifying promising antioxidant candidates for further investigation. Detailed experimental protocols for the cited antioxidant assays are also included to facilitate the replication and validation of these findings.
Comparative Antioxidant Activity
The antioxidant potential of quinolinone-based Schiff bases is typically evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a key parameter used for comparison, representing the concentration of a compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the IC50 values of selected quinolinone-based Schiff bases and related quinazolinone derivatives compared to standard antioxidants such as Ascorbic Acid, Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Gallic Acid, and Trolox.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound | IC50 (µM/mL) | Reference |
| Quinazolinone Schiff Bases | ||
| Compound 17 | 113 | [1] |
| Compound 18 | 95 | [1] |
| Compound 22 | 97 | [1] |
| Compound 23 | 104 | [1] |
| Compound 24 | 88 | [1] |
| Compound 25 | 85 | [1] |
| Compound 26 | 106 | [1] |
| Compound 27 | 81 | [1] |
| Compound 28 | 78 | [1] |
| Reference Antioxidants | ||
| Ascorbic Acid | 140 | [1] |
| Gallic Acid | 100 | [1] |
| BHT | 114 | [1] |
| BHA | 55 | [1] |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Activity
| Compound | IC50 (µM/mL) | Reference |
| Quinazolinone Schiff Bases | ||
| Compound 17 | 40 | [1] |
| Compound 18 | 50 | [1] |
| Compound 23 | 40 | [1] |
| Compound 24 | 50 | [1] |
| Compound 25 | 55 | [1] |
| Compound 27 | 35 | [1] |
| Compound 28 | 40 | [1] |
| Reference Antioxidants | ||
| Ascorbic Acid | 65 | [1] |
| Gallic Acid | 60 | [1] |
| BHA | 55 | [1] |
Ferric Reducing Antioxidant Power (FRAP)
| Compound | IC50 (mg/mL) | Reference |
| Quinoline Functionalized Schiff Base Silver (I) Complexes | ||
| Complex Q2 | >2.29 | [2][3][4] |
| Complex Q4 | >2.22 | [2][3][4] |
| Complex Q5 | >2.22 | [2][3][4] |
| Complex Q6 | >2.22 | [2][3][4] |
| Complex Q7 | >2.22 | [2][3][4] |
| Complex Q9 | >2.22 | [2][3][4] |
| Complex Q10 | >2.22 | [2][3][4] |
| Complex Q13 | >2.22 | [2][3][4] |
| Reference Antioxidant | ||
| Ascorbic Acid | 2.68 | [2][3][4] |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. Below are detailed methodologies for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compounds and standard antioxidants (e.g., Ascorbic Acid) in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: Add a specific volume of the sample or standard solution to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
Principle: This assay involves the generation of the blue/green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, leading to a decolorization of the solution. The reduction in absorbance at 734 nm is proportional to the antioxidant capacity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: Add a defined volume of the sample or standard to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the reducing power of the sample.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.
-
Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O or Ascorbic Acid) at various concentrations.
-
Reaction Mixture: Add a small volume of the sample or standard to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Calculation: A standard curve is constructed using the absorbance values of the ferrous sulfate standards. The antioxidant capacity of the sample is then determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To better understand the underlying principles and experimental processes, the following diagrams illustrate key concepts in antioxidant activity validation.
Caption: General mechanism of a free radical scavenging antioxidant.
References
A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives and related analogs. By presenting key experimental data and methodologies, this document aims to facilitate the rational design of novel therapeutic agents based on the versatile quinoline scaffold.
Introduction to Quinoline Derivatives
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of biological activities.[1][2] These activities include potential treatments for Alzheimer's disease, various cancers, and infectious diseases.[1][3][4] The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde core represents a key pharmacophore, and modifications to this structure can lead to significant changes in biological efficacy. This guide focuses on derivatives of this core, with a particular emphasis on substitutions at the 6 and 8 positions of the quinoline ring.
Comparative Biological Activity
The biological activity of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the quinoline ring and modifications of the 3-carbaldehyde group. The following tables summarize the cytotoxic activities of several key derivatives against various human cancer cell lines.
Cytotoxicity of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Thiosemicarbazone Pro-ligands and their Cu(II) Complexes
The following data is adapted from a study on 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-substituted thiosemicarbazones and their copper(II) complexes.[5]
| Compound | R Group | Cell Line | IC50 (µM) |
| H2L1 | -NH2 | A2780 | > 50 |
| Complex 1 | -NH2 (Cu) | A2780 | > 50 |
| H2L2 | -NHMe | A2780 | 10.2 ± 1.1 |
| Complex 2 | -NHMe (Cu) | A2780 | 0.8 ± 0.1 |
| H2L3 | -NHEt | A2780 | 12.5 ± 1.3 |
| Complex 3 | -NHEt (Cu) | A2780 | 0.9 ± 0.1 |
| Cisplatin | - | A2780 | 1.5 ± 0.2 |
Data sourced from a study on the biological activity of novel Cu(II) complexes.[5]
Cytotoxicity of 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) Hydrazone and its Cu(II) Complexes
For comparison, the following table presents data on a related hydrazone derivative.[6][7]
| Compound | Cell Line | IC50 (µM) |
| H2L (Hydrazone) | HeLa | 28.6 ± 1.5 |
| Cu(II) Chloride Complex | HeLa | 15.4 ± 0.8 |
| Cu(II) Nitrate Complex | HeLa | 8.2 ± 0.5 |
| H2L (Hydrazone) | HEp-2 | 35.2 ± 1.8 |
| Cu(II) Chloride Complex | HEp-2 | 20.1 ± 1.1 |
| Cu(II) Nitrate Complex | HEp-2 | 12.5 ± 0.7 |
Data from a structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone.[6][7]
Structure-Activity Relationship Insights
From the presented data, several key SAR insights can be drawn:
-
Modification of the 3-carbaldehyde Group: The conversion of the aldehyde to a thiosemicarbazone or hydrazone is a critical step for imparting biological activity.[5][6]
-
Substitution on the Thiosemicarbazone Moiety: For the 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone series, the substitution on the 4N position of the thiosemicarbazone plays a crucial role. The unsubstituted pro-ligand (H2L1) was inactive, while the N-methyl (H2L2) and N-ethyl (H2L3) substituted analogs showed significant cytotoxicity.[5]
-
Metal Complexation: The complexation of the thiosemicarbazone and hydrazone pro-ligands with copper(II) ions generally leads to a significant enhancement of cytotoxic activity.[5][6] This is a common strategy in the design of metal-based anticancer drugs.
-
Influence of the Quinoline Ring Substituents: While direct data for the 6,8-dimethyl derivative was not available in the reviewed literature, the high activity of the 6-methyl derivatives suggests that substitution on the benzo ring of the quinoline scaffold is favorable for cytotoxicity. Further studies are needed to elucidate the specific contribution of the 8-methyl group.
Experimental Protocols
General Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
The precursor, 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, can be prepared according to procedures reported in the literature.[5] A common method involves the Vilsmeier-Haack formylation of the corresponding 6-methyl-2-quinolone.
Synthesis of 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde-4N-substituted Thiosemicarbazones (H2L1-H2L3)
The thiosemicarbazone pro-ligands are synthesized by the condensation of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with the appropriate thiosemicarbazide.[5]
General Procedure:
-
A solution of the substituted thiosemicarbazide (1 equivalent) in warm methanol is added to a methanol solution of 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1 equivalent).
-
The reaction mixture is refluxed for one hour, during which a precipitate forms.
-
After cooling to room temperature, the solid product is collected by filtration, washed with methanol, and dried under vacuum.[5]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Human cancer cell lines (e.g., A2780, HeLa, HEp-2) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow the formation of formazan crystals.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curves.
Visualizing SAR Studies and Potential Mechanisms
To better understand the workflow of SAR studies and the potential mechanisms of action of these compounds, the following diagrams are provided.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Caption: A hypothetical signaling pathway for the anticancer activity of quinoline derivatives.
Conclusion
The 2-oxo-1,2-dihydroquinoline-3-carbaldehyde scaffold is a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The derivatization of the 3-carbaldehyde group into thiosemicarbazones or hydrazones, followed by complexation with metal ions such as copper(II), has been shown to be an effective strategy for enhancing cytotoxic activity. Further exploration of substitutions on the quinoline ring, such as at the 6 and 8 positions, is warranted to optimize the therapeutic potential of this class of compounds. The data and protocols presented in this guide offer a foundation for researchers to design and evaluate new and more potent analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationship study of copper(II) complexes with 2-oxo-1,2-dihydroquinoline-3-carbaldehyde (4'-methylbenzoyl) hydrazone: synthesis, structures, DNA and protein interaction studies, antioxidative and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benchmarking Novel Quinolinone Acetylcholinesterase Inhibitors Against Donepezil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective treatments for Alzheimer's disease (AD) has led to the exploration of novel acetylcholinesterase (AChE) inhibitors that can offer improved efficacy, selectivity, and safety profiles compared to existing therapies. Donepezil, a second-generation AChE inhibitor, is a widely prescribed first-line treatment for mild to moderate AD and serves as a critical benchmark for the evaluation of new chemical entities.[1] This guide provides a comparative analysis of novel quinolinone-based AChE inhibitors against donepezil, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Quantitative Efficacy: A Comparative Analysis
The in vitro efficacy of acetylcholinesterase inhibitors is primarily determined by their half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[1] Lower IC50 values signify greater potency. The following tables summarize the reported IC50 values for several novel quinolinone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with donepezil included for direct comparison. Selectivity for AChE over BuChE is a desirable characteristic, as BuChE inhibition can be associated with peripheral side effects.[2]
| Compound | Target Enzyme | IC50 (µM) | Source |
| Donepezil | human recombinant AChE (hrAChE) | ~0.05 (Ki = 39 nM) | [3] |
| Novel Quinolinone 4c | human AChE (hAChE) | 0.16 | [2] |
| electric eel AChE (eeAChE) | 0.22 | [2] | |
| Novel Quinolinone AM5 | Acetylcholinesterase (AChE) | >80% inhibition at 10 µM | [4] |
| Novel Quinolinone AM10 | Acetylcholinesterase (AChE) | >80% inhibition at 10 µM | [4] |
| Novel Quinolinone QN8 | human recombinant AChE (hrAChE) | 0.29 | [3] |
| human recombinant BuChE (hrBuChE) | 12.73 | [3] |
Note: The inhibitory activities of different compounds are reported from various studies and may have been determined under slightly different experimental conditions.
Mechanism of Action: The Cholinergic Hypothesis
The therapeutic effect of acetylcholinesterase inhibitors is based on the "cholinergic hypothesis," which posits that the cognitive decline in Alzheimer's disease is partly due to a deficiency in the neurotransmitter acetylcholine.[5][6] AChE inhibitors work by reversibly binding to and inhibiting the acetylcholinesterase enzyme, which is responsible for breaking down acetylcholine in the synaptic cleft.[5] This inhibition leads to an increase in the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[5][7]
Caption: Cholinergic Synapse and AChE Inhibition.
Experimental Protocols
The evaluation of novel acetylcholinesterase inhibitors requires standardized and reproducible experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's method is a widely used colorimetric assay to determine the AChE inhibitory activity of a compound.[6][8][9]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[6][8][9] The intensity of the yellow color is proportional to the enzyme activity.[8][9]
Materials:
-
Acetylcholinesterase (e.g., human recombinant or from electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Chromogen
-
Phosphate buffer (pH 8.0)
-
Test compounds (novel quinolinone inhibitors and donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the AChE enzyme, DTNB, and ATCI in phosphate buffer.
-
Add the phosphate buffer, DTNB solution, and AChE enzyme solution to the wells of a 96-well microplate.
-
Add the test compounds at various concentrations to the respective wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.[1]
-
Calculate the rate of reaction from the change in absorbance over time.
-
Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 8. attogene.com [attogene.com]
- 9. bioassaysys.com [bioassaysys.com]
Comparative Molecular Docking Analysis of Substituted Quinolinone Ligands in Cancer Research
A detailed guide for researchers and drug development professionals on the in-silico performance of substituted quinolinone derivatives against key cancer-related protein targets. This guide provides a comparative analysis of binding affinities, detailed experimental protocols, and visual representations of relevant biological pathways and computational workflows.
Substituted quinolinone scaffolds are a cornerstone in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents, particularly in oncology.[1][2][3] Their versatile structure allows for a wide range of modifications, leading to potent and selective inhibitors of various protein kinases and other biological targets implicated in cancer progression.[4][5] Molecular docking, a powerful computational technique, is instrumental in predicting the binding interactions and affinities of these ligands with their target proteins, thereby guiding the design and optimization of new drug candidates.[2][6]
This guide offers an objective comparison of the molecular docking performance of various substituted quinolinone ligands against prominent cancer targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][5][7]
Performance of Substituted Quinolinone Ligands: A Comparative Analysis
The following tables summarize the molecular docking results for various substituted quinolinone derivatives against key protein targets involved in cancer. The data, including binding affinity or docking scores, are extracted from multiple independent studies to provide a comparative overview. It is important to note that direct comparison of scores between different studies should be approached with caution, as variations in docking software and scoring functions can influence the results.
Table 1: Molecular Docking Performance against VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase receptor that plays a pivotal role in tumor angiogenesis.[4][8] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
| Ligand/Compound | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | PDB ID | Docking Software | Source |
| Quinolin-4(1H)-one derivative Q2 | -14.65 | Sorafenib | Similar to hits | Not Specified | AutoDock Vina | [4][8] |
| Quinolin-4(1H)-one derivative Q6 | -11.31 | Sorafenib | Similar to hits | Not Specified | AutoDock Vina | [4][8] |
Table 2: Molecular Docking Performance against EGFR
The Epidermal Growth Factor Receptor (EGFR) is another key tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation and is a major target in cancer treatment.[5][7][9]
| Ligand/Compound | Docking Score (kcal/mol) | Reference Compound | Reference Score (kcal/mol) | PDB ID | Docking Software | Source |
| Quinoxalinone CPD4 | -7.8 to -5.4 (range for series) | Osimertinib | -7.4 | 6LUD | AutoDock Vina XB | [5] |
| Quinoxalinone CPD15 | -7.8 to -5.4 (range for series) | Osimertinib | -7.4 | 6LUD | AutoDock Vina XB | [5] |
| Quinoxalinone CPD16 | -7.8 to -5.4 (range for series) | Osimertinib | -7.4 | 6LUD | AutoDock Vina XB | [5] |
| Quinoxalinone CPD21 | -7.8 to -5.4 (range for series) | Osimertinib | -7.4 | 6LUD | AutoDock Vina XB | [5] |
| Quinazoline-based thiazole 4f | Not explicitly stated, but showed strong inhibition | Osimertinib, Brigatinib | Not explicitly stated | Not Specified | Not Specified | [9] |
Table 3: Molecular Docking Performance against Other Kinases
Quinolinone derivatives have been investigated as inhibitors of a range of other kinases involved in cell cycle and proliferation.
| Ligand/Compound | Target Kinase | Docking Score (kcal/mol) | PDB ID | Docking Software | Source |
| Amidrazone-quinoline 10d | c-Abl kinase | High Libdock score of 169.76 (relative score) | 1IEP | Biovia Discovery Studio (LibDock) | [3] |
| Amidrazone-quinoline 10g | c-Abl kinase | High Libdock score (not specified) | 1IEP | Biovia Discovery Studio (LibDock) | [3] |
| Quinazolinone Q19 | Tyrosine Kinase | -9.52 (ΔGbind) | 1M17 | Not Specified | [10] |
| (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide (6c) | Aurora A kinase | -8.20 (Binding Energy) | Not Specified | Not Specified | [11] |
Experimental Protocols for Molecular Docking
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are generalized yet detailed protocols based on the cited literature.
Protein and Ligand Preparation
-
Protein Structure Retrieval : The three-dimensional crystal structures of the target proteins, such as VEGFR-2, EGFR, or c-Abl kinase, are typically obtained from the Protein Data Bank (PDB).[3][5]
-
Protein Preparation : Before docking, the protein structure is prepared. This process involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and repairing any missing atoms or residues.[3][12] Software such as Biovia Discovery Studio or the Protein Preparation Wizard in Schrödinger Suite is often used for this step.[3][12]
-
Ligand Preparation : The 2D structures of the quinolinone ligands are drawn using chemical drawing software like ChemBioOffice and then converted to 3D structures.[12] Ligand preparation involves energy minimization and, if necessary, generation of different tautomers and ionization states. The LigPrep tool in the Schrödinger Suite is commonly used for this purpose.[12]
Molecular Docking Simulation
-
Grid Generation : A docking grid or binding site is defined around the active site of the target protein. This is typically centered on the position of the co-crystallized ligand from the PDB structure.[12]
-
Docking Algorithm : Various docking programs are utilized, with AutoDock Vina and the docking modules within Discovery Studio and Schrödinger Suite being common choices.[2][4][5] These programs employ different algorithms to explore the conformational space of the ligand within the defined binding site and to score the resulting poses.
-
Pose Selection and Analysis : The docking process generates multiple possible binding poses for each ligand. These poses are then ranked based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol).[2][13] The pose with the best score is typically selected for further analysis of the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Visualizing Key Pathways and Workflows
To better understand the context and process of these molecular docking studies, the following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by quinolinone inhibitors and a typical workflow for such computational studies.
Caption: EGFR signaling pathway, a target for quinolinone-based inhibitors.[6]
References
- 1. Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues [scirp.org]
- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 3. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 4. fmhr.net [fmhr.net]
- 5. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. Turkish Computational and Theoretical Chemistry » Submission » Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase [dergipark.org.tr]
- 11. Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
Safety Operating Guide
Safe Disposal of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Compound and Associated Hazards
II. Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the following PPE:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][7] |
| Hand Protection | Impervious gloves, such as nitrile rubber.[7][8] |
| Body Protection | A laboratory coat and, if necessary, additional protective clothing to prevent skin exposure.[1][2] |
| Respiratory | A NIOSH/MSHA-approved respirator if there is a risk of dust or aerosol formation.[1][7] |
III. Spill Management
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.[1][5]
-
Containment: For solid spills, sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1][8] For liquid spills, collect, bind, and pump off the spill.[8]
-
Decontamination: Clean the affected area thoroughly.
-
Waste Disposal: Dispose of the contained spill and cleaning materials as hazardous waste.
IV. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Do not discharge this chemical into the sewer or dispose of it in the regular trash.[9][10]
-
Waste Segregation:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any known hazard information (e.g., "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.[2]
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to arrange for pickup and disposal.[10]
-
Follow all institutional procedures for hazardous waste manifest and pickup.
-
V. Disposal of Empty Containers
Empty containers that held this compound must also be managed carefully:
-
Triple Rinsing:
-
Container Disposal:
VI. Chemical Inactivation (for specialized circumstances)
While not a standard disposal procedure, some literature suggests that certain aldehydes can be oxidized to less toxic carboxylic acids.[6] This should only be attempted by trained personnel in a controlled laboratory setting and in accordance with all applicable regulations.
Disclaimer: This guide is intended for informational purposes only and should not replace the specific guidelines and regulations of your institution or local authorities. Always consult your institution's Environmental Health and Safety office for detailed instructions on chemical waste disposal.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. echemi.com [echemi.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Operational Guide for 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. Adherence to these guidelines is critical for ensuring laboratory safety and proper chemical management for all researchers, scientists, and drug development professionals.
Hazard Summary
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Prevents direct skin contact, which can cause skin irritation or harmful absorption.[4] |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2][3] If ventilation is inadequate or dust/aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter should be used.[2][3] | Prevents inhalation of potentially harmful dust or vapors that may cause respiratory irritation.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2]
2. Handling:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.[2][3][4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2][3]
-
Avoid contact with eyes, skin, and clothing.[2]
-
Avoid generating dust.[5]
3. In Case of Exposure or Spill:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[3] Seek medical attention.[3]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[3][4] If skin irritation occurs, get medical advice.[6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.[7]
-
Spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, dry earth) and place it into a suitable chemical waste container.[2] Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
-
Dispose of the chemical and its container in accordance with all local, regional, national, and international regulations.[8]
-
Waste material should not be mixed with other waste.[8]
-
Contaminated packaging should be treated as the chemical itself.[8]
-
Do not allow the product to enter drains or waterways.[6][8]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. directpcw.com [directpcw.com]
- 7. assets.alfalaval.com [assets.alfalaval.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
